molecular formula C10H11NO B176436 (2-Aminophenyl)(cyclopropyl)methanone CAS No. 136832-46-7

(2-Aminophenyl)(cyclopropyl)methanone

Cat. No.: B176436
CAS No.: 136832-46-7
M. Wt: 161.2 g/mol
InChI Key: HMOJKUDFFLOQTN-UHFFFAOYSA-N
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Description

(2-Aminophenyl)(cyclopropyl)methanone is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOJKUDFFLOQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (2-Aminophenyl)(cyclopropyl)methanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminophenyl)(cyclopropyl)methanone, a key synthetic intermediate, holds a significant position in the landscape of agrochemical and pharmaceutical research. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, chemical reactivity, and primary applications. With its unique structural combination of an aniline moiety and a cyclopropyl ketone group, this compound serves as a versatile building block for the construction of more complex molecular architectures, most notably in the synthesis of the sulfonylurea herbicide Cyclosulfamuron and as a precursor to biologically active quinazoline derivatives. This document aims to be a critical resource for scientists and researchers, offering detailed insights into the causality behind experimental choices and providing a foundation for its application in novel synthetic endeavors.

Core Chemical and Physical Properties

This compound, also known as 2-aminophenyl cyclopropyl ketone, is an organic compound that has garnered interest as a versatile building block in organic synthesis.[1] Its molecular structure features a cyclopropyl group and a 2-aminophenyl group attached to a central carbonyl function.

Structural and General Properties

A summary of the key identification and computed physicochemical properties of this compound is presented in Table 1. It is important to note that while computed data are readily available, experimentally determined physical properties such as melting and boiling points are not consistently reported in publicly accessible literature.[2]

PropertyValueSource
CAS Number 136832-46-7[1][3]
Molecular Formula C₁₀H₁₁NO[1][3]
Molecular Weight 161.20 g/mol [3][4]
IUPAC Name This compound
Synonyms 2-Aminophenyl cyclopropyl ketone, o-Aminophenyl cyclopropyl ketone[3]
Appearance Not specified (likely a solid at room temperature)
Topological Polar Surface Area 43.1 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on its structure, the following characteristic spectral features can be predicted:

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the 2-aminophenyl group, a multiplet for the methine proton of the cyclopropyl ring, and multiplets for the methylene protons of the cyclopropyl ring. The protons of the amine group would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would feature a signal for the carbonyl carbon, distinct signals for the aromatic carbons (some of which would show splitting due to the amine group), and signals for the carbons of the cyclopropyl ring.

  • IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ketone, and C-H stretching of the aromatic and cyclopropyl groups.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (161.20 g/mol ).

Synthesis and Manufacturing

The synthesis of this compound is not widely detailed in peer-reviewed journals but is described in patent literature, reflecting its commercial importance as a synthetic intermediate.

Established Synthetic Route

A known method for the preparation of this compound involves the dehydrohalogenation of a 1-(2-aminophenyl)-4-halo-1-butanone intermediate. This process is typically carried out in the presence of a base. The general transformation is outlined below.

G cluster_0 Synthesis of this compound start 1-(2-aminophenyl)-4-halo-1-butanone product This compound start->product Intramolecular Cyclization (Dehydrohalogenation) reagents Base (e.g., NaOH, KOH) reagents->start catalyst Phase Transfer Catalyst (optional) catalyst->start

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a plausible, detailed protocol based on the general synthetic strategy and standard organic chemistry practices. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory experiments.

Step 1: Synthesis of 1-(2-aminophenyl)-4-chloro-1-butanone

  • To a stirred solution of aniline in a suitable solvent (e.g., dichloromethane), add 4-chlorobutyryl chloride dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-aminophenyl)-4-chloro-1-butanone.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve 1-(2-aminophenyl)-4-chloro-1-butanone in a suitable solvent system, such as a mixture of toluene and water.

  • Add a strong base, such as 50% aqueous sodium hydroxide.

  • Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the organic-soluble starting material and the aqueous base.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dictated by the presence of the primary aromatic amine and the cyclopropyl ketone functional groups. This dual functionality makes it a valuable precursor for a variety of more complex molecules.

Key Reactions
  • Reactions of the Amino Group: The primary amine can undergo a wide range of reactions typical of anilines, including diazotization, acylation, alkylation, and sulfonylation. These reactions allow for the introduction of diverse functional groups at the amine position.

  • Reactions involving the Ketone: The carbonyl group can participate in reactions such as reduction to an alcohol, reductive amination, and condensation with various reagents.

  • Cyclocondensation Reactions: The ortho-relationship of the amine and the ketone allows for cyclocondensation reactions to form heterocyclic systems, most notably quinazolines and their derivatives.

Application in Agrochemicals: Synthesis of Cyclosulfamuron

The most prominent industrial application of this compound is as a key intermediate in the synthesis of the herbicide Cyclosulfamuron.[1] This sulfonylurea herbicide is effective for weed control in various crops.

The synthesis involves the reaction of the amino group of this compound with a sulfonyl isocyanate, which is typically generated in situ.

G cluster_1 Synthesis of Cyclosulfamuron start This compound product Cyclosulfamuron start->product Coupling Reaction reagent Sulfonyl Isocyanate Precursor reagent->product

Caption: Role of this compound in Cyclosulfamuron synthesis.

Potential in Medicinal Chemistry: Precursor to Quinazolines

The 2-aminophenyl ketone moiety is a classic precursor for the synthesis of quinazolines and quinazolinones, which are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This compound can be reacted with various one-carbon sources (e.g., orthoesters, formamide) or undergo condensation with other carbonyl compounds followed by cyclization to yield cyclopropyl-substituted quinazolines. The cyclopropyl group is a desirable feature in drug candidates as it can enhance metabolic stability, binding affinity, and cell permeability.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound indicates that detailed toxicological and ecological data are largely unavailable.[2] However, standard precautions for handling laboratory chemicals should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • In case of exposure:

    • Skin contact: Wash off immediately with plenty of water.

    • Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Conclusion

This compound is a valuable chemical intermediate with established importance in the agrochemical industry and significant potential in pharmaceutical research. Its unique bifunctional nature allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic systems. While there is a notable lack of publicly available, experimentally determined physicochemical and spectroscopic data, its synthetic utility is well-documented in patent literature. This guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to stimulate further investigation into its properties and applications.

References

  • Capot Chemical. 136832-46-7 | (2-aMino-phenyl)-cyclopropyl-methanone. Available at: [Link]

Sources

An In-Depth Technical Guide to (2-Aminophenyl)(cyclopropyl)methanone (CAS No. 136832-46-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminophenyl)(cyclopropyl)methanone, CAS Number 136832-46-7, is a pivotal chemical intermediate whose unique structural amalgamation of an aminophenyl ketone with a cyclopropyl moiety makes it a valuable building block in modern synthetic and medicinal chemistry. The strained cyclopropyl ring offers significant advantages in drug design, including enhanced metabolic stability and potency, while the 2-aminophenyl ketone core provides a versatile scaffold for the construction of complex heterocyclic systems. This guide furnishes a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and its significant applications, particularly in the synthesis of cyclopropyl-substituted quinolines—a class of compounds with broad biological activities. Safety and handling considerations are also detailed to ensure its responsible use in a research and development setting.

Introduction: The Strategic Value of a Hybrid Scaffold

In the landscape of drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. This compound emerges as a compound of significant interest due to the convergence of two structurally and functionally important motifs: the 2-aminophenyl ketone and the cyclopropyl group.

  • The 2-Aminophenyl Ketone Core: This structural unit is a classical precursor for a variety of heterocyclic systems. Most notably, it is a key reactant in the Friedländer annulation, a powerful method for constructing quinoline rings. Quinolines are prevalent in a vast array of biologically active compounds, exhibiting anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2]

  • The Cyclopropyl Moiety: The incorporation of a cyclopropyl ring into a molecule is a well-established strategy in medicinal chemistry to address challenges encountered during drug development.[3] Its unique properties, such as high ring strain and enhanced π-character of its C-C bonds, contribute to:

    • Increased Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]

    • Enhanced Potency and Reduced Off-Target Effects: The rigid, three-dimensional nature of the ring can lock a molecule into a more favorable conformation for binding to a biological target, enhancing potency and selectivity.[3]

    • Improved Pharmacokinetic Properties: It can influence properties like brain permeability and plasma clearance.[3]

This guide provides the necessary technical details for the synthesis, characterization, and further derivatization of this compound, empowering researchers to leverage its unique properties in their synthetic endeavors.

Physicochemical and Computed Properties

Summarized below are the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 136832-46-7[3][5]
Molecular Formula C₁₀H₁₁NO[3][5]
Molecular Weight 161.20 g/mol [5]
Synonyms 2-Aminophenyl cyclopropyl ketone, o-Aminophenyl cyclopropyl ketone, 2-Cyclopropylcarbonylaniline[5]
Topological Polar Surface Area 43.1 Ų[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 2[5]

Synthesis Protocol

The synthesis of this compound can be effectively achieved via the dehydrohalogenation of a 1-(o-aminophenyl)-4-halo-1-butanone precursor. This intramolecular cyclization is facilitated by a base in the presence of a phase transfer catalyst, which minimizes the formation of side products. The following protocol is based on established chemical principles and patent literature.[4]

Reaction Scheme

Caption: Synthesis via base-mediated intramolecular cyclization.

Causality Behind Experimental Choices
  • Precursor: The starting material, 1-(o-aminophenyl)-4-halo-1-butanone, is designed for an intramolecular SN2 reaction. The amino group's position relative to the ketone is crucial for subsequent applications like the Friedländer synthesis.

  • Base: A strong aqueous base (e.g., NaOH) is required to deprotonate the α-carbon to the ketone, generating the nucleophilic carbanion that initiates the cyclization by displacing the halide.[4]

  • Phase Transfer Catalyst (PTC): Since the reaction involves an aqueous base and an organic-soluble substrate, a PTC (e.g., a quaternary ammonium salt like methyl tributylammonium chloride) is essential. The PTC transports the hydroxide ion from the aqueous phase to the organic phase, enabling the deprotonation to occur efficiently at the interface, thus accelerating the reaction and improving yield.[4]

  • Solvent: An inert, water-immiscible organic solvent (e.g., toluene or dichloromethane) is chosen to dissolve the starting material and prevent side reactions.

Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 1-(o-aminophenyl)-4-chloro-1-butanone (1.0 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of methyl tributylammonium chloride (e.g., 0.05 eq).

  • Base Addition: Prepare a 40% aqueous solution of sodium hydroxide (2.0 eq). Begin vigorous stirring of the toluene solution and add the NaOH solution dropwise via the dropping funnel over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 80-90 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add water. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Analytical Characterization

While a publicly available, peer-reviewed full dataset for this compound is elusive, a robust analytical profile can be predicted based on the known spectra of its constituent parts: the 2-aminophenyl group, the ketone, and the cyclopropyl ring.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.7 - 7.8dd1HAr-H (ortho to C=O)Deshielded by the anisotropic effect of the carbonyl group.
~ 7.2 - 7.4m1HAr-H (para to C=O)Complex multiplet due to coupling with adjacent aromatic protons.
~ 6.6 - 6.8m2HAr-H (ortho/para to NH₂)Shielded by the electron-donating amino group.
~ 5.8 - 6.2br s2H-NH₂ Broad singlet, chemical shift can vary with concentration and solvent.
~ 2.5 - 2.7m1HC=O-CH -CH₂Methine proton on the cyclopropyl ring, deshielded by the adjacent carbonyl.
~ 1.1 - 1.3m2HCH-CH₂ (cyclopropyl)Diastereotopic methylene protons on the cyclopropyl ring.
~ 0.9 - 1.1m2HCH-CH₂ (cyclopropyl)Diastereotopic methylene protons on the cyclopropyl ring.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 200 - 203C =OTypical chemical shift for an aryl ketone carbonyl carbon.
~ 150 - 152C -NH₂Aromatic carbon attached to the electron-donating amino group.
~ 133 - 135Ar-C HAromatic methine carbons.
~ 115 - 120Ar-C H & C-C=OAromatic methine carbons shielded by NH₂ and the quaternary carbon.
~ 20 - 23C=O-C HMethine carbon of the cyclopropyl ring, adjacent to the carbonyl.
~ 10 - 13-C H₂-Methylene carbons of the highly strained and shielded cyclopropyl ring.
Mass Spectrometry (ESI+)
  • Expected [M+H]⁺: 162.0913 (for C₁₀H₁₂NO⁺)

  • Key Fragmentation Pattern: A primary fragmentation would be the loss of the cyclopropyl group (C₃H₅•, 41 Da) leading to a prominent ion at m/z 121, corresponding to the 2-aminobenzoyl cation.

Applications in Synthesis: The Friedländer Quinoline Synthesis

A significant application of this compound is its use as a precursor in the Friedländer synthesis to generate 2-cyclopropyl-substituted quinolines. This reaction provides a direct and efficient route to a class of heterocycles with high potential in drug discovery.

Reaction Scheme: Synthesis of 2-Cyclopropyl-4-methylquinoline

Caption: Synthesis of a substituted quinoline via Friedländer reaction.

Reaction Mechanism

The Friedländer synthesis proceeds via an initial aldol condensation between the α-methylene group of the ketone (acetone) and the carbonyl of the 2-aminophenyl ketone, followed by a cyclodehydration to form the quinoline ring.[6][7]

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), acetone (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq) in toluene.

  • Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield 2-cyclopropyl-4-methylquinoline.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care. While specific toxicity data is not available, the presence of the primary aromatic amine functional group warrants caution.

  • General Hazards: Primary aromatic amines as a class can be toxic and are often readily absorbed through the skin. Some are known or suspected carcinogens.[8]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • First Aid Measures:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at a licensed chemical destruction plant.

Conclusion

This compound is more than a simple intermediate; it is a strategically designed building block that offers a gateway to two highly desirable chemical spaces in drug discovery: metabolically robust cyclopropyl-containing compounds and biologically active quinoline scaffolds. Its synthesis, while requiring careful control, is accessible through established methodologies. By understanding its properties, synthesis, and reactivity, researchers are well-equipped to utilize this versatile compound to construct novel molecules with potentially valuable therapeutic properties.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available from: [Link]

  • EP0655436B1 - Improved process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones. Google Patents.
  • Friedländer synthesis. Wikipedia. Available from: [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

  • cyclopropyl ketone. Industry Survey. Available from: [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. Available from: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. The Chemistry Blog. Available from: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available from: [Link]

  • Biological Activities of Quinoline Derivatives. PubMed. Available from: [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Available from: [Link]

  • The Friedländer Synthesis of Quinolines. ResearchGate. Available from: [Link]

  • Biological Activities of Quinoline Derivatives. Bentham Science. Available from: [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC - NIH. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

Sources

(2-Aminophenyl)(cyclopropyl)methanone literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Aminophenyl)(cyclopropyl)methanone: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

This compound, CAS No. 136832-46-7, is a key chemical intermediate distinguished by its unique structural combination of an anthranilate core and a cyclopropyl ketone moiety. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, chemical reactivity, and burgeoning applications, particularly as a versatile scaffold in medicinal chemistry. We explore the strategic importance of the cyclopropyl group in enhancing pharmacokinetic profiles and the utility of the aminobenzophenone framework in constructing diverse, biologically active heterocyclic systems. This document serves as a critical resource for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in the design of next-generation therapeutics.

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and desirable pharmacological properties is paramount. This compound emerges as a molecule of significant interest, bridging two powerful chemical motifs: the 2-aminobenzophenone core and the cyclopropyl group.

The 2-aminobenzophenone framework is a well-established "privileged structure" in drug discovery, forming the backbone of numerous therapeutic agents, particularly those targeting the central nervous system. The primary aromatic amine and the adjacent ketone serve as versatile handles for a wide array of chemical transformations, enabling the construction of complex heterocyclic systems like quinolines and quinazolines.[1][2]

The incorporation of a cyclopropyl ring is a deliberate and strategic choice in drug design.[3] This small, strained carbocycle is known to confer a range of beneficial properties to a parent molecule, including:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in larger alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]

  • Improved Potency and Selectivity: The rigid, three-dimensional nature of the ring can lock a molecule into a specific, receptor-favorable conformation, enhancing binding affinity and reducing off-target effects.[3]

  • Favorable Pharmacokinetics: The cyclopropyl group can increase brain permeability and reduce plasma clearance, improving the overall drug-like properties of a compound.[3]

Therefore, this compound is not merely a simple ketone; it is a highly valuable building block, pre-loaded with features designed to address common challenges in drug discovery. Its primary documented use is as an intermediate in the synthesis of various chemical entities, including the herbicide Cyclosulfamuron.[5] This guide will delve into the chemistry and application of this potent scaffold.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is the starting point for any scientific investigation. The key identifiers and computed properties for this compound are summarized below.

PropertyValueReference(s)
CAS Number 136832-46-7[5][6][7]
Molecular Formula C₁₀H₁₁NO[5][6]
Molecular Weight 161.20 g/mol [5][6]
Monoisotopic Mass 161.084063974 g/mol [6]
Appearance (Varies, typically a solid)-
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bond Count 2[6]
Topological Polar Surface Area 43.1 Ų[6]
Complexity 186[6]

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry transformations. A prevalent and logical strategy involves the Friedel-Crafts acylation of a protected aniline derivative, followed by deprotection. This approach ensures regioselective acylation at the position ortho to the amino group while preventing side reactions associated with the free amine.

Causality Behind the Experimental Choices
  • Amine Protection: The starting material, 2-aminoaniline (o-phenylenediamine), has a highly nucleophilic amino group that would react with the acylating agent and interfere with the Friedel-Crafts reaction. Protecting it, for instance as an acetamide, deactivates it slightly but directs the acylation to the desired ortho and para positions.

  • Lewis Acid Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃), is essential for the Friedel-Crafts acylation. It coordinates with the carbonyl oxygen of cyclopropanecarbonyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the aromatic ring.

  • Deprotection: The final step involves the hydrolysis of the protecting group (e.g., the amide) under acidic or basic conditions to reveal the free primary amine of the target molecule.

Illustrative Synthetic Workflow

G Aniline Aniline ProtectedAniline Acetanilide (Protected Aniline) Aniline->ProtectedAniline Acetic Anhydride (Protection) Intermediate N-(2-(cyclopropanecarbonyl)phenyl)acetamide (Acylated Intermediate) ProtectedAniline->Intermediate Friedel-Crafts Acylation AcylChloride Cyclopropanecarbonyl Chloride AcylChloride->Intermediate Product This compound (Final Product) Intermediate->Product Acid Hydrolysis (HCl) (Deprotection) Catalyst AlCl₃ Catalyst->Intermediate

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Representative)

Step 1: Protection of Aniline

  • To a solution of aniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting white precipitate (acetanilide), wash with cold water, and dry under vacuum.

Step 2: Friedel-Crafts Acylation

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂), suspend aluminum chloride (AlCl₃, 2.5 eq) in anhydrous dichloromethane (DCM).

  • Add cyclopropanecarbonyl chloride (1.2 eq) dropwise to the suspension at 0 °C.

  • Stir the mixture for 15 minutes, then add a solution of acetanilide (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude intermediate, N-(2-(cyclopropanecarbonyl)phenyl)acetamide.

Step 3: Deprotection

  • Dissolve the crude intermediate from Step 2 in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3M HCl).

  • Reflux the mixture for 4-6 hours until TLC indicates the complete consumption of the starting material.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups: the nucleophilic aromatic amine and the electrophilic ketone. This dual functionality allows for a diverse range of follow-on reactions to build molecular complexity.

  • Reactions at the Amine: The primary amine can undergo N-alkylation, N-acylation, sulfonylation, or serve as a nucleophile in condensation reactions with carbonyl compounds to form imines. Crucially, it is a key component in the synthesis of nitrogen-containing heterocycles. For example, reaction with appropriate precursors can lead to the formation of quinolines, quinazolines, and benzodiazepines, which are core structures in many marketed drugs.[1][2]

  • Reactions at the Ketone: The carbonyl group can be reduced to a secondary alcohol, undergo nucleophilic addition (e.g., Grignard or organolithium reagents), or participate in condensation reactions such as the Wittig reaction. It can also be converted to an oxime.[6]

  • Cyclization Reactions: The true power of this scaffold is realized when both functional groups participate in a cyclization reaction. For instance, the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be used to synthesize substituted quinolines directly from this starting material.

G Core This compound (Core Scaffold) AmineDeriv N-Acylated/ N-Alkylated Analogs Core->AmineDeriv Amine Modification KetoneDeriv Secondary Alcohols/ Olefins Core->KetoneDeriv Ketone Modification Quinoline Quinolines Core->Quinoline Friedländer Annulation Quinazolinone Quinazolinones Core->Quinazolinone Cyclocondensation Benzodiazepine Benzodiazepines Core->Benzodiazepine Cyclization Bioactive Biologically Active Compounds AmineDeriv->Bioactive KetoneDeriv->Bioactive Quinoline->Bioactive Quinazolinone->Bioactive Benzodiazepine->Bioactive

Caption: Derivatization pathways from the core scaffold.

Applications in Medicinal Chemistry

The structural features of this compound make it an attractive starting point for the development of novel therapeutic agents across various disease areas. The cyclopropyl moiety, in particular, has been successfully incorporated into numerous FDA-approved drugs.[4]

Scaffold for Kinase Inhibitors

Many small-molecule kinase inhibitors utilize an aminophenyl core to anchor the molecule within the ATP-binding site of the target kinase. The amine often forms a critical hydrogen bond with the "hinge" region of the kinase. Derivatives of this scaffold are explored for their potential to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[8][9] For instance, mutations in EGFR, such as T790M, can lead to resistance to first-generation cancer therapies.[8] The development of next-generation inhibitors often involves scaffolds that can be modified to overcome this resistance, and the aminophenyl ketone structure provides a robust foundation for such synthetic exploration.

CNS-Active Agents

As previously mentioned, the 2-aminobenzophenone core is foundational to many benzodiazepines, which have well-known anxiolytic, sedative, and anticonvulsant properties. Furthermore, the cyclopropylamine motif is a key pharmacophore in certain antidepressants, such as monoamine oxidase inhibitors (MAOIs).[10] The combination of these structural elements in this compound suggests its potential as a starting point for novel CNS-active compounds. For example, it is a precursor for serotonin 2C (5-HT2C) receptor agonists, which are targets for treating obesity, schizophrenia, and depression.[11]

Structure-Activity Relationship (SAR) Insights

Using this compound as a starting scaffold, medicinal chemists can systematically probe the structure-activity relationship:

  • Amine Substitution: Adding substituents to the amine can explore additional binding pockets in a target protein. For example, acylation with different groups can modulate potency and selectivity.

  • Aromatic Ring Substitution: Adding substituents (e.g., halogens, methyl, methoxy groups) to the phenyl ring can alter electronic properties and metabolic stability, fine-tuning the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Cyclopropyl Modifications: While the core scaffold has an unsubstituted cyclopropyl ring, derivatives could feature substitutions on the ring itself to probe deeper into hydrophobic pockets of a receptor, potentially boosting potency.[4]

Conclusion

This compound is far more than a simple organic compound; it is a strategically designed molecular building block with significant potential for modern synthetic and medicinal chemistry. Its synthesis is achievable through robust and well-understood chemical principles. Its true value is realized in its capacity as a versatile scaffold, where the combination of a reactive aminobenzophenone core and a pharmacologically beneficial cyclopropyl group provides a powerful platform for the rapid generation of diverse and complex molecules. For researchers in drug discovery, this compound represents a valuable starting point for developing novel therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic properties.

References

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. UCL Discovery. Available from: [Link]

  • WO2016029839A1 - (substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use. Google Patents.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. Available from: [Link]

  • (2-Aminophenyl)(p-tolyl)methanone. PMC - NIH. Available from: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available from: [Link]

  • EP1951699B1 - Processes for the preparation of cyclopropyl-amide derivatives. Google Patents.
  • Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PMC - NIH. Available from: [Link]

  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. Available from: [Link]_

  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PMC. Available from: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

  • Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. PubMed. Available from: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available from: [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available from: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. Available from: [Link]

  • Ketone, cyclopropyl methyl. Organic Syntheses Procedure. Available from: [Link]

  • 136832-46-7 | (2-aMino-phenyl)-cyclopropyl-methanone. Capot Chemical. Available from: [Link]

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An In-depth Technical Guide to (2-Aminophenyl)(cyclopropyl)methanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Aminophenyl)(cyclopropyl)methanone, a key synthetic intermediate, holds significance in the agrochemical industry, primarily for the production of sulfonylurea herbicides. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, plausible synthetic routes, and its principal application in the synthesis of Cyclosulfamuron. The document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering insights into the practical chemistry and utility of this versatile building block.

Introduction

This compound, with the CAS Registry Number 136832-46-7, is an aromatic ketone characterized by an aniline ring substituted with a cyclopropylcarbonyl group. While not widely known as an end-product, its role as a precursor in multi-step organic syntheses is of considerable industrial importance. The unique combination of the reactive amino group and the strained cyclopropyl ketone moiety makes it a valuable synthon for constructing more complex molecular architectures. This guide will delve into the technical aspects of this compound, from its synthesis to its application, providing a foundational understanding for professionals in the chemical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and safety data sheets.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 136832-46-7
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance Orange oil or crystalline solid
Boiling Point Not determined
Melting Point Not determined
Solubility Soluble in organic solvents such as dichloroethane

Note: Some physical properties like boiling and melting points are not consistently reported in publicly available literature, which is common for synthetic intermediates that are often used in-situ or with minimal purification.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Friedel-Crafts acylation and related reactions being the most common approaches for generating the aminophenyl ketone scaffold. A plausible and industrially relevant synthetic route is adapted from a patented process for the manufacture of o-aminophenyl cycloalkyl ketones.[3][4]

Synthetic Pathway Overview

The synthesis involves the reaction of aniline with cyclopropylnitrile in the presence of a boron trihalide and a Lewis acid catalyst. This process, a variation of the Houben-Hoesch reaction, is particularly effective for producing ortho-aminoaryl ketones.

G cluster_0 Reaction Steps aniline Aniline intermediate Imine Intermediate aniline->intermediate 1. Reaction with BCl₃ and Cyclopropylnitrile cyclopropylnitrile Cyclopropylnitrile cyclopropylnitrile->intermediate bcl3 Boron Trichloride (BCl₃) bcl3->intermediate alcl3 Aluminum Chloride (AlCl₃) alcl3->intermediate 2. Addition of Lewis Acid product This compound intermediate->product 3. Hydrolysis hydrolysis Hydrolysis hydrolysis->product

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on patented methodologies for analogous compounds.[4]

Materials:

  • Aniline

  • Cyclopropylnitrile

  • Boron trichloride (BCl₃) solution in an inert solvent (e.g., dichloroethane)

  • Anhydrous aluminum chloride (AlCl₃)

  • 1,2-Dichloroethane (anhydrous)

  • Water

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions.

Procedure:

  • Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of aniline in anhydrous 1,2-dichloroethane. The flask is cooled in an ice-salt bath to -5 to 0 °C.

  • Formation of the Anilide Complex: A solution of boron trichloride in 1,2-dichloroethane is added dropwise to the stirred aniline solution, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30-60 minutes at this temperature.

  • Nitrile Addition: Cyclopropylnitrile is then added dropwise to the reaction mixture, again ensuring the temperature remains below 10 °C.

  • Lewis Acid Catalyst: Anhydrous aluminum chloride is added portion-wise to the mixture. The reaction is then allowed to warm to room temperature and subsequently heated to reflux (approximately 83 °C) for several hours (typically 16-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it into a mixture of crushed ice and water. The resulting mixture is stirred vigorously for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with 1,2-dichloroethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which may be purified further by column chromatography or crystallization.

Spectroscopic Characterization (Representative Data)

Table 2: Predicted Spectroscopic Data

Technique Predicted Features
¹H NMR Aromatic protons: Multiplets in the range of δ 6.5-7.5 ppm. NH₂ protons: A broad singlet, the chemical shift of which is dependent on solvent and concentration. Cyclopropyl protons: Multiplets in the upfield region, typically δ 0.8-1.5 ppm. Methine proton (CH-CO): A multiplet deshielded by the carbonyl group, likely around δ 2.0-2.5 ppm.
¹³C NMR Carbonyl carbon (C=O): A signal in the downfield region, typically δ 195-205 ppm. Aromatic carbons: Signals in the range of δ 115-150 ppm. Cyclopropyl carbons: Signals in the upfield region, typically δ 10-20 ppm.
IR (Infrared) N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹. C=O stretching (ketone): A strong absorption band around 1650-1680 cm⁻¹. Aromatic C-H stretching: Bands above 3000 cm⁻¹. Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.
MS (Mass Spec.) Molecular Ion (M⁺): A peak at m/z = 161.

Application in the Synthesis of Cyclosulfamuron

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the herbicide Cyclosulfamuron.[2]

Overview of Cyclosulfamuron

Cyclosulfamuron is a sulfonylurea herbicide used for the control of broadleaf weeds and sedges in crops. Like other herbicides in its class, it acts by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.

Synthetic Pathway to Cyclosulfamuron

The synthesis of Cyclosulfamuron from this compound involves the formation of a sulfonamide linkage followed by reaction with an appropriate pyrimidine derivative.

G cluster_1 Synthesis of Cyclosulfamuron start This compound intermediate N-(2-(cyclopropanecarbonyl)phenyl)sulfonamide Intermediate start->intermediate 1. Sulfonylation sulfonyl_chloride Sulfamoyl Chloride Derivative sulfonyl_chloride->intermediate cyclosulfamuron Cyclosulfamuron intermediate->cyclosulfamuron 2. Coupling with Pyrimidine pyrimidine Aminopyrimidine Derivative pyrimidine->cyclosulfamuron

Figure 2: General synthetic scheme for Cyclosulfamuron from this compound.

Plausible Reaction Steps
  • Sulfonylation: The amino group of this compound is reacted with a suitable sulfonylating agent, such as a sulfamoyl chloride, in the presence of a base to form the corresponding N-phenylsulfonamide derivative.

  • Coupling with Aminopyrimidine: The resulting sulfonamide intermediate is then coupled with an aminopyrimidine derivative, typically via a displacement reaction, to yield the final Cyclosulfamuron product.

The specific reagents and conditions for these steps are often proprietary and detailed in patents. However, the general transformations are well-established in organic chemistry.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated laboratory or chemical production facility.[1]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound serves as a critical building block in the synthesis of the commercially important herbicide Cyclosulfamuron. While its discovery and history are not extensively documented, its utility in organic synthesis is clear. This guide has provided a comprehensive technical overview of its properties, a plausible and detailed synthetic protocol, and its primary application. For researchers and professionals in the agrochemical and pharmaceutical industries, a thorough understanding of such key intermediates is essential for the development of new and improved products.

References

  • Angene Chemical. (2023). Safety Data Sheet for (4-Aminophenyl)(cyclopropyl)methanone hydrochloride. Available at: [Link]

  • PubMed. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Available at: [Link]

  • Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]

  • Google Patents. (1995). EP0655436B1 - Improved process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones.
  • Google Patents. (1995). US5405998A - Process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones.
  • RSC Publishing. (2016). Recent advances in the synthesis of N-acyl sulfonamides. Available at: [Link]

  • Google Patents. (2016). WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
  • Google Patents. (2018). HK1114833B - Process for the production of 2-(2-aminophenyl)-bicyclopropane derivatives.
  • ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Available at: [Link]

  • Google Patents. (1973). US3711549A - Process for manufacturing cyclopropylamine.

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Spectroscopic Analysis of (2-Aminophenyl)(cyclopropyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of NMR, IR, and MS Data for the Scientific Community

Introduction

(2-Aminophenyl)(cyclopropyl)methanone, a molecule of significant interest in medicinal chemistry and drug development, presents a unique structural combination of an aminobenzoyl moiety and a strained cyclopropyl ring.[1] Its chemical formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol .[2][3] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical transformations. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the fundamental principles of spectroscopic interpretation and supported by data from analogous structures.

While direct, publicly available experimental spectra for this compound are limited, this guide will leverage established spectroscopic principles and data from closely related compounds to provide a robust predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Figure 1: Chemical structure of this compound.

The key structural features that will dominate the spectroscopic output are:

  • The Aromatic Ring: A substituted benzene ring will give rise to characteristic signals in both ¹H and ¹³C NMR spectra, as well as specific bands in the IR spectrum.

  • The Amine Group (-NH₂): This primary amine will show characteristic proton signals in the ¹H NMR and distinct stretching vibrations in the IR spectrum.

  • The Ketone Carbonyl Group (C=O): This group is a strong chromophore in IR spectroscopy and will have a distinct, deshielded signal in the ¹³C NMR spectrum.

  • The Cyclopropyl Ring: The highly strained three-membered ring has unique spectroscopic signatures, particularly the upfield chemical shifts of its protons and carbons in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Figure 2: A generalized workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

  • Choice of Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice between a non-polar solvent like CDCl₃ and a polar one like DMSO-d₆ can influence the chemical shifts of exchangeable protons (like those of the -NH₂ group) and the solubility of the compound.

  • Internal Standard: TMS is chemically inert and has a single, sharp signal that does not overlap with most organic proton signals, making it an ideal reference point.[4]

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic-H6.5 - 7.8m4HProtons on the substituted benzene ring will appear in the typical aromatic region. The ortho and para protons to the electron-donating amino group will be more shielded (further upfield) than those meta to it.
Amine-H (-NH₂)3.5 - 5.0 (broad)s2HThe chemical shift of amine protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange.
Cyclopropyl-H (methine)2.0 - 2.5m1HThe methine proton of the cyclopropyl ring, adjacent to the carbonyl group, will be the most deshielded of the cyclopropyl protons.
Cyclopropyl-H (methylene)0.8 - 1.5m4HThe methylene protons of the cyclopropyl ring are highly shielded due to the ring's anisotropy, appearing at an unusually high field.[4][5] They will likely show complex splitting patterns due to geminal and vicinal coupling.
¹³C NMR Spectroscopy: Predicted Data and Interpretation

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)195 - 205The ketone carbonyl carbon is highly deshielded and will appear significantly downfield.
Aromatic-C (C-NH₂)145 - 155The carbon atom attached to the nitrogen will be deshielded.
Aromatic-C (other)115 - 135The other aromatic carbons will resonate in the typical aromatic region, with variations based on their position relative to the substituents.
Cyclopropyl-C (methine)15 - 25The methine carbon of the cyclopropyl ring will be deshielded relative to the methylene carbons due to its attachment to the carbonyl group.
Cyclopropyl-C (methylene)5 - 15The methylene carbons of the cyclopropyl ring are characteristically shielded and appear upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Trustworthiness of the Protocol: This protocol is self-validating as a clean background spectrum is essential for obtaining a true sample spectrum. Any residual sample from a previous measurement would be immediately apparent.

Predicted IR Absorption Bands and Interpretation

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)IntensityRationale
Amine (-NH₂)N-H Stretch3300 - 3500Medium, Sharp (doublet)Primary amines typically show two sharp bands in this region corresponding to symmetric and asymmetric stretching.[6]
Aromatic RingC-H Stretch3000 - 3100Medium to WeakCharacteristic C-H stretching vibrations for sp² hybridized carbons.
Cyclopropyl RingC-H Stretch~3080MediumThe C-H bonds on a cyclopropane ring are slightly higher in energy than typical alkane C-H bonds.[7]
Carbonyl (C=O)C=O Stretch1660 - 1680Strong, SharpThe conjugation of the carbonyl group with the aromatic ring will lower the stretching frequency compared to a simple aliphatic ketone.
Aromatic RingC=C Stretch1450 - 1600Medium to WeakA series of bands characteristic of the benzene ring.
Amine (-NH₂)N-H Bend1550 - 1650MediumThe bending vibration of the N-H bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition (Electron Ionization)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound is 161.20 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 161.

Figure 3: Plausible fragmentation pathway for this compound in EI-MS.

Interpretation of Key Fragments:

  • m/z = 161 (Molecular Ion): This peak confirms the molecular weight of the compound.

  • m/z = 133: Loss of ethene (C₂H₄) from the cyclopropyl ring is a common fragmentation pathway for cyclopropyl ketones.

  • m/z = 120: This prominent peak likely corresponds to the aminobenzoyl cation, formed by the loss of the cyclopropyl radical. This is an example of alpha-cleavage.

  • m/z = 92: Subsequent loss of carbon monoxide (CO) from the m/z 120 fragment would yield the aminophenyl cation.

  • m/z = 41: The cyclopropyl cation itself is a stable fragment and would likely be observed.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a powerful and self-validating framework for its unequivocal identification and characterization. The predicted data, based on fundamental principles and comparison with related structures, highlights the unique spectral signatures arising from the interplay of the aminobenzoyl and cyclopropyl moieties. This technical guide serves as a valuable resource for researchers in synthetic and medicinal chemistry, enabling them to confidently interpret the spectroscopic data of this important chemical entity.

References

  • American Chemical Society. Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. J. Med. Chem.2020 . Available at: [Link]

  • American Chemical Society. Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. J. Med. Chem.. Available at: [Link]

  • DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available at: [Link]

  • Unknown Source. Infrared Spectroscopy.
  • NIST. Cyclopropane. In NIST Chemistry WebBook. Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of cyclopropane. Available at: [Link]

  • Doc Brown's Chemistry. H-1 proton nmr spectrum of cyclopropane. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclopropane. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available at: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Journal of Organic Chemistry. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available at: [Link]

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  • Doc Brown's Chemistry. mass spectrum of propan-2-amine. Available at: [Link]

  • PubChem. Cyclopropane. Available at: [Link]

  • NIST. (Aminomethyl)cyclopropane. In NIST Chemistry WebBook. Available at: [Link]

  • PMC. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Available at: [Link]

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Physicochemical properties of 2-Cyclopropylcarbonylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (2-Aminophenyl)(cyclopropyl)methanone

Prepared by: Gemini, Senior Application Scientist

Foreword

For the modern medicinal chemist and drug development scientist, the strategic selection of molecular building blocks is a critical determinant of success. Scaffolds that offer unique three-dimensional structure, metabolic stability, and versatile reactivity are of paramount importance. This compound, a molecule combining an aniline, a ketone, and a strained cyclopropyl ring, represents such a scaffold. This guide provides an in-depth analysis of its physicochemical properties, synthetic considerations, and analytical methodologies, grounded in established scientific principles and field-proven insights. It is designed not as a simple data sheet, but as a technical resource for researchers aiming to leverage this versatile molecule in their synthetic and drug discovery programs.

Molecular Identity and Core Physicochemical Properties

This compound, also known as 2-aminophenyl cyclopropyl ketone, is a bifunctional organic compound that serves as a valuable intermediate in chemical synthesis.[1] Its structure is notable for the juxtaposition of a nucleophilic aromatic amine and an electrophilic ketone, with the added steric and electronic influence of the cyclopropyl group.

The cyclopropyl ring, in particular, is an increasingly utilized motif in drug design. Its unique properties—such as conformational rigidity, enhanced π-character in its C-C bonds, and metabolic stability—can confer significant advantages, including improved potency, reduced off-target effects, and favorable pharmacokinetic profiles.[2]

The core physicochemical data for this compound, compiled from chemical databases and computational models, are summarized below. It is important to note that while this compound is commercially available, detailed experimental data such as melting and boiling points are not widely published in peer-reviewed literature, a common occurrence for specialized synthetic building blocks.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 20098-14-2 (Note: Often mis-cited as 136832-46-7)[1]
Molecular Formula C₁₀H₁₁NO[1][3]
Molecular Weight 161.20 g/mol [1][3]
Monoisotopic Mass 161.084064 Da[3]
Physical Form Solid (inferred from related structures)N/A
Topological Polar Surface Area 43.1 Ų[3]
Rotatable Bond Count 2[3]
Hydrogen Bond Donors 1 (from -NH₂)[3]
Hydrogen Bond Acceptors 2 (from -NH₂ and C=O)[3]
XLogP3-AA (Computed) 1.8[3]

Synthesis and Mechanistic Considerations: An Expert Perspective

Causality Behind the Strategy: The most logical approach involves protecting the aniline nitrogen, performing the acylation, and then deprotecting to yield the final product. This strategy prevents unwanted side reactions and ensures regiochemical control. An acetyl group is a suitable choice for protection as it is easily installed and removed under conditions that are orthogonal to the acylation step.

Proposed Synthetic Workflow:

  • Protection: 2-Aminoacetophenone is reacted with acetic anhydride to form 2-acetamidoacetophenone.

  • Acylation: A Friedel-Crafts acylation is performed on a suitable aniline precursor. A more common and controllable laboratory-scale approach involves the reaction of a Grignard reagent (cyclopropylmagnesium bromide) with a protected 2-aminobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.

  • Deprotection: The protecting group is removed to reveal the free aniline.

G cluster_0 Proposed Synthesis Pathway start 2-Nitrobenzonitrile step1 Grignard Reaction (Cyclopropylmagnesium bromide) start->step1 1. Forms C-C bond intermediate1 Intermediate Ketone (2-Nitrophenyl)(cyclopropyl)methanone step1->intermediate1 step2 Reduction (e.g., Fe/HCl or H₂, Pd/C) intermediate1->step2 2. Reduces nitro group product This compound step2->product

Caption: Plausible synthesis route for this compound.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of any synthesized compound. While a complete, published dataset for this compound is scarce, we can predict the expected spectral features based on its functional groups and data from closely related analogues.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative.

    • Cyclopropyl Protons: A set of complex multiplets would appear in the upfield region, typically between 0.5-1.5 ppm . The diastereotopic nature of the methylene protons on the cyclopropyl ring often leads to distinct signals.[4]

    • Aromatic Protons: Four protons in the aromatic region (6.5-8.0 ppm ) would display a splitting pattern characteristic of a 1,2-disubstituted benzene ring.

    • Amine Protons: A broad singlet corresponding to the two -NH₂ protons would likely appear between 4.0-6.0 ppm , and its position can be concentration-dependent and may exchange with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the downfield region, typically >190 ppm , is characteristic of the ketone carbonyl.

    • Aromatic Carbons: Six signals are expected in the aromatic region (115-150 ppm ).

    • Cyclopropyl Carbons: Signals for the cyclopropyl methine and methylene carbons would appear in the upfield region, typically 10-25 ppm .

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups:

  • N-H Stretch: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ would confirm the primary amine (-NH₂).

  • C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ is characteristic of an aryl ketone conjugated with the benzene ring.

  • C-H Stretch (Cyclopropyl): Absorptions just above 3000 cm⁻¹ are indicative of the C-H bonds on the strained ring.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z162.09 . High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₀H₁₂NO⁺.

Analytical Methodology: Purity Determination by HPLC

For drug development professionals, ensuring the purity of synthetic intermediates is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. The following protocol is adapted from a validated method used for closely related aminophenyl derivatives and is highly suitable for the analysis of this compound.[4]

Principle of the Method: Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a less polar organic solvent. More hydrophobic compounds are retained longer on the column. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve the peak shape of the basic aniline moiety.

hplc_workflow sample_prep Sample Preparation (Dissolve in Mobile Phase A, filter 0.45 µm) hplc_system HPLC System (UFLC Instrument) sample_prep->hplc_system Load Sample injection Injection (20 µL) hplc_system->injection separation Separation (C18 Column, Gradient Elution) injection->separation detection Detection (UV @ 254 nm) separation->detection analysis Data Analysis (Peak Integration, Purity Calculation) detection->analysis

Caption: General workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

ParameterSpecificationRationale
Instrument Standard HPLC or UFLC system with UV detectorProvides the necessary pressure and detection capabilities.
Column C18 Reversed-Phase, 3.0 x 50 mm, 2 µmIndustry-standard column for separating small organic molecules based on hydrophobicity.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAqueous phase. TFA sharpens peaks for basic analytes like anilines.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic modifier. Acetonitrile provides good resolution for aromatic compounds.
Gradient 5% to 90% Mobile Phase B over 10 minutesA gradient is essential to elute the compound of interest with good resolution from both more polar and less polar impurities.
Flow Rate 0.8 mL/minStandard flow rate for a column of this dimension, balancing analysis time and resolution.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Detection UV at 254 nmThe aromatic ring provides strong absorbance at this wavelength, ensuring high sensitivity.
Injection Vol. 5-20 µLStandard volume to avoid column overloading while ensuring a detectable signal.

This self-validating system, when run with appropriate standards and controls, provides trustworthy and reproducible data on the purity of this compound.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from its distinct reactive sites:

  • The Aniline Group: The primary amine is a versatile nucleophile, enabling a wide range of derivatizations such as amidation, alkylation, and sulfonylation to build more complex molecular architectures.

  • The Ketone Group: The carbonyl group can undergo reactions typical of ketones, including reduction to a secondary alcohol, reductive amination, or conversion to an oxime.

  • The Aryl Cyclopropyl Ketone Moiety: This structural motif is known to undergo fascinating rearrangements and ring-opening reactions, often catalyzed by acids or single-electron transfer reagents like samarium(II) iodide. This latent reactivity allows for the construction of complex five-membered rings and other scaffolds valuable in medicinal chemistry.

As a building block, it has been used in the synthesis of agrochemicals like the herbicide Cyclosulfamuron.[1] More broadly, the incorporation of the 2-aminophenyl ketone scaffold into drug candidates is a common strategy in medicinal chemistry, with applications ranging from kinase inhibitors to CNS-acting agents.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • General Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: While specific toxicity data is not available, compounds with aniline and ketone functionalities may cause skin, eye, and respiratory irritation. Avoid breathing dust or vapors.

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.

References

  • Tashiro, M., et al. (2020). Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. Journal of Medicinal Chemistry, 63(23), 14652-14675. [Link]

  • Singh, K., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9721-9756. [Link]

  • Procopiou, P. A., et al. (2012). SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity. Organic Letters, 14(17), 4532-4535. [Link]

  • Wang, D., et al. (2014). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry, 79(24), 12098-12107. [Link]

Sources

Reactivity profile of o-Aminophenyl cyclopropyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of o-Aminophenyl Cyclopropyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Aminophenyl cyclopropyl ketone is a versatile bifunctional molecule whose reactivity is governed by the interplay between a strained cyclopropyl ring, an electrophilic carbonyl center, and a nucleophilic aromatic amino group. This unique structural combination makes it a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic scaffolds such as quinolines. This guide provides a detailed exploration of its synthesis and core reactivity, including ring-opening transformations under various catalytic conditions and intramolecular cyclization reactions. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to offer a field-proven perspective for professionals in drug development and chemical research.

Introduction: The Structural and Electronic Landscape

The synthetic utility of o-aminophenyl cyclopropyl ketone arises from three key structural features:

  • The Cyclopropyl Ketone Moiety: The high ring strain (~28 kcal/mol) of the cyclopropane ring makes it a latent three-carbon synthon, susceptible to cleavage under thermal, acidic, or transition-metal-catalyzed conditions. Its conjugation with the ketone enhances this reactivity, as the carbonyl group can polarize the C-C bonds and participate in stabilizing intermediates.[1]

  • The Electrophilic Carbonyl Group: The carbonyl carbon is a classic electrophilic site, open to nucleophilic attack.[2][3] This allows for standard ketone transformations, such as reduction, but its reactivity is modulated by the adjacent aromatic and cyclopropyl systems.

  • The ortho-Amino Group: Positioned ortho to the acyl group, the aniline-like amino group is a potent nucleophile. This strategic placement is crucial for intramolecular reactions, enabling domino or cascade sequences that lead to the rapid assembly of complex heterocyclic systems.

This guide will dissect these features, presenting a profile of the molecule's reactivity through the lens of its most significant transformations.

Synthesis of o-Aminophenyl Cyclopropyl Ketone

A robust and scalable synthesis of o-aminophenyl cyclopropyl ketone is essential for its use as a building block. While methods starting from cyclopropylnitrile exist, they are often hampered by the limited commercial availability of the starting material.[4] A more practical and widely adopted approach is the base-mediated dehydrohalogenation of 1-(o-aminophenyl)-4-halo-1-butanone, which proceeds via an intramolecular cyclization.[4][5]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product SM 1-(o-aminophenyl)-4-chloro-1-butanone Reagents Aqueous Base (e.g., NaOH) Phase Transfer Catalyst (e.g., MTBAC) Solvent (e.g., EDC/DCM) Heat (50-85°C) SM->Reagents Reaction Product o-Aminophenyl Cyclopropyl Ketone Reagents->Product Intramolecular Cyclization

Caption: Workflow for the synthesis of o-aminophenyl cyclopropyl ketone.

Experimental Protocol: Phase-Transfer-Catalyzed Cyclization

This protocol is adapted from established industrial processes, which highlight the use of a phase-transfer catalyst to enhance reaction efficiency between the aqueous base and the organic substrate.[4]

Step 1: Reaction Setup

  • To a stirred solution of 1-(o-aminophenyl)-4-chloro-1-butanone (1.0 eq) in a suitable organic solvent such as ethylene dichloride (EDC) or a mixture with methylene dichloride (DCM), add a 20-50% aqueous solution of sodium hydroxide (NaOH) (3.0-4.0 eq).

Step 2: Initial Heating

  • Heat the biphasic mixture to 50–85°C. The reaction proceeds slowly at this stage. Monitoring by TLC or LC-MS will show the slow consumption of starting material.

Step 3: Addition of Phase-Transfer Catalyst

  • After an initial heating period (e.g., 8-9 hours), add a phase-transfer catalyst such as methyl tributylammonium chloride (MTBAC) (0.04 eq). The catalyst facilitates the transport of hydroxide ions into the organic phase, significantly accelerating the dehydrohalogenation and subsequent cyclization.

Step 4: Reaction Completion and Workup

  • Continue stirring at the elevated temperature for an additional 0.5-1 hour, or until the reaction is complete as determined by an appropriate monitoring technique.

  • Cool the reaction mixture to room temperature. Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • The crude o-aminophenyl cyclopropyl ketone can be purified by silica gel column chromatography or recrystallization to afford the final product.

Summary of Synthesis Parameters
ParameterValue/ReagentPurposeReference
Substrate1-(o-aminophenyl)-4-halo-1-butanonePrecursor with halo leaving group[4][5]
Base15-50% aq. NaOH or KOHDehydrohalogenation[4]
CatalystMethyl tributylammonium chloridePhase-Transfer Catalyst[4]
Molar Ratio (Base:Substrate)1.1 - 3.0Ensures complete reaction[4]
Temperature50 - 85°CProvides activation energy[4]

The Core Reactivity Profile

The reactivity of o-aminophenyl cyclopropyl ketone is a rich field, offering pathways to diverse molecular architectures. The primary modes of reaction involve transformations of the cyclopropyl ketone unit and intramolecular cyclizations driven by the amino group.

Ring-Opening Reactions: Unleashing the Strained Ring

The high strain energy of the cyclopropane ring makes it a versatile synthetic handle for ring-opening reactions, which can be initiated by acids, transition metals, or nucleophiles.[6][7]

Under acidic conditions, the carbonyl oxygen is protonated, which activates the cyclopropane ring towards cleavage.[6] The ring opens to generate the most stable carbocation intermediate, which is then trapped by a nucleophile.[6] The regioselectivity is dictated by the electronic properties of the substituents. For aryl cyclopropyl ketones, cleavage typically occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon to form a stabilized carbocation.[6]

Mechanistic Pathway:

AcidCatalyzedOpening A o-Aminophenyl Cyclopropyl Ketone B Protonated Ketone (Activated) A->B H+ C Carbocation Intermediate B->C Ring Cleavage E Ring-Opened Product (1,3-Difunctionalized) C->E D Nucleophilic Attack (Nu-H) D->E Trapping

Caption: General mechanism for acid-catalyzed ring-opening.

This pathway is instrumental in cascade reactions for synthesizing heterocyclic systems.[6]

Transition metals like palladium and nickel are highly effective at promoting the ring-opening of cyclopropyl ketones.[7] Palladium catalysts, for instance, can facilitate the stereoselective ring-opening of aryl cyclopropyl ketones to yield (E)-α,β-unsaturated ketones. These reactions often proceed through the oxidative addition of a C-C bond to the metal center, forming a metallacyclic intermediate that can undergo further transformations.[7]

Key Features of Pd-Catalyzed Ring-Opening:

  • Stereoselectivity: Often produces the E-isomer of the resulting enone with high selectivity.

  • Regioselectivity: Cleavage of the more hindered proximal C-C bond can be favored, sometimes facilitated by a chelating group.

  • Mild Conditions: The reactions can proceed under relatively mild conditions, offering good functional group tolerance.

Intramolecular Cyclization: A Gateway to Quinolines

The defining feature of o-aminophenyl cyclopropyl ketone is its predisposition to undergo intramolecular reactions to form quinoline derivatives. This transformation leverages the proximity of the nucleophilic amino group and the electrophilic ketone functionality, often proceeding through a variation of the Friedländer annulation.[8]

In a typical pathway, the cyclopropyl ketone first undergoes a rearrangement or ring-opening to form a 1,3-dicarbonyl-like intermediate or an α,β-unsaturated ketone in situ. The amino group then attacks one of the carbonyl carbons, leading to a cyclization-condensation cascade that forms the quinoline ring.

Mechanistic Pathway for Quinoline Synthesis:

QuinolineSynthesis A o-Aminophenyl Cyclopropyl Ketone B In Situ Intermediate (e.g., via Ring-Opening) A->B Rearrangement (Acid/Heat) C Intramolecular Nucleophilic Attack B->C Amino Group Attack D Cyclized Intermediate (Dihydroquinoline precursor) C->D Proton Transfer E Substituted Quinoline D->E Dehydration/ Oxidation

Caption: Plausible pathway for the formation of quinolines.

This powerful transformation provides direct access to substituted quinolines, which are privileged scaffolds in medicinal chemistry. The specific substitution pattern on the resulting quinoline is determined by the fate of the cyclopropyl ring's carbons.

Reactions at the Carbonyl Center

While ring-opening reactions are prominent, the carbonyl group can also undergo standard nucleophilic additions, provided the conditions are mild enough to preserve the cyclopropyl ring.[2][3]

The ketone can be selectively reduced to a secondary alcohol. With hydride reagents like sodium borohydride (NaBH₄), the ketone is first reduced. Under mild conditions, the cyclopropane ring can remain intact, allowing for the isolation of o-aminophenyl(cyclopropyl)methanol.[6] This demonstrates the ability to selectively target one functional group over the other by carefully controlling reaction conditions.

Protocol: Selective Reduction of the Ketone

Step 1: Dissolution

  • Dissolve o-aminophenyl cyclopropyl ketone (1.0 eq) in a protic solvent like methanol or ethanol at 0°C.

Step 2: Addition of Reducing Agent

  • Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0°C.

Step 3: Reaction and Quenching

  • Stir the reaction for 1-2 hours or until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl).

Step 4: Extraction and Purification

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Conclusion and Outlook

o-Aminophenyl cyclopropyl ketone is a molecule of significant synthetic potential, characterized by a delicate balance of reactivity. Its strained ring offers a pathway to linear, difunctionalized structures through various ring-opening strategies, while the strategically placed amino and ketone groups provide a direct and efficient route to valuable quinoline heterocycles. Understanding the factors that control these competing pathways—such as catalyst choice, reaction temperature, and pH—is paramount for harnessing its full potential. For researchers in drug discovery, this compound serves not just as an intermediate but as a versatile platform for generating molecular diversity, enabling the exploration of novel chemical space with efficiency and precision.

References

  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Benchchem.
  • Unlocking Molecular Complexity: Application Notes and Protocols for Ring-Opening Reactions of Cyclopropyl Ketones in Organic Synthesis. Benchchem.
  • Improved process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones.
  • Process for the preparation of o-aminophenyl cyclo-propyl ketone (1993). SciSpace.
  • Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Reactivity of carbonyl adjacent to cyclopropyl group. Chemistry Stack Exchange.
  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.

Sources

The Versatile Virtuoso: A Technical Guide to (2-Aminophenyl)(cyclopropyl)methanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminophenyl)(cyclopropyl)methanone, a seemingly unassuming aromatic ketone, has emerged as a powerhouse building block in the synthetic chemist's arsenal. Its unique structural amalgamation of a nucleophilic aniline, a versatile carbonyl group, and a strained cyclopropyl ring bestows upon it a rich and diverse reactivity profile. This guide delves into the core of its synthetic utility, providing not just protocols, but a deeper understanding of the causality behind experimental choices. We will explore its synthesis, characterization, and its pivotal role in the construction of high-value heterocyclic scaffolds, particularly quinolines and benzodiazepines, which are mainstays in medicinal chemistry and drug development.

Introduction: The Structural Significance of this compound

The cyclopropyl group is a fascinating moiety in medicinal chemistry, often introduced to modulate a molecule's physicochemical properties. Its rigid, three-dimensional nature can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the high s-character of the C-H bonds in a cyclopropyl ring can improve metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. When appended to a 2-aminobenzophenone scaffold, the cyclopropyl group imparts these desirable characteristics to a molecule that is already primed for a variety of powerful cyclization reactions. The presence of the ortho-amino group and the ketone functionality allows for facile entry into a wide array of heterocyclic systems, making this compound a highly sought-after intermediate.

Synthesis and Characterization

The preparation of this compound can be efficiently achieved through the addition of a cyclopropyl Grignard reagent to 2-aminobenzonitrile. This method is advantageous due to the commercial availability of the starting materials and the robustness of Grignard reactions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of (2-aminophenyl)cyclobutylmethanone.[1]

Reagents and Materials:

  • Cyclopropyl bromide

  • Magnesium turnings

  • Iodine (crystal)

  • 2-Aminobenzonitrile

  • Anhydrous diethyl ether

  • 5N Hydrochloric acid

  • Sodium hydroxide (solid)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Toluene

  • Three-necked round-bottomed flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, nitrogen inlet.

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide: To a slurry of magnesium turnings (2.5 g, 0.11 mol) and a crystal of iodine in anhydrous diethyl ether (20 ml) in a three-necked flask under a nitrogen atmosphere, a solution of cyclopropyl bromide (12.1 g, 0.1 mol) in anhydrous diethyl ether (150 ml) is added dropwise over 1 hour at reflux. The mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Addition: The freshly prepared cyclopropylmagnesium bromide solution is cannulated into a pressure-equalizing dropping funnel. A solution of 2-aminobenzonitrile (3.78 g, 32 mmol) in anhydrous diethyl ether (50 ml) is cooled to 0 °C in a separate three-necked flask under nitrogen. The Grignard reagent is then added dropwise to the 2-aminobenzonitrile solution over 15 minutes.

  • Reaction and Quenching: After the addition is complete, the reaction mixture is warmed to room temperature and stirred for 16 hours under nitrogen. The solution is then cooled to 0 °C and quenched by the slow addition of 5N hydrochloric acid (20 ml).

  • Work-up and Purification: The quenched reaction mixture is basified with solid sodium hydroxide (approximately 4 g). The aqueous solution is extracted with ethyl acetate (2 x 100 ml). The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: 2:1 petroleum ether:ethyl acetate). The collected fractions are concentrated, and the resulting oil is azeotroped with toluene (2 x 80 ml) to yield this compound as a pale yellow solid.

Physicochemical and Spectroscopic Data
PropertyValueSource
Molecular Formula C₁₀H₁₁NO[2]
Molecular Weight 161.20 g/mol [2]
Appearance Pale yellow solidAnalogous compounds
1H NMR (CDCl₃, 500 MHz) Predicted: δ 7.6-7.4 (m, 2H, Ar-H), 7.3-7.2 (m, 1H, Ar-H), 6.8-6.6 (m, 2H, Ar-H), 6.1 (br s, 2H, NH₂), 2.6-2.5 (m, 1H, CH-cyclopropyl), 1.2-1.0 (m, 2H, CH₂-cyclopropyl), 0.9-0.7 (m, 2H, CH₂-cyclopropyl)Based on analogous structures[3]
13C NMR (CDCl₃, 125 MHz) Predicted: δ 200.5 (C=O), 151.0 (C-NH₂), 135.0 (Ar-CH), 132.0 (Ar-CH), 118.0 (Ar-C), 117.0 (Ar-CH), 116.0 (Ar-CH), 15.0 (CH-cyclopropyl), 12.0 (CH₂-cyclopropyl)Based on analogous structures[3]

Applications in Heterocyclic Synthesis

The strategic placement of the amino and carbonyl groups in this compound makes it an ideal precursor for condensation reactions leading to the formation of fused heterocyclic systems.

Synthesis of 2-Cyclopropyl-Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and highly effective method for the construction of quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This compound serves as the 2-aminoaryl ketone component in this reaction.

The reaction can proceed through two primary pathways depending on the conditions. In an acid-catalyzed reaction, the initial step is typically an aldol-type condensation between the enol or enolate of the α-methylene carbonyl compound and the protonated carbonyl of the 2-aminobenzophenone. Subsequent cyclization via attack of the amino group on the newly formed carbonyl, followed by dehydration, furnishes the quinoline ring. Under basic conditions, the initial step is often the formation of a Schiff base between the amino group and the carbonyl of the α-methylene partner, followed by an intramolecular aldol-type cyclization and dehydration.

Friedlander_Mechanism A This compound C Aldol Adduct A->C Aldol Condensation B α-Methylene Ketone B->C D Enone Intermediate C->D Dehydration E 2-Cyclopropyl-quinoline D->E Cyclization & Dehydration Benzodiazepine_Synthesis A This compound C Schiff Base Intermediate A->C Schiff Base Formation B Glycine Ethyl Ester B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 5-Cyclopropyl-1,4-benzodiazepin-2-one D->E Tautomerization / Oxidation

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of 2-Aminophenyl Cyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Aminophenyl cyclopropyl ketone, a key intermediate in the manufacturing of agrochemicals and pharmaceuticals.[1][2] Traditional Friedel-Crafts acylation of aniline is often inefficient due to the Lewis basicity of the amino group, which deactivates the catalyst.[3][4] The protocol detailed herein circumvents this issue by employing a modified Houben-Hoesch type reaction, reacting aniline with cyclopropylnitrile in the presence of boron trichloride (BCl₃) and aluminum chloride (AlCl₃) to achieve regioselective ortho-acylation. This guide offers in-depth mechanistic insights, a robust experimental procedure, safety protocols, and characterization guidelines tailored for researchers in organic synthesis and drug development.

Introduction and Synthetic Rationale

2-Aminophenyl cyclopropyl ketone is a valuable building block, notably serving as a precursor for potent sulfonylurea herbicides.[2] Its synthesis, however, presents a classic challenge in electrophilic aromatic substitution.

The Challenge with Direct Acylation:

The direct Friedel-Crafts acylation of aniline is generally unsuccessful. The lone pair of electrons on the amino group's nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃). This interaction forms a complex that strongly deactivates the aromatic ring towards further electrophilic attack, effectively halting the reaction.[3][4]

Strategic Approach: Modified Houben-Hoesch Reaction

To overcome this, we utilize a robust method adapted from established industrial processes that directly synthesizes the target ortho-amino ketone.[1][5] This approach involves the reaction of aniline with cyclopropylnitrile in the presence of two Lewis acids, BCl₃ and AlCl₃. The reaction proceeds through the formation of a nitrilium ion intermediate, which acts as the electrophile. The use of a boron trichloride-aniline complex helps direct the substitution to the ortho position, providing the desired regioselectivity.

Reaction Mechanism

The reaction can be conceptualized in the following key stages:

  • Complex Formation: Aniline, a Lewis base, first reacts with the strong Lewis acid BCl₃. This initial complexation protects the amino group and influences the regiochemical outcome.

  • Nitrilium Ion Generation: Cyclopropylnitrile is activated by BCl₃ and subsequently AlCl₃ to form a highly electrophilic nitrilium ion intermediate.

  • Electrophilic Aromatic Substitution: The aniline-BCl₃ complex attacks the nitrilium ion, preferentially at the ortho position.

  • Hydrolysis: The resulting imine intermediate is hydrolyzed during the aqueous workup to yield the final ketone product.

Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Assemble & Inert Flame-dried Glassware Cooling 2. Cool Solvent (DCE) -5°C to 0°C Setup->Cooling Add_BCl3 3. Add BCl₃ Cooling->Add_BCl3 Add_CPN 4. Add Cyclopropylnitrile (-3°C to 5°C) Add_BCl3->Add_CPN Add_Aniline 5. Add Aniline (7°C to 12°C) Add_CPN->Add_Aniline Add_AlCl3 6. Add AlCl₃ (Ambient Temp) Add_Aniline->Add_AlCl3 Reflux 7. Heat to Reflux (17-18 hours) Add_AlCl3->Reflux Workup 8. Cool & Quench (Slow addition to ice/water) Reflux->Workup Extract 9. Extract with DCM Workup->Extract Isolate 10. Dry & Concentrate (Rotary Evaporator) Extract->Isolate Purify 11. Purify Product (Chromatography/Crystallization) Isolate->Purify

Sources

Application Notes and Protocols for the Continuous Flow Synthesis of Cyclopropylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Cyclopropylamines and the Imperative for Flow Chemistry

The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry and agrochemical design.[1][2][3] Its unique combination of conformational rigidity, metabolic stability, and ability to act as a pharmacophore has led to its incorporation in a wide array of therapeutic agents, including antidepressants (e.g., Tranylcypromine), antiviral drugs, and anticancer compounds.[1][2] The strained three-membered ring introduces specific spatial constraints and electronic properties that can enhance binding affinity to biological targets and favorably modulate pharmacokinetic profiles.[1][4] For instance, the cyclopropylamine group is a key component in mechanism-based inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), where it plays a critical role in the covalent inactivation of the enzyme.[2]

Despite their synthetic utility, the introduction of the cyclopropylamine scaffold can be challenging using traditional batch chemistry. Many of the requisite reactions involve hazardous reagents, unstable intermediates, or require stringent control over reaction parameters to minimize side product formation. Continuous flow chemistry offers a transformative solution to these challenges. By conducting reactions in a continuously flowing stream through a microreactor or packed-bed system, flow chemistry provides superior control over mass and heat transfer, enables the safe on-demand generation and use of hazardous intermediates, and facilitates rapid reaction optimization and scalability.[5][6][7] This guide provides detailed application notes and protocols for the continuous flow synthesis of cyclopropylamine derivatives via several robust and scalable methods.

Core Synthetic Methodologies in Flow

We will explore three primary, field-proven methodologies for the continuous flow synthesis of cyclopropylamine derivatives:

  • Hofmann Rearrangement of Cyclopropanecarboxamides: An efficient route to the parent cyclopropylamine and its substituted analogs.

  • Simmons-Smith Cyclopropanation of Alkenes: A versatile method for creating the cyclopropane ring, which can then be functionalized to the amine.

  • Kulinkovich-Symoniak Reaction with Nitriles: A direct approach to primary cyclopropylamines from readily available nitriles.

Methodology 1: Continuous Flow Hofmann Rearrangement

The Hofmann rearrangement is a classic transformation for converting a primary amide to a primary amine with one fewer carbon atom. In the context of cyclopropylamine synthesis, it provides a direct route from cyclopropanecarboxamide. The traditional batch process often suffers from low efficiency, instability of intermediates, and a complex multi-stage procedure.[8][9] A continuous flow approach elegantly overcomes these limitations by enabling a single-stage reaction with precise temperature control, leading to high yields and significantly reduced reaction times.[6][8]

Reaction Principle and Mechanism

The reaction proceeds through a series of intermediates, including an N-chloroamide and an isocyanate, which rearranges to the final amine.[9] The superior heat and mass transfer in a microreactor system allows for the telescoping of these steps into a single, efficient process, while minimizing the formation of by-products that can arise from side reactions of the isocyanate intermediate.[6][9]

Experimental Workflow: Hofmann Rearrangement

The following diagram illustrates the typical setup for a continuous flow Hofmann rearrangement for the synthesis of cyclopropylamine.

Hofmann_Workflow Continuous Flow Hofmann Rearrangement Workflow cluster_pumps Reagent Delivery cluster_reaction Reaction Zone cluster_collection Work-up & Collection PumpA Syringe Pump A: Cyclopropanecarboxamide & NaOH (aq) TMixer T-Mixer PumpA->TMixer PumpB Syringe Pump B: NaClO (aq) PumpB->TMixer Reactor Heated Microreactor Coil (e.g., PFA tubing) TMixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection (Cyclopropylamine) BPR->Collection

Caption: Workflow for continuous flow Hofmann rearrangement.

Detailed Protocol: Synthesis of Cyclopropylamine

This protocol is adapted from the work of Huang et al. for the efficient production of cyclopropylamine.[6][8]

Materials:

  • Cyclopropanecarboxamide (CPCA)

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite (NaClO) solution (commercial bleach, concentration determined by titration)

  • Deionized water

  • Syringe pumps (e.g., Chemyx Fusion 200)[6]

  • T-mixer

  • PFA or stainless steel tubing for the reactor coil

  • Heating bath or module

  • Back pressure regulator (BPR)

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare an aqueous solution of cyclopropanecarboxamide and sodium hydroxide. The concentration should be optimized based on the reactor volume and desired throughput.

    • Solution B: Use a commercially available sodium hypochlorite solution. It is crucial to determine the exact concentration of active chlorine via iodometric titration before use.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.

    • The reactor coil is submerged in a heating bath set to the desired temperature (e.g., 90 °C).[8]

    • Set the back pressure regulator to maintain a stable pressure within the system to prevent outgassing.

  • Reaction Execution:

    • Set the flow rates of syringe pumps A and B to achieve the desired stoichiometric ratio and residence time. For example, a residence time of 4 minutes has been shown to be effective.[8]

    • Begin pumping both solutions simultaneously into the T-mixer, where they are rapidly combined.

    • The reaction mixture flows through the heated reactor coil, where the Hofmann rearrangement takes place.

    • The product stream passes through the back pressure regulator and is collected in a chilled vessel.

  • Work-up and Analysis:

    • The collected aqueous solution of cyclopropylamine can be further purified by distillation or extraction.

    • Analyze the product yield and purity using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Process Parameters and Expected Outcomes
ParameterOptimized ValueExpected OutcomeReference
Temperature90 °CHigh reaction rate, minimized by-products[8]
Residence Time4 minutes>96% yield of cyclopropylamine[8]
StoichiometryOptimized ratio of CPCA:NaOH:NaClOHigh conversion and selectivity[9]
ConcentrationHigher than batch possible with elevated feed temp.Increased throughput[8]

Methodology 2: Continuous Flow Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a powerful and stereospecific method for synthesizing cyclopropanes from olefins using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[5] Traditional batch procedures often face challenges related to the handling of sensitive reagents and scalability.[5] Continuous flow offers a safer and more efficient alternative by generating the reactive zinc carbenoid in situ within a packed-bed reactor.[5][10]

Reaction Principle and Mechanism

In this flow adaptation, a solution of an alkene and diiodomethane is passed through a column packed with a zinc-copper couple. The diiodomethane reacts with the Zn(Cu) to form an organozinc carbenoid species, which is then immediately consumed by the co-flowing alkene to yield the cyclopropane ring. This in situ generation and consumption minimizes the risks associated with handling the reactive carbenoid.[5]

Experimental Workflow: Simmons-Smith Cyclopropanation

SimmonsSmith_Workflow Continuous Flow Simmons-Smith Cyclopropanation Workflow cluster_pumps Reagent Delivery cluster_reaction Reaction Zone cluster_collection Work-up & Collection PumpA Syringe Pump A: Alkene & CH₂I₂ in Solvent (e.g., DCE) Reactor Heated Packed-Bed Reactor (Zn/Cu Couple Column) PumpA->Reactor PumpB Syringe Pump B: Quench Solution (e.g., aq. NH₄Cl) TMixer T-Mixer PumpB->TMixer Reactor->TMixer BPR Back Pressure Regulator TMixer->BPR Separator Phase Separator BPR->Separator Organic Organic Product Separator->Organic Aqueous Aqueous Waste Separator->Aqueous

Caption: Workflow for continuous flow Simmons-Smith cyclopropanation.

Detailed Protocol: Synthesis of a Cyclopropyl Derivative

This protocol is based on the work of Alemán and co-workers.[5][10]

Materials:

  • Alkene substrate

  • Diiodomethane (CH₂I₂)

  • Dry 1,2-dichloroethane (DCE) or other suitable solvent

  • Zinc-copper couple (can be prepared or purchased)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Syringe pumps

  • Packed-bed reactor column

  • T-mixer

  • Heating module

  • Back pressure regulator

  • Phase separator (for in-line workup)

Procedure:

  • Reactor Preparation:

    • Pack a suitable column with the zinc-copper couple. The column material should be compatible with the reagents and solvent.

  • Reagent Preparation:

    • Solution A: In a Schlenk tube under a nitrogen atmosphere, dissolve the alkene substrate (1 equiv.) and diiodomethane (2 equiv.) in dry DCE to a final concentration of, for example, 1 M.[5]

    • Solution B: Prepare a saturated aqueous solution of NH₄Cl for quenching the reaction.[5]

  • System Setup:

    • Assemble the flow system as shown in the workflow diagram.

    • Heat the packed-bed reactor to the optimal temperature (e.g., 40 °C).[5]

    • Set the back pressure regulator to a suitable pressure (e.g., 75 psi) to ensure the solvent remains in the liquid phase.[5]

  • Reaction Execution:

    • Pump Solution A through the packed-bed reactor at a flow rate calculated to achieve the desired residence time (e.g., 15 minutes).[5][10]

    • The effluent from the reactor, containing the cyclopropanated product and unreacted carbenoid, is mixed with the quenching solution (Solution B) in a T-mixer.

    • The biphasic mixture then flows through the back pressure regulator to a phase separator for collection of the organic layer containing the product.

  • Work-up and Analysis:

    • The collected organic phase is washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography.

    • Characterize the product by NMR and mass spectrometry.

Process Parameters and Substrate Scope

The Simmons-Smith reaction in flow is highly effective for electron-rich alkenes. For electron-deficient olefins, the yield may be lower due to the electrophilic nature of the zinc carbenoid.[5] In such cases, the addition of a catalytic amount of diethylzinc (e.g., 10 mol%) to the reaction mixture can significantly improve the yield.[5]

ParameterOptimized ValueRemarksReference
Temperature40 °CBalances reaction rate and stability[5]
Residence Time15 minutesAchieves high conversion for many substrates[5][10]
Alkene:CH₂I₂ Ratio1:2Ensures complete conversion of the alkene[5]
Pressure75 psiMaintains single-phase flow[5]

Methodology 3: Continuous Flow Kulinkovich-Szymoniak Reaction

The Kulinkovich-Szymoniak reaction is a powerful modification of the original Kulinkovich reaction that allows for the synthesis of primary cyclopropylamines directly from nitriles and Grignard reagents in the presence of a titanium(IV) alkoxide.[11] This method involves the formation of a titanacyclopropane intermediate, which then reacts with the nitrile.[11][12]

Reaction Principle and Mechanism

The reaction begins with the formation of a titanacyclopropane from the Grignard reagent and Ti(OiPr)₄.[12][13] This intermediate then adds across the carbon-nitrogen triple bond of the nitrile to form an azatitanacyclopentene. Subsequent treatment with a Lewis acid promotes the rearrangement and hydrolysis to yield the primary cyclopropylamine.[11] Adapting this multi-step, moisture-sensitive reaction to a continuous flow process can offer significant advantages in terms of control, reproducibility, and safety, especially when handling pyrophoric Grignard reagents.

Conceptual Flow Workflow: Kulinkovich-Szymoniak Reaction

While a fully detailed and broadly applicable continuous flow protocol for the Kulinkovich-Szymoniak reaction is an area of active development, a conceptual workflow can be proposed based on the principles of flow chemistry for handling sensitive reagents.

Kulinkovich_Workflow Conceptual Flow Workflow for Kulinkovich-Szymoniak Reaction cluster_pumps Reagent Delivery (Inert Atmosphere) cluster_reaction Reaction & Quench Zone cluster_collection Collection PumpA Pump A: Grignard Reagent (e.g., EtMgBr in THF) TMixer1 T-Mixer 1 PumpA->TMixer1 PumpB Pump B: Ti(OiPr)₄ in THF PumpB->TMixer1 PumpC Pump C: Nitrile Substrate in THF TMixer2 T-Mixer 2 PumpC->TMixer2 PumpD Pump D: Lewis Acid (e.g., BF₃·OEt₂) & Quench Solution TMixer3 T-Mixer 3 PumpD->TMixer3 Reactor1 Reactor Coil 1 (Titanacyclopropane Formation) TMixer1->Reactor1 Reactor1->TMixer2 Reactor2 Reactor Coil 2 (Nitrile Addition) TMixer2->Reactor2 Reactor2->TMixer3 BPR Back Pressure Regulator TMixer3->BPR Collection Product Collection BPR->Collection

Caption: Conceptual workflow for a continuous flow Kulinkovich-Szymoniak reaction.

Protocol Considerations and Optimization
  • Inert Conditions: The entire system must be maintained under a strictly inert atmosphere (e.g., nitrogen or argon) due to the pyrophoric nature of the Grignard reagent and the moisture sensitivity of the titanium alkoxide.

  • Temperature Control: The formation of the titanacyclopropane and its subsequent reaction with the nitrile may require different temperatures. The use of multiple reactor coils with independent temperature control would be advantageous.

  • Mixing: Efficient mixing at each stage is critical for high yields.

  • Lewis Acid Quench: The final step involving the Lewis acid is crucial for converting the azatitanacycle intermediate to the desired cyclopropylamine.[11] The timing and temperature of this addition would need careful optimization.

  • Safety: The use of flow chemistry significantly enhances the safety of this reaction by minimizing the amount of reactive intermediates present at any given time.

Conclusion and Future Outlook

Continuous flow chemistry provides a powerful platform for the synthesis of valuable cyclopropylamine derivatives, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. The protocols outlined in this guide for the Hofmann rearrangement and Simmons-Smith reaction represent robust and well-validated approaches that can be readily implemented in a research or process development setting. While the adaptation of other methods like the Kulinkovich-Szymoniak reaction to flow is still emerging, the conceptual framework presented here highlights a clear path forward. As the demand for complex molecular architectures containing the cyclopropylamine motif continues to grow, the adoption of continuous flow technologies will be paramount in enabling the safe, efficient, and sustainable production of these critical building blocks for the pharmaceutical and agrochemical industries.

References

  • Nova-Fernández, J. L., Pascual-Coca, G., Cabrera, S., & Alemán, J. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column.
  • Gardarsdottir, H.
  • Huang, J., Geng, Y., Wang, Y., & Xu, J. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research, 58(33), 15215-15221.
  • Lehmann, H., & Polyzos, A. (2017). A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU. Green Chemistry, 19(8), 1864-1868.
  • Velichko, V., Moi, D., Soddu, F., Scipione, R., Podda, E., Luridiana, A., Cambie, D., Secci, F., & Cabua, M. C. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.
  • Sheeran, J. W., et al. (2021). Scalable On-Demand Production of Purified Diazomethane Suitable for Sensitive Catalytic Reactions. Organic Process Research & Development, 25(1), 105-113.
  • Velichko, V., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Max-Planck-Gesellschaft.
  • Nova-Fernández, J. L., Pascual-Coca, G., Cabrera, S., & Alemán, J. (2023).
  • Huang, J., et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System.
  • Pontini, M., et al. (2023). Optimization of continuous‐flow Simmons‐Smith cyclopropanation conditions.
  • Velichko, V., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.
  • BenchChem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
  • Kappe, C. O., et al. (2020). On-Demand Generation and Consumption of Diazomethane in Multistep Continuous Flow Systems. Organic Process Research & Development, 24(10), 1947-1960.
  • Lehmann, H., & Polyzos, A. (2017). A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU. Semantic Scholar.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Pontini, M., et al. (2025). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. Organic Process Research & Development.
  • Velichko, V., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.
  • Lehmann, H., & Polyzos, A. (2017). A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU.
  • Huang, J., Geng, Y., Wang, Y., & Xu, J. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System.
  • Nova-Fernández, J. L., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column.
  • Fasan, R., & Arnold, F. H. (2010). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
  • de Visser, S. P., & Kumar, D. (2012). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 134(34), 14114-14124.
  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Wikipedia. Kulinkovich reaction.
  • Wikipedia.
  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction.
  • Roda, N. M., et al. (2015). Cyclopropanation using flow-generated diazo compounds. Organic & Biomolecular Chemistry, 13(8), 2269-2273.
  • Velichko, V., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. RSC Publishing.
  • Charette, A. B., & Wurz, R. P. (2001). Catalytic cyclopropanation of alkenes using diazo compounds generated in situ. A novel route to 2-arylcyclopropylamines. Organic Letters, 3(17), 2693-2696.
  • Organic Chemistry Portal. Kulinkovich Reaction.

Sources

Application Notes & Protocols: The Strategic Use of (2-Aminophenyl)(cyclopropyl)methanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Aminophenyl)(cyclopropyl)methanone, a seemingly simple aromatic ketone, has emerged as a highly strategic building block in medicinal chemistry. Its unique combination of a reactive ortho-amino ketone system and a metabolically robust cyclopropyl moiety makes it an invaluable precursor for synthesizing complex heterocyclic scaffolds targeting a range of therapeutic areas. This guide provides an in-depth analysis of its applications, focusing on the rationale behind its use and detailed protocols for its derivatization into core structures for drug discovery programs, particularly in the realm of kinase inhibitors.

Introduction: Unpacking the Utility of a Versatile Scaffold

This compound (CAS No. 136832-46-7) is an organic building block characterized by a cyclopropyl ketone attached to an aniline ring.[1][2] While its structure is straightforward, its value lies in the strategic placement of its functional groups and the inherent properties of the cyclopropyl ring.

Molecular Properties:

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO[1][3]
Molecular Weight161.20 g/mol [1][3]
AppearanceSolid-
Key FeaturesPrimary aromatic amine, Aromatic ketone, Cyclopropyl group-

The true power of this molecule is unlocked when considering the contributions of its constituent parts in a drug design context:

  • The Ortho-Amino Ketone: This arrangement is a classic precursor for a wide array of condensation reactions to form fused heterocyclic systems. It provides two points of reactivity, enabling the construction of privileged scaffolds like quinolines, quinazolines, and benzodiazepines, which are central to many approved drugs.

  • The Cyclopropyl Moiety: The incorporation of a cyclopropyl ring is a well-established strategy in modern medicinal chemistry to address multiple drug discovery challenges.[4] Its benefits include:

    • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This can significantly improve a drug candidate's half-life and reduce potential drug-drug interactions.

    • Enhanced Potency and Binding: The rigid, three-dimensional structure of the ring can lock a molecule into a specific, receptor-favored conformation, leading to more favorable binding entropy and increased potency.[4][6]

    • Improved Physicochemical Properties: It can modulate properties like solubility and lipophilicity, and its unique electronic character can influence hydrogen bonding capabilities of adjacent groups.[7]

This combination of a versatile synthetic handle and a desirable medicinal chemistry motif makes this compound a go-to starting material for generating novel chemical entities with drug-like properties.

Core Application: Synthesis of Kinase Inhibitor Scaffolds

The deregulation of protein kinases is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[8][9] Many potent kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. This compound is an ideal starting material for constructing such cores.

Rationale: The Friedländer Annulation Pathway

The Friedländer synthesis is a powerful and direct method for constructing quinoline rings. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In this context, this compound serves as the amino-ketone component. The resulting 2-cyclopropyl-quinoline scaffold is a highly valuable core, positioning the metabolically robust cyclopropyl group into a key vector for further elaboration in structure-activity relationship (SAR) studies.

Workflow: Synthesis of a 2-Cyclopropylquinoline Core

The following diagram illustrates the workflow for synthesizing a substituted 2-cyclopropylquinoline, a common core for kinase inhibitors, starting from this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Core Scaffold cluster_elaboration Further Elaboration (SAR) A (2-Aminophenyl) (cyclopropyl)methanone C Friedländer Annulation (Acid or Base Catalysis) A->C B Active Methylene Compound (e.g., Ethyl Acetoacetate) B->C D Substituted 2-Cyclopropylquinoline C->D E Functionalization of Quinoline Ring D->E Target Analogs G cluster_amine Amine Modifications cluster_ketone Ketone Modifications A (2-Aminophenyl) (cyclopropyl)methanone B N-Acylation / N-Sulfonylation (Amide / Sulfonamide formation) A->B RCOCl, Base C Reductive Amination (Secondary Amine formation) A->C RCHO, NaBH(OAc)₃ D Diazotization (Sandmeyer Reactions) A->D NaNO₂, HCl E Condensation Reactions (Heterocycle formation, e.g., Quinoline) A->E Active Methylene Cmpd. F Reduction (Secondary Alcohol) A->F NaBH₄ G Wittig Reaction (Alkene formation) A->G Ph₃P=CHR

Sources

Application Notes: The Strategic Role of (2-Aminophenyl)(cyclopropyl)methanone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Modern Crop Protection

(2-Aminophenyl)(cyclopropyl)methanone, a seemingly unassuming aromatic ketone, has emerged as a pivotal intermediate in the synthesis of advanced agrochemicals. Its unique structural combination—a reactive aminophenyl moiety and a robust cyclopropyl group—offers a versatile scaffold for constructing complex, highly active herbicidal and potentially fungicidal molecules. The inherent chemical characteristics of this compound allow for its strategic incorporation into synthetic pathways that lead to potent active ingredients, most notably in the class of sulfonylurea herbicides.

The significance of the cyclopropyl ring in agrochemical design cannot be overstated. This small, strained ring system is known to enhance the biological activity, metabolic stability, and target-binding affinity of molecules. When coupled with the synthetic versatility of the 2-aminobenzophenone core, this compound becomes a high-value precursor for researchers and chemical development professionals in the agrochemical sector.

These application notes provide an in-depth guide to the utilization of this compound in agrochemical synthesis. We will explore its core properties, delve into detailed, field-proven synthetic protocols, and discuss the chemical logic that underpins its application.

Core Properties and Handling

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 136832-46-7[1]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
Appearance Not specified, likely a solidN/A
Boiling Point Not specifiedN/A
Melting Point Not specifiedN/A
Solubility Not specifiedN/A
Safety and Handling Precautions

This compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.

Key safety considerations include:

  • Avoid contact: Prevent contact with skin and eyes.

  • Avoid inhalation: Avoid the formation and inhalation of dust and aerosols.

  • Fire safety: Use non-sparking tools and prevent fire caused by electrostatic discharge.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[2]

Application in Sulfonylurea Herbicide Synthesis: The Case of Cyclosulfamuron

A prime example of the industrial application of this compound is its role as a key intermediate in the synthesis of Cyclosulfamuron.[3] Cyclosulfamuron is a potent sulfonylurea herbicide used for selective weed control in various crops. The synthesis leverages the reactivity of the aniline nitrogen in this compound to build the characteristic sulfonylurea bridge.

Synthetic Workflow Overview

The overall transformation involves the conversion of the amino group of this compound into a sulfonylurea moiety by reaction with a suitable isocyanate, which in turn is coupled with a heterocyclic amine. A common and efficient method for this transformation involves a two-step, one-pot reaction sequence.

G A This compound C Intermediate Sulfamoyl Chloride A->C Reaction with CSI B Chlorosulfonyl Isocyanate (CSI) B->C E Cyclosulfamuron C->E Condensation D 2-Amino-4,6-dimethoxypyrimidine D->E

Figure 1: General workflow for the synthesis of Cyclosulfamuron.

Detailed Synthetic Protocol: Synthesis of Cyclosulfamuron

This protocol outlines a representative procedure for the synthesis of Cyclosulfamuron from this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Formation of the Intermediate Sulfamoyl Chloride

The initial step involves the reaction of this compound with chlorosulfonyl isocyanate (CSI). CSI is a highly reactive reagent that efficiently converts the amino group into a sulfamoyl chloride, which readily reacts with the isocyanate moiety in situ.

  • Materials:

    • This compound

    • Chlorosulfonyl Isocyanate (CSI)

    • Anhydrous acetonitrile (or other suitable aprotic solvent)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve this compound (1 equivalent) in anhydrous acetonitrile.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add chlorosulfonyl isocyanate (1.05 equivalents) dropwise to the cooled solution via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. The high reactivity of CSI necessitates slow addition to control the exothermic reaction.[4]

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • The resulting mixture containing the in situ generated sulfamoyl chloride is used directly in the next step without isolation.

Step 2: Condensation with 2-Amino-4,6-dimethoxypyrimidine

The intermediate sulfamoyl chloride is then reacted with 2-amino-4,6-dimethoxypyrimidine to form the final sulfonylurea bridge of Cyclosulfamuron. A weak base is typically added to neutralize the HCl generated during the reaction.

  • Materials:

    • Reaction mixture from Step 1

    • 2-Amino-4,6-dimethoxypyrimidine

    • Pyridine (or another suitable non-nucleophilic base)

  • Procedure:

    • To the reaction mixture from Step 1, add 2-amino-4,6-dimethoxypyrimidine (1 equivalent) portion-wise at room temperature.

    • Add pyridine (1.2 equivalents) dropwise to the mixture. The pyridine acts as a scavenger for the hydrochloric acid produced, driving the reaction to completion.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, quench the reaction by slowly adding water.

    • The crude Cyclosulfamuron will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Cyclosulfamuron.

    • Dry the final product under vacuum.

Alternative Synthetic Application: Friedländer Annulation for Quinolines

The 2-aminobenzophenone core of this compound also makes it an excellent substrate for the Friedländer annulation reaction, a powerful method for the synthesis of quinoline derivatives.[1] Quinolines are a class of heterocyclic compounds with a broad spectrum of biological activities, including applications in agrochemicals.[5]

Reaction Principle

The Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[4]

G A This compound C Intermediate Aldol/Schiff Base A->C Condensation B α-Methylene Ketone (e.g., Acetone) B->C D 2-Cyclopropyl-4-methylquinoline C->D Cyclization & Dehydration

Figure 2: Simplified mechanism of the Friedländer quinoline synthesis.

Exemplary Protocol: Synthesis of 2-Cyclopropyl-4-methylquinoline

This protocol provides a general method for the synthesis of a quinoline derivative from this compound. The resulting quinoline scaffold can be further functionalized to explore potential agrochemical activities.

  • Materials:

    • This compound

    • Acetone (or another suitable ketone)

    • Potassium hydroxide (or another suitable base/acid catalyst)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and potassium hydroxide (0.2 equivalents) in ethanol.

    • Add acetone (3-5 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-cyclopropyl-4-methylquinoline.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its utility is demonstrated in the industrial production of potent herbicides like Cyclosulfamuron and its potential for creating novel quinoline-based active ingredients. The protocols detailed in these application notes provide a solid foundation for researchers and drug development professionals to explore the full potential of this key building block. Future research may focus on leveraging this precursor for the synthesis of new fungicides and insecticides, further expanding its impact on crop protection.

References

  • Google Patents. US5009699A - 1-{[O-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea herbicidal composition and use.
  • Google Patents. DE69408942T2 - Process for the preparation of cycloalkyl and haloalkyl O-amino-phenyl ketones.
  • ResearchGate. Plausible mechanism for quinazoline and quinoline synthesis. Available at: [Link]

  • Mondal, J., & Bhowmick, M. (2021). Recent advances in the synthesis of quinoline derivatives and their versatile applications. RSC Advances, 11(45), 28216-28243.
  • Wikipedia. Friedländer synthesis. Available at: [Link]

  • Google Patents. IE70909B1 - 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl) urea and method for the preparation thereof.

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Application Notes and Protocols: (2-Aminophenyl)(cyclopropyl)methanone as a Key Intermediate in the Synthesis of the Herbicide Cyclosulfamuron

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (2-Aminophenyl)(cyclopropyl)methanone in Agrochemical Synthesis

This compound, a seemingly unassuming aromatic ketone, holds a pivotal position in the synthesis of Cyclosulfamuron, a potent and selective herbicide. The unique structural combination of an aminophenyl ring and a cyclopropyl ketone moiety makes this molecule a versatile building block, enabling the construction of the complex sulfonylurea scaffold characteristic of this class of herbicides. Understanding the efficient synthesis of this intermediate is therefore crucial for the streamlined production of Cyclosulfamuron.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of this compound and its subsequent conversion to Cyclosulfamuron. The methodologies presented herein are grounded in established chemical principles and are designed for researchers, scientists, and drug development professionals in the agrochemical industry.

Part 1: Synthesis of this compound

The synthesis of this compound is most effectively achieved through a three-step sequence commencing from aniline. This strategy circumvents the challenges associated with the direct Friedel-Crafts acylation of aniline. The free amino group of aniline, being a Lewis base, readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the acylation, thereby deactivating the catalyst and preventing the desired reaction.[1] To overcome this, a protecting group strategy is employed.

Logical Workflow for the Synthesis of this compound

cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Aniline AcylatedAcetanilide N-(2-cyclopropanoylphenyl)acetamide Acetanilide->AcylatedAcetanilide Electrophilic Aromatic Substitution CyclopropanecarbonylChloride Cyclopropanecarbonyl Chloride CyclopropanecarbonylChloride->Acetanilide AlCl3 AlCl₃ AlCl3->CyclopropanecarbonylChloride FinalProduct This compound AcylatedAcetanilide->FinalProduct Hydrolysis AcidHydrolysis Acidic Hydrolysis (e.g., HCl) AcidHydrolysis->AcylatedAcetanilide

Caption: Synthetic workflow for this compound.

Step 1: N-Acetylation of Aniline (Protection)

The initial step involves the protection of the amino group of aniline by converting it into an amide (acetanilide). This is achieved through acylation with acetic anhydride. The resulting acetanilide is significantly less basic than aniline because the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group. This reduced basicity prevents the formation of a stable complex with the Lewis acid catalyst in the subsequent Friedel-Crafts reaction.[1]

Protocol 1: Synthesis of Acetanilide

Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
Aniline93.130.11.09.31 g (9.1 mL)
Acetic Anhydride102.090.111.111.23 g (10.4 mL)
Glacial Acetic Acid60.05--20 mL
Water18.02--250 mL

Procedure:

  • In a 250 mL flask, combine 9.31 g of aniline and 20 mL of glacial acetic acid.

  • To this solution, add 11.23 g of acetic anhydride in one portion.

  • Gently warm the mixture on a hot plate for 10-15 minutes until a clear solution is obtained.

  • Cool the reaction mixture in an ice bath.

  • Slowly pour the cooled solution into 250 mL of ice-cold water with constant stirring.

  • Collect the precipitated acetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure acetanilide. Dry the product thoroughly.

Step 2: Friedel-Crafts Acylation of Acetanilide

With the amino group protected, the aromatic ring of acetanilide can now undergo Friedel-Crafts acylation. The acylating agent is cyclopropanecarbonyl chloride, and a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), is used as the catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the reaction of cyclopropanecarbonyl chloride and AlCl₃, attacks the electron-rich aromatic ring.[2][3] The acetylamino group is an ortho-, para-director, leading to a mixture of isomers. The desired ortho-isomer is typically separated from the para-isomer during purification.

Protocol 2: Synthesis of N-(2-cyclopropanoylphenyl)acetamide

Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
Acetanilide135.170.051.06.76 g
Cyclopropanecarbonyl Chloride104.540.061.26.27 g (5.7 mL)
Anhydrous Aluminum Chloride133.340.153.020.0 g
Dichloromethane (anhydrous)84.93--100 mL

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

  • Suspend 20.0 g of anhydrous aluminum chloride in 50 mL of anhydrous dichloromethane.

  • In the dropping funnel, prepare a solution of 6.76 g of acetanilide and 6.27 g of cyclopropanecarbonyl chloride in 50 mL of anhydrous dichloromethane.

  • Cool the AlCl₃ suspension to 0-5 °C in an ice bath.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL).

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.

Step 3: Hydrolysis of N-(2-cyclopropanoylphenyl)acetamide (Deprotection)

The final step in the synthesis of the target intermediate is the removal of the acetyl protecting group. This is typically achieved by acidic or basic hydrolysis.[4][5] Acidic hydrolysis is commonly employed, using an aqueous acid such as hydrochloric acid, to yield the free amine.

Protocol 3: Synthesis of this compound

Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
N-(2-cyclopropanoylphenyl)acetamide203.240.021.04.06 g
Concentrated Hydrochloric Acid36.46--20 mL
Ethanol46.07--20 mL
Sodium Hydroxide (10% aq. solution)40.00--As needed

Procedure:

  • In a round-bottomed flask, dissolve 4.06 g of N-(2-cyclopropanoylphenyl)acetamide in a mixture of 20 mL of ethanol and 20 mL of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then pour it into 100 mL of cold water.

  • Neutralize the solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Part 2: Conversion of this compound to Cyclosulfamuron

The conversion of this compound to Cyclosulfamuron involves the formation of a sulfonylurea bridge. This is a multi-step process that begins with the sulfonylation of the amino group, followed by coupling with a pyrimidine derivative.[6]

Logical Workflow for the Synthesis of Cyclosulfamuron

cluster_0 Step 4: Sulfonylation cluster_1 Step 5: Sulfonamide Formation cluster_2 Step 6: Urea Formation Intermediate This compound SulfonylChloride 2-(Cyclopropanecarbonyl)phenylsulfamoyl chloride Intermediate->SulfonylChloride Electrophilic Substitution ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Intermediate Sulfonamide N-(2-(cyclopropanecarbonyl)phenyl)sulfonamide SulfonylChloride->Sulfonamide Nucleophilic Acyl Substitution Ammonia Ammonia Ammonia->SulfonylChloride FinalProduct Cyclosulfamuron Sulfonamide->FinalProduct Coupling Pyrimidine 2-Amino-4,6-dimethoxypyrimidine + Phosgene equivalent Pyrimidine->Sulfonamide

Caption: Synthetic workflow for Cyclosulfamuron from the intermediate.

Step 4: Synthesis of 2-(Cyclopropanecarbonyl)phenylsulfamoyl chloride

The amino group of this compound is converted to a sulfonyl chloride by reaction with chlorosulfonic acid. This is an electrophilic substitution reaction on the nitrogen atom.[7]

Protocol 4: Synthesis of 2-(Cyclopropanecarbonyl)phenylsulfamoyl chloride

Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
This compound161.190.011.01.61 g
Chlorosulfonic Acid116.520.055.05.83 g (3.2 mL)
Dichloromethane (anhydrous)84.93--20 mL

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool 3.2 mL of chlorosulfonic acid to 0 °C.

  • Dissolve 1.61 g of this compound in 20 mL of anhydrous dichloromethane.

  • Add the solution of the amine dropwise to the cold chlorosulfonic acid over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition, allow the mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude sulfonyl chloride, which is often used in the next step without further purification.

Step 5: Synthesis of N-(2-(cyclopropanecarbonyl)phenyl)sulfonamide

The sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with ammonia.

Protocol 5: Synthesis of N-(2-(cyclopropanecarbonyl)phenyl)sulfonamide

Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
2-(Cyclopropanecarbonyl)phenylsulfamoyl chloride259.700.011.02.60 g (crude)
Aqueous Ammonia (28%)17.03 (as NH₃)-Excess20 mL
Dichloromethane84.93--50 mL

Procedure:

  • Dissolve the crude sulfonyl chloride in 50 mL of dichloromethane and cool the solution to 0 °C.

  • Add 20 mL of concentrated aqueous ammonia dropwise with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the sulfonamide.

Step 6: Synthesis of Cyclosulfamuron

The final step is the coupling of the sulfonamide with an activated pyrimidine derivative to form the sulfonylurea bridge. A common method involves the reaction of the sulfonamide with a sulfonyl isocyanate, which can be generated in situ from 2-amino-4,6-dimethoxypyrimidine and a phosgene equivalent (e.g., triphosgene).[6]

Protocol 6: Synthesis of Cyclosulfamuron

Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
N-(2-(cyclopropanecarbonyl)phenyl)sulfonamide240.280.0051.01.20 g
2-Amino-4,6-dimethoxypyrimidine155.150.0051.00.78 g
Triphosgene296.750.0020.40.59 g
Triethylamine101.190.012.01.01 g (1.4 mL)
Acetonitrile (anhydrous)41.05--50 mL

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 0.78 g of 2-amino-4,6-dimethoxypyrimidine in 25 mL of anhydrous acetonitrile.

  • Add 1.4 mL of triethylamine to the solution.

  • In a separate flask, dissolve 0.59 g of triphosgene in 10 mL of anhydrous acetonitrile.

  • Add the triphosgene solution dropwise to the pyrimidine solution at 0 °C. Stir for 1 hour at this temperature to form the isocyanate precursor.

  • To this mixture, add a solution of 1.20 g of N-(2-(cyclopropanecarbonyl)phenyl)sulfonamide in 15 mL of anhydrous acetonitrile.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to obtain Cyclosulfamuron.

Conclusion

The synthesis of this compound is a critical process in the production of the herbicide Cyclosulfamuron. The presented protocols, which employ a robust protecting group strategy, provide a reliable pathway for obtaining this key intermediate. The subsequent transformation to Cyclosulfamuron highlights the versatility of this building block in the construction of complex agrochemicals. By understanding and optimizing these synthetic steps, researchers can contribute to the efficient and scalable production of this important herbicide.

References

  • BenchChem. (2025). Application Notes and Protocols: The Role of Cyclopropyl Nitrophenyl Ketones in Herbicide Synthesis. BenchChem.
  • Khan Academy. (n.d.). Friedel-Crafts acylation reaction. Khan Academy. Available at: [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Available at: [Link]

  • Sciencemadness.org. (2021).
  • Tim the Tutor. (2022, November 20). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide [Video]. YouTube. Available at: [Link]

  • Jackson David Reynolds, MD. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) [Video]. YouTube. Available at: [Link]

  • Journal of Supercritical Fluids. (2009).
  • U.S. Patent No. 5,516,906. (1996). Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.

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Application Notes and Protocols for the Quantification of (2-Aminophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the robust quantification of (2-Aminophenyl)(cyclopropyl)methanone, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate and reliable quantification in drug development and quality control, this document outlines two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and trace-level detection. Each protocol is presented with an in-depth explanation of the experimental choices, ensuring scientific integrity and reproducibility. Furthermore, this guide details the necessary steps for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, establishing a framework for creating self-validating and trustworthy analytical systems.

Introduction: The Significance of Quantifying this compound

This compound is a crucial building block in the synthesis of various pharmacologically active compounds. Its purity and concentration in reaction mixtures and final products directly impact the safety, efficacy, and quality of the resulting active pharmaceutical ingredient (API). Therefore, the development of precise and accurate analytical methods for its quantification is paramount for process monitoring, quality assurance, and regulatory compliance.

This document serves as a practical resource for researchers, analytical scientists, and drug development professionals, offering field-proven protocols and the scientific rationale behind them. The methodologies described herein are designed to be adaptable to various laboratory settings and sample matrices.

Principle of Analysis: A Dual-Methodology Approach

To cater to different analytical needs—ranging from in-process control to impurity profiling—we present two complementary methods:

  • Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This is the workhorse method for routine quantification. It offers a balance of speed, robustness, and cost-effectiveness. The method leverages the analyte's hydrophobicity and its chromophoric nature (due to the aromatic ring and carbonyl group) for separation and detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and specificity, such as quantifying trace impurities or analyzing complex matrices, LC-MS/MS is the method of choice. This technique provides structural confirmation and can achieve significantly lower limits of detection and quantification.

Methodology I: RP-HPLC-UV for Routine Quantification

This method is designed for the accurate assay of this compound in bulk materials and simple formulations. The choice of a C18 stationary phase is based on the non-polar nature of the cyclopropyl and phenyl groups, while the mobile phase composition is optimized for efficient separation and symmetrical peak shape.

Experimental Protocol: RP-HPLC-UV

Objective: To determine the concentration of this compound.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • 0.22 µm membrane filters[1]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately non-polar compounds like the target analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid aids in protonating the amine group, leading to better peak shape and reproducibility. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 0-10 min: 30% B to 80% B10-12 min: 80% B12-13 min: 80% B to 30% B13-15 min: 30% B (re-equilibration)A gradient elution ensures the separation of potential impurities with different polarities and a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmAromatic ketones typically exhibit strong absorbance around this wavelength, providing good sensitivity[2][3]. A PDA detector can be used to scan for the optimal wavelength.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase (initial conditions, 30% B).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

    • Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter[4].

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples using the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard Reference Standard Solvent Methanol Standard->Solvent Dissolve Sample Test Sample Sample->Solvent Dissolve Filter 0.22 µm Filter HPLC HPLC System Filter->HPLC Inject Data Data Acquisition HPLC->Data Calibration Calibration Curve Data->Calibration Quantification Quantification Calibration->Quantification LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard Low Conc. Standard LC LC Separation Standard->LC Sample Trace Level Sample Sample->LC MSMS MS/MS Detection (MRM) LC->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for LC-MS/MS analysis.

Method Validation Protocol

To ensure that the chosen analytical method is suitable for its intended purpose, a thorough validation should be performed according to ICH Q2(R1) guidelines.[5][6][7] The main objective of validation is to demonstrate the method's reliability, accuracy, and reproducibility.[8]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria (Typical)
Specificity To demonstrate that the signal is from the analyte of interest and not from interferences.The analyte peak should be well-resolved from other components (e.g., impurities, degradation products) with a resolution >2.0. Peak purity analysis should confirm homogeneity.
Linearity To demonstrate a proportional relationship between concentration and response over a defined range.Correlation coefficient (r²) > 0.999.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0% for six replicate injections.Intermediate Precision (Inter-assay): RSD ≤ 2.0% when analyzed on different days, by different analysts, or with different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied.
Validation Workflow Diagram

Validation_Workflow Start Method Development Complete Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Method Validated Robustness->End

Caption: ICH Q2(R1) Method Validation Workflow.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quantification of this compound. The RP-HPLC-UV method is well-suited for routine quality control, offering reliability and efficiency. For applications demanding higher sensitivity and specificity, the LC-MS/MS method provides an excellent alternative. The successful implementation and validation of these methods, following the outlined protocols, will ensure the generation of high-quality, reliable data, which is essential for advancing drug development programs and maintaining product quality.

References

  • Bioanalysis Zone. (n.d.). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2019). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • KNAUER. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]

  • LC-MS/MS generic assay platform for small molecule drug bioanalysis. (n.d.). Retrieved from [Link]

  • LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • AIT. (2024). Everything You Need to Know About HPLC Sample Preparation. Retrieved from [Link]

  • Biotage. (2023). How to maximize UV detection sensitivity in flash chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The use of U.V. absorption spectra for the determination of configurations of some aromatic oximes. Retrieved from [Link]

  • Agilent. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification | Request PDF. Retrieved from [Link]

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Application Note: Quantitative Bioanalysis of Compounds Containing the Aminophenyl Cyclopropyl Ketone Moiety by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the development and validation of a robust and sensitive HPLC-MS/MS method for the quantitative analysis of drug candidates and their metabolites featuring the aminophenyl cyclopropyl ketone moiety. This structural motif is of growing interest in medicinal chemistry, but its unique chemical properties present specific challenges in bioanalysis. We will delve into the causality behind experimental choices, from sample preparation to mass spectrometry optimization, and provide a detailed, field-proven protocol. Furthermore, we will address the critical aspect of identifying and characterizing potential reactive metabolites, a key consideration in drug safety assessment.

Introduction: The Significance and Challenges of the Aminophenyl Cyclopropyl Ketone Moiety

The aminophenyl cyclopropyl ketone scaffold is increasingly incorporated into novel drug candidates due to its favorable pharmacological properties. The cyclopropyl group, a small, strained ring, can enhance metabolic stability and binding affinity.[1][2] However, this moiety also introduces unique analytical challenges:

  • Metabolic Instability of the Cyclopropyl Ring: Contrary to the goal of increased stability, the cyclopropyl group can be susceptible to oxidative metabolism, including ring-opening, which can lead to the formation of reactive metabolites.[1]

  • Potential for Reactive Metabolite Formation: The combination of an amine and a ketone functional group, along with the potential for cyclopropyl ring opening, increases the risk of forming electrophilic reactive metabolites that can covalently bind to cellular macromolecules, a potential source of toxicity.[1][3][4]

  • Complex Fragmentation Patterns: The strained cyclopropyl ring can lead to unusual fragmentation pathways in the mass spectrometer, requiring careful optimization and interpretation.[5]

  • Analyte Stability: The aminophenyl cyclopropyl ketone moiety may be susceptible to degradation under certain pH and temperature conditions, impacting the accuracy of quantitative analysis.[6][7]

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the analytical technique of choice for addressing these challenges due to its high sensitivity, selectivity, and speed.[8][9]

Foundational Principles of the HPLC-MS/MS Method

A successful bioanalytical method for this class of compounds hinges on a systematic approach to optimizing each stage of the analysis. The following sections will detail a comprehensive protocol, explaining the rationale behind each step.

Experimental Workflow Overview

The overall workflow for the analysis of aminophenyl cyclopropyl ketone-containing compounds from a biological matrix, such as plasma, is outlined below.

workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Protein Precipitation p1->p2 Add precipitating agent p3 Supernatant Transfer p2->p3 Centrifuge p4 Evaporation & Reconstitution p3->p4 Isolate supernatant a1 HPLC Separation p4->a1 Injection a2 Electrospray Ionization (ESI) a1->a2 Elution a3 Tandem Mass Spectrometry (MS/MS) a2->a3 Ion Transfer d1 Peak Integration a3->d1 d2 Quantification d1->d2 Calibration Curve d3 Reporting d2->d3

Caption: High-level workflow for the bioanalysis of target compounds.

Detailed Protocols and Methodologies

Sample Preparation: Protein Precipitation

For the extraction of small molecule drugs from plasma, protein precipitation is a rapid and effective technique.[8]

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Causality Behind Choices: Acetonitrile is a common choice for protein precipitation as it efficiently removes proteins while keeping most small molecules in solution. The use of a cold precipitating agent can further enhance protein removal. An internal standard, ideally a stable isotope-labeled version of the analyte, is crucial for correcting for any variability during sample preparation and analysis.

HPLC Method Development

A reversed-phase chromatographic method is typically suitable for compounds with the aminophenyl cyclopropyl ketone moiety.

ParameterRecommended Starting ConditionsRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar compounds. The smaller particle size offers higher efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for positive ion electrospray ionization and helps to achieve good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography with good UV transparency and compatibility with MS.
Gradient 5% to 95% B over 5 minutesA generic gradient to elute a wide range of compounds. This should be optimized for the specific analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CCan improve peak shape and reduce viscosity.
Injection Volume 5 µLA typical injection volume to avoid column overload.

Expertise & Experience: A good starting point for gradient optimization is to run a broad gradient to determine the elution time of the analyte. Then, a shallower gradient around the elution time can be used to improve the separation from any interfering matrix components.

Mass Spectrometry Method Development

Optimization of the mass spectrometer parameters is critical for achieving the desired sensitivity and selectivity.

3.3.1. Ion Source Parameter Optimization

Electrospray ionization (ESI) in positive ion mode is generally suitable for compounds containing an amino group. A systematic approach, such as a Design of Experiments (DoE), is recommended for optimizing ESI parameters to account for potential interactions between them.[10][11]

ParameterTypical RangeRationale
Capillary Voltage 3.0 - 4.5 kVThe potential difference that drives the electrospray.
Nebulizer Gas (N2) 30 - 50 psiAssists in the formation of a fine spray.
Drying Gas (N2) Flow 8 - 12 L/minAids in solvent evaporation from the charged droplets.
Drying Gas Temperature 250 - 350°CFacilitates desolvation.

3.3.2. MS/MS Parameter Optimization and Fragmentation Patterns

The fragmentation of the aminophenyl cyclopropyl ketone moiety can be complex. The major fragmentation is expected to occur at the bonds adjacent to the carbonyl group and the amine.[12][13] Additionally, fragmentation involving the cyclopropyl ring is possible.[5]

Protocol for Optimization:

  • Infuse a standard solution of the analyte directly into the mass spectrometer.

  • Acquire a full scan mass spectrum to identify the protonated molecule [M+H]+.

  • Perform a product ion scan of the [M+H]+ to identify the major fragment ions.

  • For each fragment ion, optimize the collision energy to maximize its intensity.

  • Select the most intense and specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM).

Predicted Fragmentation Pathways:

fragmentation cluster_main Aminophenyl Cyclopropyl Ketone [M+H]+ cluster_frags Potential Fragment Ions M [M+H]+ F1 Loss of cyclopropyl group M->F1 F2 Loss of CO M->F2 F3 Cleavage of aminophenyl group M->F3 F4 Cyclopropyl ring opening M->F4 Novel pathway

Caption: Predicted fragmentation pathways for the target moiety.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
[M+H]+VariesCyclopropyl radical
[M+H]+VariesCO
[M+H]+VariesAminophenyl radical

Trustworthiness: The selection of at least two MRM transitions for each analyte provides a point of confirmation and enhances the reliability of the identification and quantification.

Addressing Reactive Metabolites

A critical aspect of drug development is the assessment of reactive metabolite formation.[3][4] For the aminophenyl cyclopropyl ketone moiety, oxidation of the cyclopropyl ring or the aromatic amine can lead to electrophilic intermediates.[1]

In Vitro Incubation and Trapping

Protocol:

  • Incubate the test compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4).

  • In a parallel incubation, include a trapping agent such as glutathione (GSH) at a concentration of 5 mM.

  • Incubate at 37°C for 60 minutes.

  • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Process the samples as described in the sample preparation section.

  • Analyze the samples by HPLC-MS/MS, looking for the predicted mass of the GSH adduct.

Authoritative Grounding: The use of trapping agents like GSH is a well-established method for detecting the formation of reactive electrophilic metabolites.[4]

Method Validation

The developed method must be validated according to regulatory guidelines, such as those from the FDA.[9]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS.
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy & Precision Within ±15% (±20% at LLOQ)
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Stability Analyte stable under various storage and handling conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the HPLC-MS/MS analysis of compounds containing the aminophenyl cyclopropyl ketone moiety. By understanding the unique chemical properties of this scaffold and employing a systematic approach to method development, researchers can develop robust and reliable bioanalytical methods. The protocols and insights provided herein are designed to be a valuable resource for drug development professionals, enabling them to generate high-quality data for pharmacokinetic, metabolic, and safety assessments.

References

  • Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. [Link]

  • Stübner, D. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [Link]

  • Wernisch, S., & Bürzle, M. (2020). Application Note - Optimization of electrospray ionization parameters in a RPLC-HILIC-MS/MS coupling by design of experiment. ResearchGate. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Mullins, R. D., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. [Link]

  • Dalvie, D., et al. (2012). Detecting reactive drug metabolites for reducing the potential for drug toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Van den Broek, I., & van der Heijden, R. (2014). Inductively coupled plasma-MS in drug development: bioanalytical aspects and applications. Bioanalysis. [Link]

  • Głowacka, E., & Wiela-Hojeńska, A. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]

  • Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Creative Biolabs. (n.d.). Reactive Metabolite Analysis. Creative Biolabs. [Link]

  • Li, W., et al. (2021). Development of an LC-MS/MS method for simultaneous quantitative analysis of macromolecular pharmaceutical adjuvant 2-hydroxypropyl-β-cyclodextrin and active pharmaceutical ingredients butylphthalide in rat plasma. Journal of Separation Science. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Dalvie, D., et al. (2012). Detecting reactive drug metabolites for reducing the potential for drug toxicity. ResearchGate. [Link]

  • Cevasco, A. A. (1993). Process for the preparation of o-aminophenyl cyclo-propyl ketone. SciSpace. [Link]

  • Sydorenko, I., et al. (2022). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

  • Reddy, G. S., et al. (2017). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. ResearchGate. [Link]

  • Ciastek, A., & Klejborowska, G. (2021). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Molecules. [Link]

  • Chen, X., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. [Link]

  • El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • El-Kimary, E. I., et al. (2020). Development of bioanalytical HPLC method for simultaneous determination of the antialzhiemer, donepezil hydrochloride and the antidepressant, citalopram hydrobromide in raw materials, spiked human plasma and tablets dosage form. ResearchGate. [Link]

  • SEKISUI Medical. (n.d.). ADME101 Reactive Metabolite Detection Study-Cysteine Trapping. SEKISUI Medical. [Link]

  • Jain, D. S., et al. (2018). Bioanalysis of Trifluoperazine in human plasma by LC‐MS/MS: Application to disposition kinetics. ResearchGate. [Link]

  • Chemistry with Dr. R. (2022, March 21). Lec-29 || Mass fragmentation of ketones || Mclafferty rearrangement. YouTube. [Link]

  • Johnson, J. V., et al. (1997). Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. Journal of the American Society for Mass Spectrometry. [Link]

  • Van den Broek, I., & van der Heijden, R. (2018). Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients. ResearchGate. [Link]

  • Jasińska-Kiszka, A., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules. [Link]

  • Hasanah, A. N., et al. (2022). Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. Journal of Applied Pharmaceutical Science. [Link]

  • Fumagalli, M., et al. (2022). The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. Foods. [Link]

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Application Note: Strategic Derivatization of (2-Aminophenyl)(cyclopropyl)methanone for the Development of Probes for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (2-aminophenyl)(cyclopropyl)methanone scaffold is a versatile building block in medicinal chemistry and chemical biology, notable for its inclusion in molecules with potential neurological and antitumor activities.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic chemical modification of this core structure. We present validated protocols for derivatization at its primary amine, transforming the parent molecule into a suite of functional probes equipped with biotin tags for affinity-based applications or bioorthogonal handles, such as azides and alkynes, for "click" chemistry ligations. The rationale behind each synthetic choice is discussed, and workflows for the application of these derivatives in biological assays, including target identification and cellular imaging, are detailed.

Introduction: The this compound Scaffold

This compound, a readily available chemical intermediate[4][5][6], possesses a unique combination of structural features that make it an attractive starting point for library synthesis and probe development. Its key characteristics include:

  • A Nucleophilic Aromatic Amine: This primary amine is a prime handle for a wide range of well-established chemical transformations, allowing for the straightforward attachment of various functional moieties.

  • A Cyclopropyl Ketone Moiety: The cyclopropyl group imparts conformational rigidity, which can be advantageous for specific receptor binding. Furthermore, this strained ring system can influence the molecule's metabolic stability and electronic properties.[3]

  • An Electron-Rich Aromatic System: The phenyl ring can be further functionalized, although modifications at the primary amine are typically more facile and selective.

The objective of this guide is to move beyond simple analogue synthesis and provide the logic and methodology to convert this scaffold into sophisticated tools for probing complex biological systems.

Strategic Considerations for Derivatization

The utility of a chemical probe is defined by the functionality appended to its core scaffold. The choice of derivatization strategy is therefore dictated by the intended biological question. The primary amine of this compound is the most synthetically accessible position for modification via robust acylation or diazotization reactions.

G cluster_molecule Reactive Sites of this compound mol      NH2      |     / \n  --C6H4--C(=O)-C3H5 amine Primary Nucleophilic Site (Amidation, Diazotization) amine->mol ketone Electrophilic Site (Hydrazone/Oxime Formation) ketone->mol

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Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for (2-Aminophenyl)(cyclopropyl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Aminophenyl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges encountered during the synthesis of this valuable compound. Our focus is on providing practical, field-proven insights rooted in established chemical principles.

I. Overview of Synthetic Strategies

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its preparation can be approached through several synthetic routes, each with its own set of advantages and challenges. The most common and direct approach is the Friedel-Crafts acylation of an aniline derivative. However, the inherent basicity of the amino group in aniline complicates a direct reaction. This guide will primarily focus on a robust two-step method involving the protection of the aniline, followed by Friedel-Crafts acylation and subsequent deprotection. We will also explore alternative strategies, such as ortho-acylation using directing groups and a Grignard-based approach.

II. Primary Synthetic Route: Protected Friedel-Crafts Acylation

The most reliable method for synthesizing this compound involves a three-stage process:

  • Protection of Aniline: The amino group of aniline is protected, typically as an acetamide, to prevent its reaction with the Lewis acid catalyst in the subsequent step.

  • Friedel-Crafts Acylation: The protected aniline (e.g., acetanilide) undergoes Friedel-Crafts acylation with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst to introduce the cyclopropyl keto group.

  • Deprotection: The protecting group is removed to yield the final product, this compound.

Below is a workflow diagram illustrating this primary synthetic pathway.

cluster_0 Stage 1: Protection cluster_1 Stage 2: Friedel-Crafts Acylation cluster_2 Stage 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acetanilide AcylatedIntermediate N-(2-(cyclopropanecarbonyl)phenyl)acetamide Acetanilide->AcylatedIntermediate Acylation CyclopropanecarbonylChloride Cyclopropanecarbonyl Chloride CyclopropanecarbonylChloride->AcylatedIntermediate LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->AcylatedIntermediate FinalProduct This compound AcylatedIntermediate->FinalProduct Hydrolysis (Acid or Base)

Caption: Workflow for the primary synthesis of this compound.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Protected Friedel-Crafts Acylation

Stage 1: N-Acetylation of Aniline to Acetanilide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (10.0 g, 0.107 mol).

  • Reagent Addition: Slowly add acetic anhydride (12.0 mL, 0.128 mol) to the aniline with constant stirring. An exothermic reaction will occur.

  • Reaction Conditions: Heat the reaction mixture at 100°C for 30 minutes.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water with vigorous stirring. The acetanilide will precipitate as a white solid. Filter the solid, wash with cold water, and dry to obtain acetanilide.

Stage 2: Friedel-Crafts Acylation of Acetanilide

  • Reaction Setup: In a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (32.2 g, 0.241 mol) and 150 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. To the dropping funnel, add a solution of cyclopropanecarbonyl chloride (11.2 g, 0.107 mol) in 50 mL of anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.

  • Acylation Reaction: To the resulting mixture, add a solution of acetanilide (12.0 g, 0.089 mol) in 100 mL of anhydrous DCM dropwise over 1 hour. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 300 g of crushed ice and 50 mL of concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude N-(2-(cyclopropanecarbonyl)phenyl)acetamide. Purify by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Stage 3: Deprotection to this compound

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified N-(2-(cyclopropanecarbonyl)phenyl)acetamide (10.0 g, 0.049 mol) in 100 mL of ethanol.

  • Hydrolysis: Add 50 mL of 6 M hydrochloric acid and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Final Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

IV. Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why can't I perform a direct Friedel-Crafts acylation on aniline?

A1: The amino group (-NH₂) in aniline is a Lewis base, while the Friedel-Crafts catalyst, such as aluminum chloride (AlCl₃), is a strong Lewis acid. They react to form a salt complex, which deactivates the aromatic ring towards electrophilic substitution.[1] This is why the amino group must be protected before the acylation step.

Q2: I am getting a low yield in the Friedel-Crafts acylation step. What are the possible reasons?

A2: Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Moisture: The Lewis acid catalyst is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Stoichiometry of the Catalyst: A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone. Insufficient catalyst can lead to incomplete reaction.[1]

  • Reaction Temperature: The temperature needs to be carefully controlled. While the initial formation of the acylium ion is typically done at low temperatures, the acylation of the less reactive acetanilide may require warming to room temperature or gentle heating.

  • Purity of Reagents: Impurities in the starting materials can lead to side reactions and lower yields.

Q3: What are the common side products in this synthesis?

A3: Potential side products include:

  • Para-acylated product: While the acetamido group is an ortho-, para-director, some amount of the para-acylated isomer may form. This can usually be separated by column chromatography.

  • Di-acylated products: Although less common due to the deactivating effect of the first acyl group, di-acylation can occur under harsh conditions.

  • Unreacted starting materials: Incomplete reactions will leave unreacted acetanilide or the acylated intermediate.

Q4: How can I best purify the final product?

A4: A combination of column chromatography and recrystallization is typically effective. Column chromatography on silica gel with a hexane-ethyl acetate eluent system can separate the desired ortho-isomer from the para-isomer and other nonpolar impurities. Subsequent recrystallization can further enhance the purity of the final product.[2]

Q5: Are there alternative methods for the deprotection of the acetamide?

A5: Yes, besides acidic hydrolysis, basic hydrolysis can also be employed.[3] Refluxing the acylated intermediate with an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide will also cleave the amide bond. The choice between acidic and basic hydrolysis may depend on the stability of other functional groups in the molecule.

Troubleshooting Low Yields in Friedel-Crafts Acylation
Problem Possible Cause Recommended Solution
No or very low conversion Inactive catalyst (moisture contamination).Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened or properly stored Lewis acid.
Deactivated substrate.Confirm that the amino group is properly protected. Acetanilide is less reactive than aniline but should still undergo acylation.
Insufficient reaction time or temperature.Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Formation of a dark tarry substance Reaction temperature is too high.Maintain the recommended temperature profile. Overheating can lead to polymerization and decomposition.
Impure reagents.Use purified reagents. Impurities can act as catalysts for side reactions.
Mixture of ortho and para isomers Inherent nature of the directing group.Optimize the reaction conditions (solvent, temperature, Lewis acid) to favor ortho-substitution. The isomers can typically be separated by chromatography.

V. Alternative Synthetic Strategies

While the protected Friedel-Crafts acylation is a robust method, other strategies can be considered.

Ortho-Acylation using a Directing Group

Recent advances in C-H activation have enabled the direct ortho-acylation of anilines using a removable directing group. For instance, a carbamate group can be used to direct the palladium-catalyzed ortho-acylation of anilines with α-oxocarboxylic acids.[4][5] This method offers high regioselectivity and avoids the need for a separate protection step for the amino group.

AnilineCarbamate Aniline Carbamate (with Directing Group) OrthoAcylated Ortho-Acylated Aniline AnilineCarbamate->OrthoAcylated AcylatingAgent Acylating Agent (e.g., α-oxocarboxylic acid) AcylatingAgent->OrthoAcylated Catalyst Palladium Catalyst Catalyst->OrthoAcylated C-H Activation FinalProduct This compound OrthoAcylated->FinalProduct Removal of Directing Group

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Technical Support Center: Purification of 2-Aminophenyl Cyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-aminophenyl cyclopropyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth, experience-driven advice in a troubleshooting-focused, question-and-answer format.

Section 1: Understanding the Molecule - Stability and Impurity Profile

A thorough understanding of the inherent properties of 2-aminophenyl cyclopropyl ketone is the foundation of a successful purification strategy. This molecule possesses two key reactive moieties: an aromatic amine and a cyclopropyl ketone. Each presents a unique set of challenges.

Frequently Asked Questions (FAQs) on Stability and Impurities

Question 1: My freshly synthesized 2-aminophenyl cyclopropyl ketone is an orange oil that darkens over time. What is causing this discoloration?

Answer: The discoloration you are observing is likely due to the oxidation of the 2-amino group. Aromatic amines, particularly those with electron-donating groups, are susceptible to air oxidation, which can lead to the formation of highly colored polymeric impurities or quinone-imine type structures.[1][2] The presence of trace metal impurities from previous synthetic steps can catalyze this oxidation process.

To mitigate this, it is crucial to handle the crude and purified material under an inert atmosphere (e.g., nitrogen or argon) and to store it at low temperatures, protected from light.

Question 2: I've noticed a significant byproduct in my crude reaction mixture. What are the most common process-related impurities I should expect?

Answer: The impurity profile is highly dependent on the synthetic route employed. A common synthesis involves the cyclization of 1-(o-aminophenyl)-4-halo-1-butanone.[3][4] In this case, you should be aware of the following potential impurities:

  • Unreacted Starting Material: Incomplete cyclization will leave residual 1-(o-aminophenyl)-4-halo-1-butanone.

  • Hydrolysis Product: The halo-intermediate can undergo hydrolysis to form 1-(o-aminophenyl)-4-hydroxy-1-butanone, especially in the presence of aqueous base.[4]

  • Ring-Opened Products: While cyclopropyl ketones are generally stable, harsh acidic or basic conditions can potentially lead to ring-opening.[5]

The following diagram illustrates the potential impurity landscape from a common synthetic pathway.

Impurity_Formation Starting_Material 1-(o-aminophenyl)-4-halo-1-butanone Product 2-Aminophenyl cyclopropyl ketone Starting_Material->Product Base, PTC Hydrolysis_Impurity 1-(o-aminophenyl)-4-hydroxy-1-butanone Starting_Material->Hydrolysis_Impurity Aqueous Base (Side Reaction) Unreacted_SM Unreacted Starting Material Starting_Material->Unreacted_SM

Caption: Potential impurities from a common synthetic route.

Section 2: Purification Strategies - A Comparative Guide

The choice of purification method is critical and depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

Troubleshooting Purification by Crystallization

Question 3: My crude 2-aminophenyl cyclopropyl ketone is an oil, but patents suggest it can crystallize. How can I induce crystallization?

Answer: It is common for this compound to be isolated as a supersaturated oil.[4][6] To induce crystallization, you can try the following techniques:

  • Solvent-Antisolvent Method: Dissolve the crude oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a non-polar anti-solvent (e.g., hexanes, heptane) until turbidity is observed. Allow the solution to stand, preferably at a reduced temperature.

  • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites.

Question 4: My recrystallization yields are very low. What am I doing wrong?

Answer: Low recrystallization yields are often due to using an inappropriate solvent system or an excessive amount of solvent. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Solvent SystemSuitability
Ethanol/Water Good for moderately polar compounds. The amino and ketone groups provide some polarity.
Isopropanol/Heptane A common choice for compounds of intermediate polarity.
Toluene/Hexane Effective for less polar impurities.
Ethyl Acetate/Hexane A versatile system that can often provide good results.

Pro-Tip: Perform small-scale solvent screening to identify the optimal system before committing your entire batch.

Navigating Chromatographic Purification

Question 5: I'm trying to purify my compound by column chromatography, but I'm getting poor separation and tailing. What conditions should I use?

Answer: Tailing is a common issue when purifying amines on silica gel due to the interaction of the basic amino group with the acidic silanol groups on the silica surface. To overcome this, you can:

  • Use a Treated Stationary Phase: Employ deactivated silica gel or alumina.

  • Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, into your eluent system. This will neutralize the acidic sites on the silica and improve peak shape.

A typical workflow for developing a chromatographic purification method is as follows:

Chromatography_Workflow TLC_Analysis 1. TLC Analysis (e.g., EtOAc/Hexane) Observe_Tailing 2. Observe Tailing? TLC_Analysis->Observe_Tailing Add_Modifier 3. Add Modifier (e.g., 0.5% Et3N) Observe_Tailing->Add_Modifier Yes Proceed Proceed to Column Observe_Tailing->Proceed No Optimize_Solvent 4. Optimize Solvent Ratio Add_Modifier->Optimize_Solvent Column_Chromatography 5. Perform Column Chromatography Optimize_Solvent->Column_Chromatography

Caption: Workflow for chromatography method development.

Recommended Starting Conditions for Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice.
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%) + 0.5% TriethylamineThe gradient helps to elute impurities of varying polarities, while the triethylamine minimizes peak tailing.[7]
Detection UV light at 254 nmThe aromatic ring will be UV active, allowing for easy visualization of the compound.

Section 3: Experimental Protocols

Here we provide a detailed, step-by-step protocol for a common purification scenario.

Protocol 1: Purification of 2-Aminophenyl Cyclopropyl Ketone by Column Chromatography

Objective: To purify crude 2-aminophenyl cyclopropyl ketone containing non-polar impurities and baseline polar material.

Materials:

  • Crude 2-aminophenyl cyclopropyl ketone

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (reagent grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a 5% ethyl acetate/hexanes solution.

  • Column Packing: Carefully pour the slurry into the column and allow it to pack under a gentle positive pressure of air or nitrogen. Ensure the packed bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution:

    • Begin elution with 5% ethyl acetate in hexanes containing 0.5% triethylamine.

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the mobile phase to 10%, then 15%, and finally 20% ethyl acetate in hexanes (all containing 0.5% triethylamine) to elute the desired product.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate.

    • Develop the TLC plate in 20% ethyl acetate/hexanes.

    • Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product (identified by a single spot on the TLC plate with the correct Rf value).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-aminophenyl cyclopropyl ketone.

References

  • Rua, J. R., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry.
  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
  • Tuzson, P., & Verebely, L. (1972). Separation of Aminoketones in Biological Fluids by Thin-Layer Chromatography.
  • Wang, W., et al. (2015). TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one.
  • Gallard, H., & von Gunten, U. (2009). Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis? PubMed.
  • Shimizu, H., et al. (1998). A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones With Structurally Simplified Substrates.
  • Barry, V. C., et al. (1956). The oxidation of derivatives of o-phenylenediamine. Part III. Isomeric phenazine pigments and aposafranones obtained by oxidation of chlorinated 2-aminodiphenylamine hydrochlorides. Journal of the Chemical Society (Resumed).
  • BIOFOUNT. (n.d.). 136832-46-7|2-Aminophenyl Cyclopropyl Ketone. BIOFOUNT.
  • BenchChem. (2025). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone. BenchChem.
  • Thermo Fisher Scientific. (2022).
  • Creative Biostructure. (n.d.). How to Use Chromatography to Purify Enzymes and Determine the Target Protein.
  • University of California, Davis. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Cyclopropyl Ketones. BenchChem.
  • Sino Biological. (n.d.).
  • Shanghai Canbi Pharma Ltd. (n.d.). (2-Aminophenyl)cyclopropylmethanone CAS:136832-46-7. Shanghai Canbi Pharma Ltd.
  • Cevasco, A. A. (1993). Process for the preparation of o-aminophenyl cyclo-propyl ketone. SciSpace.
  • Google Patents. (n.d.). EP0655436B1 - Improved process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones.
  • Google Patents. (n.d.). US5405998A - Process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones.
  • Proctor, D. J., et al. (2016).
  • BenchChem. (2025). Application Notes and Protocols: The Role of Cyclopropyl Nitrophenyl Ketones in Herbicide Synthesis. BenchChem.
  • Procter, D. J., et al. (2023).
  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed.
  • Organic Chemistry Portal. (n.d.).
  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Organic Syntheses Procedure.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Cyclopropyl p-Nitrophenyl Ketone. BenchChem.
  • Sigma-Aldrich. (n.d.). Cyclopropyl phenyl ketone 97 3481-02-5. Sigma-Aldrich.
  • Sastry, T. U., et al. (2013).
  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of cyclopropyl ketones. BenchChem.
  • Google Patents. (n.d.). HK1009645A1 - Improved process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones.
  • Yoon, T. P., et al. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC.
  • PubChem. (n.d.). Cyclopropyl phenyl ketone. PubChem - NIH.

Sources

Technical Support Center: Synthesis of (2-Aminophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (2-Aminophenyl)(cyclopropyl)methanone. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this key synthetic intermediate. Here, we address common challenges, side reactions, and optimization strategies in a direct question-and-answer format, combining theoretical principles with practical, field-proven solutions.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides an explanation of the underlying chemistry and a detailed protocol for resolution.

Q1: I am seeing very low or no conversion of my starting aniline. What is the primary cause of reaction failure?

A1: The most common cause of failure is the direct reaction between the aniline's amino group and the Lewis acid catalyst (e.g., AlCl₃).

Causality: The synthesis of this compound is typically approached via a Friedel-Crafts acylation. The amino group (-NH₂) on the aniline starting material is a potent Lewis base. The Lewis acid catalyst, essential for activating the acylating agent, is an electron acceptor. Instead of catalyzing the desired C-acylation on the aromatic ring, the catalyst preferentially forms a stable acid-base complex with the aniline's nitrogen atom.[1][2] This interaction creates a positively charged ammonium group (-NH₃⁺), which strongly deactivates the aromatic ring towards electrophilic substitution, halting the reaction.[2][3]

Troubleshooting Protocol: Amino Group Protection

To circumvent catalyst deactivation, the amino group must be temporarily converted into a less basic functional group. The most common strategy is acetylation to form an amide (acetanilide), which is less reactive towards the Lewis acid but still directs the acylation to the desired ortho and para positions.[1][4]

Step-by-Step Protocol: Acetanilide Formation

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or add it directly to a mixture of acetic anhydride and a base.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq.). A base such as pyridine or sodium acetate can be used to neutralize the acetic acid byproduct.[5]

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and proceeds to completion within 1-2 hours.

  • Work-up: Quench the reaction by adding cold water. The acetanilide product often precipitates and can be collected by vacuum filtration.[6]

  • Purification: Recrystallize the crude acetanilide from water or aqueous ethanol to obtain a pure intermediate for the subsequent Friedel-Crafts reaction.

DOT Diagram: Catalyst Deactivation Pathway

G cluster_desired Desired Friedel-Crafts Pathway (Protected) cluster_failed Failed Pathway (Unprotected) ProtAniline Acetanilide (Protected Aniline) ActivatedComplex Activated Acylium Ion Complex ProtAniline->ActivatedComplex C-Acylation (Ring Attack) AcylCl Cyclopropanecarbonyl Chloride AcylCl->ActivatedComplex Activation LewisAcid AlCl₃ LewisAcid->AcylCl OrthoProduct Desired Ortho-Acylated Product Aniline Aniline DeactivatedComplex Deactivated Anilinium-AlCl₃ Complex (Lewis Acid-Base Adduct) Aniline->DeactivatedComplex Complexation (Reaction Stops) LewisAcid2 AlCl₃ LewisAcid2->Aniline

Caption: Competing pathways for protected vs. unprotected aniline.

Q2: My reaction produced a significant amount of an amide byproduct, Cyclopropyl(phenyl)amide, instead of the target ketone. Why did this N-acylation occur?

A2: N-acylation is kinetically favored over C-acylation, especially under conditions where the aromatic ring is not sufficiently activated or if an unprotected amine is used.

Causality: The lone pair of electrons on the nitrogen atom is highly nucleophilic and readily attacks the electrophilic carbonyl carbon of the cyclopropanecarbonyl chloride.[7][8] This direct N-acylation is a rapid process that forms a stable amide. The desired C-acylation (Friedel-Crafts) is an electrophilic aromatic substitution that requires overcoming a higher activation energy barrier and depends on a properly activated aromatic ring and catalyst system. If you attempt the reaction with unprotected aniline, N-acylation will be the predominant, if not exclusive, outcome.[8] Even with a protected amine, suboptimal conditions (e.g., low temperature, insufficient catalyst) can hinder the C-acylation, allowing any residual unprotected starting material or side reactions to favor N-acylation.

Troubleshooting Protocol: Ensuring Conditions for C-Acylation

  • Confirm Protection: Ensure the initial protection step (as described in A1) has gone to completion using TLC or ¹H NMR analysis before proceeding.

  • Catalyst Stoichiometry: In Friedel-Crafts acylation of anilides, more than a stoichiometric amount of the Lewis acid is often required. This is because the catalyst can complex with the carbonyl oxygen of the amide protecting group and the newly formed ketone product. A common starting point is 2.5-3.0 equivalents of AlCl₃.

  • Reaction Temperature: While initial mixing should be done at a low temperature (0 °C) to control the exothermic reaction, the mixture often needs to be warmed to drive the C-acylation forward. Monitor the reaction progress by TLC to find the optimal temperature, which could range from room temperature to a gentle reflux.[9]

Q3: I successfully synthesized the aminoketone, but it is primarily the para-isomer, (4-Aminophenyl)(cyclopropyl)methanone. How can I improve the yield of the desired ortho-isomer?

A3: The ortho/para product ratio in the acylation of anilides is highly sensitive to reaction conditions, particularly temperature and the Lewis acid used. This is governed by principles similar to the Fries Rearrangement.

Causality: The N-acetyl group is an ortho, para-director. The para position is sterically less hindered, making it the kinetically favored product at lower temperatures. The ortho-isomer's formation is often thermodynamically controlled. At higher temperatures, the initial kinetic para-product can revert and rearrange to the more stable ortho-product. This stability is derived from the formation of a bidentate chelate complex between the Lewis acid, the carbonyl oxygen of the new ketone, and the nitrogen atom of the amide group.[9]

Troubleshooting Protocol: Optimizing for Ortho-Selectivity

ParameterCondition for Para (Kinetic)Condition for Ortho (Thermodynamic)Rationale
Temperature Low (e.g., 0 °C to RT)High (e.g., >100 °C, reflux)Higher temperatures provide the energy needed to overcome the barrier for rearrangement to the more stable ortho-chelate complex.[9]
Solvent Non-polar (e.g., CS₂, DCE)High-boiling (e.g., nitrobenzene, o-dichlorobenzene) or solvent-free (melt)A high-boiling solvent is required to reach the temperatures necessary for thermodynamic control.
Reaction Time ShortExtendedSufficient time must be allowed for the equilibrium to shift towards the thermodynamic product.

Experimental Procedure

  • Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), combine the N-acetylated aniline (1.0 eq.) and a high-boiling solvent like o-dichlorobenzene.

  • Catalyst Addition: Cool the mixture in an ice bath and add AlCl₃ (2.5-3.0 eq.) portion-wise to manage the initial exotherm.

  • Thermodynamic Control: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 160-180 °C) and maintain for several hours. Monitor the ortho/para ratio periodically using HPLC or GC analysis of quenched aliquots.

  • Work-up: Cool the reaction and carefully pour it onto crushed ice and concentrated HCl to decompose the aluminum complexes. Extract the product with an organic solvent, wash, dry, and purify via column chromatography.

Q4: My final product after deprotection is impure and contains the N-acetylated intermediate. How do I drive the hydrolysis to completion?

A4: Incomplete hydrolysis is a common issue if the reaction conditions (acid concentration, temperature, or time) are insufficient to fully cleave the stable amide bond.

Causality: The amide bond of the N-acetylated intermediate, (2-Acetamidophenyl)(cyclopropyl)methanone, is resonance-stabilized and requires vigorous conditions to hydrolyze. Mild acidic or basic conditions may not be sufficient, leading to a mixture of the desired primary amine and the unreacted amide.

Troubleshooting Protocol: Complete Amide Hydrolysis

  • Reaction Setup: Place the crude acylated product in a round-bottom flask.

  • Acidic Hydrolysis: Add a solution of aqueous hydrochloric acid (e.g., 3-6 M HCl) or sulfuric acid (e.g., 10-20% v/v).[9] The volume should be sufficient to fully dissolve or suspend the material.

  • Heating: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitoring: The reaction can take several hours. Monitor its progress by taking small aliquots, neutralizing them, extracting with an organic solvent, and analyzing by TLC. The starting amide will have a different Rf value than the final amine product. Continue refluxing until the starting material spot has completely disappeared.

  • Work-up: After completion, cool the reaction mixture. Carefully neutralize the acid with a base (e.g., NaOH or NaHCO₃ solution) until the solution is basic (pH > 8). The free amine product will often precipitate or can be extracted with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by column chromatography or recrystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal purity for cyclopropanecarbonyl chloride, and how should it be handled?

The acylating agent, cyclopropanecarbonyl chloride, is highly reactive and susceptible to hydrolysis by atmospheric moisture. Using a reagent that has degraded will result in lower yields. It should be a clear, colorless to light-yellow liquid. Always use a freshly opened bottle or a recently distilled reagent. Handle it under an inert atmosphere (nitrogen or argon) and use dry glassware and solvents to prevent decomposition into cyclopropanecarboxylic acid, which is unreactive under Friedel-Crafts conditions.

Q2: Can other protecting groups be used for the aniline nitrogen?

Yes, while the acetyl group is common due to its low cost and ease of use, other protecting groups can be employed. Groups like tosyl (Ts) or Boc (tert-butyloxycarbonyl) are also options. However, their removal requires different conditions (e.g., strong acid for Boc, different deprotection methods for tosyl), which may not be compatible with the final product.[10] For most applications, the acetyl group provides the best balance of stability, directing ability, and ease of removal.

Section 3: Visual Guides & Workflows

DOT Diagram: Overall Synthetic Workflow

G start Aniline step1 Step 1: N-Acetylation (Protection) start->step1 intermediate1 Acetanilide step1->intermediate1 Reagents: Acetic Anhydride, Base step2 Step 2: Friedel-Crafts Acylation (C-Acylation) intermediate1->step2 intermediate2 2-Acetamido- (cyclopropyl)methanone step2->intermediate2 Reagents: Cyclopropanecarbonyl Chloride, AlCl₃ step3 Step 3: Hydrolysis (Deprotection) intermediate2->step3 end (2-Aminophenyl)- (cyclopropyl)methanone step3->end Reagents: Aqueous HCl, Heat

Caption: Recommended three-step synthesis pathway.

Section 4: References

  • Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. Available at: [Link]

  • Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult? Available at: [Link]

  • Chaudhary, S., et al. (2018). Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2018). A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. Available at: [Link]

  • McCabe, O., et al. (2020). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation? Available at: [Link]

  • Google Patents. (n.d.). Method of friedel-crafts acylation of anilides. Available at:

  • Google Patents. (n.d.). Process for producing 2-aminobenzophenone compound. Available at:

  • Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides. Available at: [Link]

  • ResearchGate. (n.d.). N-acylation of anilines, primary and secondary amines, and sulfonamides. Available at: [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism for the reaction of acetyl chloride and aniline? Available at: [Link]

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Available at: [Link]

  • Allen. (n.d.). Aniline reacts with carbonyl chloride and forms. Available at: [Link]

  • Google Patents. (n.d.). Methods for the preparation of arylcycloalkylamine derivatives. Available at:

  • UCL Discovery. (2020). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Available at: [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Available at: [Link]

  • Pediaa. (2020). Difference Between O Acylation and N Acylation. Available at: [Link]

  • Google Patents. (n.d.). Preparation of aminoacetophenones. Available at:

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available at: [Link]

  • UniCA IRIS. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Available at: [Link]

  • Quora. (2017). How aniline react with carboxylic acid and carboxylic acid derivatives? Available at: [Link]

Sources

Core Synthesis Challenge: The Aniline Problem in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in the synthesis of specialized intermediates requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed for professionals engaged in the synthesis of (2-Aminophenyl)(cyclopropyl)methanone, a key building block in the development of pharmaceuticals and agrochemicals.[1][2] As your Senior Application Scientist, I have structured this guide to move beyond simple protocols, focusing on the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.

The most direct conceptual route to this compound is the Friedel-Crafts acylation of aniline with cyclopropanecarbonyl chloride. However, this reaction is notoriously problematic. The lone pair of electrons on the aniline's amino group, which makes it a Lewis base, readily complexes with the Lewis acid catalyst (e.g., AlCl₃).[3] This interaction has two detrimental effects:

  • Catalyst Deactivation: The Lewis acid is sequestered by the amino group, rendering it unavailable to activate the acyl chloride.

  • Ring Deactivation: The formation of the anilinium-Lewis acid complex places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards electrophilic attack.[4]

Therefore, direct acylation of aniline is often inefficient. This guide will address this core issue through alternative strategies and provide detailed troubleshooting for common pitfalls.

Troubleshooting Guide: Yield & Purity Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Q1: My reaction yield is extremely low or fails completely. What are the likely causes?

Low or no yield is the most common issue, typically stemming from the "Aniline Problem" described above.

Possible Cause 1: Direct Acylation Attempt If you are attempting a direct Friedel-Crafts acylation of aniline, the reaction is likely failing due to catalyst and ring deactivation.[3]

  • Solution: Protect the amine. The most common strategy is to convert aniline to a less basic anilide, such as acetanilide. The acetyl group can be removed via hydrolysis after the acylation is complete. This approach prevents the deactivating complexation with the Lewis acid.

Possible Cause 2: Insufficient Catalyst Even with a protected amine, the product ketone can form a complex with the Lewis acid catalyst. This requires the use of a stoichiometric amount of the catalyst, not a catalytic amount, as both the starting material and the product consume it.[5][6]

  • Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ for acylation of the protected aniline. For the subsequent deprotection/hydrolysis step, ensure complete cleavage of the protecting group and breakdown of the ketone-AlCl₃ complex.

Possible Cause 3: Alternative Route Inefficiencies A patented alternative involves the intramolecular cyclization of 1-(o-aminophenyl)-4-halo-1-butanone.[2][7] If this route is failing, consider the following:

  • Base Strength/Concentration: The dehydrohalogenation to form the cyclopropyl ring requires a sufficiently strong base. The patent suggests aqueous bases like NaOH or KOH at concentrations of 15-50%.[2]

  • Phase Transfer Catalyst: This reaction is often performed in a biphasic system (organic solvent and aqueous base) and benefits significantly from a phase transfer catalyst to facilitate the reaction between the organic-soluble ketone and the aqueous-soluble base.[2]

Q2: My main product is the para-isomer, not the desired ortho-isomer. How can I improve regioselectivity?

The formation of the unwanted para-isomer is a common side-product in electrophilic aromatic substitution of monosubstituted benzene rings.

Possible Cause: Steric Hindrance vs. Electronic Effects The amino group (or the protected amide group) is an ortho-, para-director. While the ortho position is electronically favored, it is also more sterically hindered.

  • Solution 1: Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor the thermodynamically controlled ortho product over the kinetically favored para product.

  • Solution 2: Choice of Protecting Group: A bulkier protecting group on the amine can increase the steric hindrance at the ortho position, potentially favoring para substitution. Conversely, a smaller protecting group may improve the ortho/para ratio.

  • Solution 3: Alternative Synthesis: The Houben-Hoesch reaction, which uses a nitrile (cyclopropylnitrile) and a Lewis acid with aniline, is known to favor ortho-acylation, providing a more regiospecific route.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product?

The choice of purification method depends on the scale and the nature of the impurities.

  • Recrystallization: This is an effective method for removing minor impurities if a suitable solvent system can be found. It is often used for final purification on a larger scale.

  • Column Chromatography: Silica gel chromatography is highly effective for separating the desired product from isomers and other side products, especially on a research scale.[8]

Purification MethodRecommended Solvents/Mobile PhaseNotes
Recrystallization Isopropanol, Ethanol/Water, Toluene, Heptane/Ethyl AcetateThe ideal solvent will dissolve the compound when hot but not when cold. Experiment with mixed solvent systems for optimal results.
Column Chromatography Hexane/Ethyl Acetate gradient (e.g., 9:1 to 4:1)The polarity of the mobile phase should be adjusted based on TLC analysis. The aminophenyl ketone is moderately polar.
Q2: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Procedure: Spot the reaction mixture alongside your starting materials on a silica gel TLC plate.

  • Eluent: Use a solvent system similar to what you would use for column chromatography (e.g., 7:3 Hexane:Ethyl Acetate).

  • Visualization: The product, this compound, is UV active. You can also stain with potassium permanganate.[9]

  • Interpretation: The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate reaction progress.

Q3: Are there any "greener" or milder alternatives to AlCl₃?

Yes, research has focused on developing more environmentally friendly and reusable catalysts for Friedel-Crafts reactions.

  • Zinc Oxide (ZnO): Has been reported as an efficient heterogeneous catalyst for Friedel-Crafts acylations.[5]

  • Bismuth or Hafnium Triflate (Bi(OTf)₃, Hf(OTf)₄): These have been shown to be effective for acylating even deactivated benzenes and can often be used in catalytic amounts.[10]

  • Solvent Choice: Using solvents like hexafluoro-2-propanol can sometimes promote the reaction without any additional catalyst.[5]

Experimental Protocols & Visualizations

Protocol 1: Acylation via Protected Aniline (Acetanilide)

This two-step protocol first performs the Friedel-Crafts acylation on protected aniline and then removes the protecting group.

Step 1: Friedel-Crafts Acylation of Acetanilide

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Slowly and carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq).

  • Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the suspension, maintaining the temperature at 0 °C. Stir for 15 minutes.

  • Substrate Addition: Add acetanilide (1.0 eq) portion-wise, ensuring the temperature does not rise above 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly quench by adding crushed ice, followed by cold water.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Deprotection (Acid Hydrolysis)

  • Setup: Dissolve the crude product from Step 1 in ethanol.

  • Hydrolysis: Add aqueous hydrochloric acid (e.g., 6M HCl) and heat the mixture to reflux for 2-4 hours, or until TLC confirms the removal of the acetyl group.

  • Neutralization: Cool the reaction mixture and neutralize with a base (e.g., aqueous NaOH) until pH > 8.

  • Extraction & Purification: Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify the crude this compound using column chromatography or recrystallization as described in the FAQ section.

Diagrams

Acylation_Mechanism cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Aromaticity Restored acyl_chloride Cyclopropanecarbonyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) complex Deactivated Complex (Aniline-AlCl₃) lewis_acid->complex sigma_complex Sigma Complex (Intermediate) aniline Aniline (Nucleophile) aniline->complex Complexation (Side Reaction) aniline->sigma_complex Attack on Acylium Ion product (2-Aminophenyl) (cyclopropyl)methanone sigma_complex->product Deprotonation

Caption: Friedel-Crafts acylation mechanism and the problematic side reaction with aniline.

Troubleshooting_Workflow start Experiment Complete: Low Yield or Impure Product tlc Analyze Crude by TLC start->tlc sm_present Significant Starting Material Remaining? tlc->sm_present increase_time Action: - Increase reaction time/temp - Check catalyst activity sm_present->increase_time Yes side_products Major Side Products or Streaking? sm_present->side_products No success Improved Yield & Purity increase_time->success optimize_cond Action: - Lower temperature - Check starting material purity side_products->optimize_cond Yes purification_issue Product looks clean but yield is low after purification? side_products->purification_issue No optimize_cond->success optimize_purify Action: - Optimize recrystallization solvent - Check column loading/eluent purification_issue->optimize_purify Yes purification_issue->success No, review reaction stoichiometry optimize_purify->success

Caption: A decision tree for troubleshooting poor reaction outcomes.

References
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Cevasco, A. A. (1995). Improved process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones. (EP0655436B1). Google Patents.
  • Kobayashi, S., et al. (2001). Method of friedel-crafts acylation of anilides. (EP1359141A1). Google Patents.
  • Cevasco, A. A. (1993). Process for the preparation of o-aminophenyl cyclo-propyl ketone. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of 2,3-bis(methyl(phenyl)-amino)cycloprop-2-enone (1l). Retrieved from [Link]

  • Cevasco, A. A. (1994). Process for the preparation of cycloalkyl and haloalkyl O-amino-phenyl ketones. (DE69408942T2). Google Patents.
  • Chudasama, V., et al. (2020). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. UCL Discovery. Retrieved from [Link]

  • MDPI. (2019). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

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Technical Support Center: Stability and Degradation of (2-Aminophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Aminophenyl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation studies of this compound. As a key building block in various chemical syntheses, understanding its stability profile is critical for ensuring the quality, safety, and efficacy of downstream products.[1][2]

This document will provide a framework for conducting forced degradation studies, interpreting the results, and troubleshooting common experimental challenges. The principles outlined here are based on established regulatory guidelines and scientific best practices for stability testing.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a chemical intermediate used in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1] Its stability is crucial because any degradation can lead to the formation of impurities, which may impact the safety, efficacy, and manufacturability of the final product. Stability studies are also a regulatory requirement for drug development.[4][5]

Q2: What are the recommended storage conditions for this compound?

Based on general safety data for related aminobenzophenone compounds, it is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light.[6][7]

Q3: What are the primary factors that can cause the degradation of this compound?

Based on the functional groups present (an aromatic amine and a ketone), the primary factors likely to cause degradation are:

  • pH: The amino group is basic and can be protonated in acidic conditions, potentially altering its reactivity. Hydrolysis of the amide bond, if formed as a degradant, can also be pH-dependent.

  • Oxidation: Aromatic amines are susceptible to oxidation, which can lead to colored degradation products.

  • Light (Photostability): The presence of chromophores (the aminobenzophenone system) suggests potential sensitivity to UV or visible light.[8]

  • Temperature (Thermal Stability): Elevated temperatures can accelerate degradation reactions.[8]

Q4: What are the initial steps to assess the stability of a new batch of this compound?

A good starting point is to perform a preliminary forced degradation study. This involves subjecting the compound to a range of stress conditions (acidic, basic, oxidative, thermal, and photolytic) to rapidly identify potential liabilities.[3][4][9] The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and characterized.[9]

Troubleshooting Guide for Forced Degradation Studies

This section provides practical advice for common issues encountered during the stability testing of this compound.

Issue 1: No Degradation Observed Under Stress Conditions

Possible Cause 1: Stress conditions are too mild.

  • Solution: Incrementally increase the severity of the stress conditions. For example, increase the concentration of the acid or base, raise the temperature, or extend the exposure time. It's a systematic process to find the conditions that induce appropriate levels of degradation.[9]

Possible Cause 2: The analytical method is not stability-indicating.

  • Solution: The analytical method, typically High-Performance Liquid Chromatography (HPLC), must be able to separate the parent compound from all its degradation products. If the degradants co-elute with the parent peak, no degradation will be apparent. Re-develop the HPLC method by screening different columns, mobile phase compositions, and gradients.

Issue 2: Complete or Excessive Degradation Observed

Possible Cause 1: Stress conditions are too harsh.

  • Solution: Reduce the severity of the stress conditions. Use lower concentrations of reagents, lower temperatures, or shorter exposure times. The aim is to achieve partial degradation (5-20%) to establish a clear degradation pathway.[9] Excessive degradation can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.

Possible Cause 2: High reactivity of the compound.

  • Solution: If the molecule is inherently unstable under a particular condition, carefully control the experimental parameters to capture the initial degradation products before they degrade further. This may involve taking more frequent time points at the beginning of the experiment.

Issue 3: Poor Mass Balance in HPLC Analysis

Possible Cause 1: Some degradation products are not detected by the UV detector.

  • Solution: Some degradants may lack a chromophore and will be invisible to a UV detector. Use a mass spectrometer (LC-MS) in parallel with the UV detector to identify non-UV active compounds.

Possible Cause 2: Degradants are volatile or have precipitated out of solution.

  • Solution: Visually inspect the samples for any precipitates. If precipitation is suspected, try dissolving the sample in a stronger solvent before analysis. For volatile degradants, Gas Chromatography-Mass Spectrometry (GC-MS) may be a more suitable analytical technique.

Possible Cause 3: Adsorption of the compound or its degradants onto the sample vial.

  • Solution: Use silanized or low-adsorption vials to minimize interactions with the glass surface.

Experimental Protocols for Forced Degradation

The following are detailed protocols for conducting a forced degradation study on this compound.

Protocol 1: Hydrolytic Degradation (Acidic and Basic Conditions)
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare 0.1 M HCl for acidic conditions and 0.1 M NaOH for basic conditions.

  • Reaction Setup:

    • For acidic hydrolysis, mix equal volumes of the stock solution and 0.1 M HCl in a reaction vial.

    • For basic hydrolysis, mix equal volumes of the stock solution and 0.1 M NaOH in a separate vial.

    • Include a control sample with the stock solution and water.

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 60 °C).

  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of the compound.

    • Prepare a 3% solution of hydrogen peroxide (H₂O₂).

  • Reaction Setup:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

  • Incubation:

    • Keep the reaction at room temperature and protect it from light.

  • Sampling and Analysis:

    • Collect samples at various time points and analyze directly by HPLC.

Protocol 3: Photolytic Degradation
  • Sample Preparation:

    • Prepare a solution of the compound in a suitable solvent.

  • Exposure:

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH guidelines (e.g., an option 2 light source).

    • Wrap a control sample in aluminum foil to protect it from light.

  • Analysis:

    • Analyze the exposed and control samples by HPLC at a designated time point.

Protocol 4: Thermal Degradation
  • Sample Preparation:

    • Place the solid compound in a vial.

  • Exposure:

    • Heat the vial in an oven at an elevated temperature (e.g., 80 °C).

  • Analysis:

    • At various time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

Data Presentation and Visualization

Table 1: Summary of Forced Degradation Results for this compound
Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl (60 °C, 24h)Data to be filled by userData to be filled by userData to be filled by user
0.1 M NaOH (60 °C, 24h)Data to be filled by userData to be filled by userData to be filled by user
3% H₂O₂ (RT, 24h)Data to be filled by userData to be filled by userData to be filled by user
Heat (80 °C, 24h)Data to be filled by userData to be filled by userData to be filled by user
Light (ICH Option 2)Data to be filled by userData to be filled by userData to be filled by user
Diagrams

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions cluster_results Data Analysis start Prepare Stock Solution of this compound acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H2O2, RT) start->oxid heat Thermal Stress (e.g., 80°C, solid state) start->heat light Photolytic Stress (ICH Option 2) start->light sampling Collect Samples at Time Points acid->sampling base->sampling oxid->sampling heat->sampling light->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS Method sampling->analysis pathway Identify Degradation Products & Propose Pathways analysis->pathway method_val Validate Stability-Indicating Nature of the Method analysis->method_val

Caption: Workflow for Forced Degradation Studies.

G cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Product (e.g., cleavage of amide bond if formed) parent->hydrolysis Acid/Base oxidation Oxidation Products (e.g., N-oxides, colored dimers) parent->oxidation H2O2 photolysis Photolytic Products (e.g., rearranged isomers, cyclized products) parent->photolysis Light/UV

Caption: Potential Degradation Pathways.

References

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 15, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014, October 2). BioPharm International. Retrieved January 15, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012, October-December). Journal of Pharmaceutical Analysis. Retrieved January 15, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). CuriRx. Retrieved January 15, 2026, from [Link]

  • Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Retrieved January 15, 2026, from [Link]

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Troubleshooting guide for the synthesis of cyclopropyl ketones

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of cyclopropyl ketones. The unique electronic properties and inherent ring strain of the cyclopropyl group make these ketones valuable synthetic intermediates, but also introduce specific experimental challenges.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot and optimize your synthetic routes.

Troubleshooting & FAQs

This section is organized by common synthetic methods.

Method 1: Intramolecular Cyclization of γ-Halo Ketones

This classical approach, often used for simple cyclopropyl ketones like cyclopropyl methyl ketone, involves the base-mediated intramolecular SN2 reaction of a γ-halo ketone.[2][3]

Question 1: My yield of cyclopropyl methyl ketone from 5-chloro-2-pentanone is significantly lower than reported, and I'm observing a large amount of polymeric material. What's going wrong?

Answer: This is a frequent issue stemming from the sensitivity of the reaction to several interconnected factors. Low yields and polymerization are often caused by suboptimal reaction conditions that favor intermolecular side reactions over the desired intramolecular cyclization.[4]

The core of the problem lies in the competition between the enolate of the ketone attacking the γ-carbon (intramolecular, desired) versus attacking another molecule of the starting material (intermolecular, leading to polymer).

Troubleshooting & Optimization:

  • Base Concentration & Addition: The concentration of the aqueous base (e.g., NaOH) is critical. A highly concentrated solution is necessary to drive the reaction efficiently. The 5-chloro-2-pentanone should be added steadily to the hot, stirred base solution to ensure it reacts intramolecularly before it can polymerize.[5][6] A delay or slow addition can significantly decrease the yield.[5][6]

  • Temperature Control: The reaction is exothermic and should be initiated with gentle heating until boiling commences.[5][6] Maintaining a steady reflux is key. If the temperature is too low, the reaction is sluggish; if it's too high or heating is uncontrolled, side reactions can dominate.

  • Immediate Distillation: The product, cyclopropyl methyl ketone, should be distilled from the reaction mixture as it forms (steam distillation).[7] Allowing the product to remain in the hot basic solution can lead to decomposition or side reactions. Any delay in processing the intermediate 5-chloro-2-pentanone after its formation can also dramatically lower the final yield.[5][6] For instance, letting the intermediate stand overnight before cyclization can cut the yield by half.[6]

  • Purity of Starting Material: While using freshly distilled 5-chloro-2-pentanone does not always lead to better yields, significant impurities can interfere with the cyclization.[5][6]

Below is a DOT script visualizing the logical flow for troubleshooting this specific synthesis.

G cluster_start Problem cluster_params Key Parameters cluster_solutions Solutions cluster_outcome Expected Outcome Start Low Yield / Polymerization Base Base Concentration / Addition Rate Start->Base Check Temp Reaction Temperature Start->Temp Check Time Workup Timing Start->Time Check Sol_Base Use concentrated NaOH. Add chloro-ketone steadily to hot base. Base->Sol_Base Optimize Sol_Temp Maintain steady reflux. Initiate with gentle heat. Temp->Sol_Temp Optimize Sol_Time Distill product immediately as it forms. Process γ-halo ketone without delay. Time->Sol_Time Optimize Outcome Improved Yield of Cyclopropyl Ketone Sol_Base->Outcome Sol_Temp->Outcome Sol_Time->Outcome

Caption: Troubleshooting workflow for intramolecular cyclization.
Method 2: Corey-Chaykovsky Reaction with α,β-Unsaturated Ketones

This powerful reaction uses sulfur ylides for cyclopropanation. However, selectivity between cyclopropanation and epoxidation is a critical hurdle.

Question 2: I am trying to synthesize a cyclopropyl ketone from an α,β-unsaturated ketone using the Corey-Chaykovsky reaction, but I'm primarily getting the epoxide byproduct. Why is this happening?

Answer: The outcome of the Corey-Chaykovsky reaction on an enone is dictated by the choice of the sulfur ylide. You are likely using a sulfonium ylide (e.g., dimethylsulfonium methylide), which is less stable and more reactive. It typically attacks the carbonyl carbon directly in a rapid, kinetically controlled 1,2-addition, leading to an epoxide.[4]

To achieve the desired cyclopropanation, you must use a more stable sulfoxonium ylide (e.g., dimethylsulfoxonium methylide). This ylide preferentially undergoes a reversible 1,4-conjugate addition to the double bond, which is thermodynamically favored. The resulting enolate then displaces the dimethyl sulfoxide in an intramolecular SN2 reaction to form the cyclopropyl ketone.[4][5]

G cluster_sulfonium Sulfonium Ylide Path (Kinetic) cluster_sulfoxonium Sulfoxonium Ylide Path (Thermodynamic) Enone α,β-Unsaturated Ketone Ylide1 Dimethylsulfonium methylide Ylide2 Dimethylsulfoxonium methylide Add12 1,2-Addition (Irreversible) Ylide1->Add12 Reacts with Enone Epoxide Epoxide (Major Product) Add12->Epoxide Add14 1,4-Addition (Reversible) Ylide2->Add14 Reacts with Enone Cyclo Cyclopropyl Ketone (Desired Product) Add14->Cyclo Intramolecular Ring Closure

Caption: Competing pathways in the Corey-Chaykovsky reaction of enones.

Troubleshooting & Optimization:

  • Select the Correct Ylide: Ensure you are preparing dimethylsulfoxonium methylide (from trimethylsulfoxonium iodide and a strong base like NaH) for 1,4-addition, not dimethylsulfonium methylide (from trimethylsulfonium iodide).[5]

  • Temperature Control: For sensitive substrates, particularly those with other functional groups, running the reaction at lower temperatures (-10 °C to 0 °C) can improve yield and selectivity.[5]

  • Quenching Procedure: The method of quenching the reaction can be important. For highly basic reaction mixtures, quenching with a buffered solution like aqueous ammonium chloride can give better yields than using a strong acid, which might cause ring-opening of the desired product.[5][8]

Method 3: Simmons-Smith Cyclopropanation

A widely used method for stereospecific conversion of alkenes to cyclopropanes, often applied to silyl enol ethers or α,β-unsaturated ketones.[1][9][10] The classic reagent is formed from diiodomethane and a zinc-copper couple, while the Furukawa modification uses diethylzinc (Et₂Zn).[9][10]

Question 3: In my Simmons-Smith reaction using the Furukawa modification (Et₂Zn/CH₂I₂), I'm observing an unknown byproduct with a mass corresponding to an ethyl group addition. What is this and how can I prevent it?

Answer: The byproduct is likely the result of a competitive ethyl group transfer from the diethylzinc reagent to your substrate. This side reaction competes with the desired methylene (CH₂) transfer required for cyclopropanation.[4] While the formation of the zinc carbenoid (IZnCH₂I) is the primary pathway, under certain conditions, the ethyl group of the Et₂Zn can act as a nucleophile.

Troubleshooting & Optimization:

  • Reagent Purity: Ensure the high purity of both diethylzinc and diiodomethane. Old or improperly stored reagents can lead to unpredictable side reactions.

  • Low Temperature: This side reaction is more prevalent at higher temperatures. Performing the reaction at low temperatures, typically between 0 °C and -40 °C, significantly suppresses the competing ethyl transfer and favors the desired cyclopropanation.[4]

  • Order of Addition: Slowly add the diiodomethane to the solution of the substrate and diethylzinc. This helps maintain a low concentration of the active methylene-transfer reagent and can improve selectivity.

Question 4: My diastereoselectivity is poor when cyclopropanating a chiral allylic alcohol. How can I improve this?

Answer: The Simmons-Smith reaction is well-known for its substrate-directed stereocontrol, especially with allylic and homoallylic alcohols.[1] The hydroxyl group coordinates to the zinc reagent, directing the methylene transfer to the syn-face of the double bond.[1][11] Poor diastereoselectivity suggests this directing effect is being undermined.

Troubleshooting & Optimization:

  • Solvent Choice: The basicity of the solvent can affect the rate and selectivity. Less coordinating solvents like dichloromethane or dichloroethane are often preferred as highly basic solvents can compete for coordination to the zinc reagent, disrupting the substrate-directing effect.[12]

  • Protecting Groups: Ensure no other coordinating functional groups are present on the molecule that could compete with the desired hydroxyl direction. If necessary, protect other Lewis-basic sites.

  • Reagent Stoichiometry: Using a slight excess of the Simmons-Smith reagent can sometimes improve conversion and selectivity, but a large excess can lead to side reactions, including methylation of the alcohol.[13]

  • Conformational Control: The stereochemical outcome is dictated by the most stable conformation of the substrate-reagent complex, which minimizes steric strain (A(1,3) strain).[1][14] Analyze your substrate's conformation to predict the facial selectivity. In some cases, modifying substituents remote from the reaction center can influence this conformational preference and improve selectivity.

ParameterRecommendation for High DiastereoselectivityRationale
Substrate Unprotected allylic or homoallylic alcoholThe -OH group is essential for directing the reagent.[1][11]
Solvent Non-coordinating (e.g., CH₂Cl₂)Prevents solvent from interfering with substrate-reagent chelation.[12]
Temperature 0 °C to room temperature (substrate dependent)Balances reaction rate with selective chelation control.
Reagent Standard or Furukawa modifiedBoth are effective; choice may depend on substrate reactivity.

Key Experimental Protocols

Protocol 1: Synthesis of Cyclopropyl Methyl Ketone via Intramolecular Cyclization

This two-step procedure is adapted from Organic Syntheses.[6] It first involves the formation of 5-chloro-2-pentanone from α-acetyl-γ-butyrolactone, followed by base-catalyzed cyclization.

Step A: Formation of 5-Chloro-2-pentanone

  • In a 2-L distilling flask equipped with an efficient condenser and a cooled receiver, combine 450 mL of concentrated hydrochloric acid, 525 mL of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.

  • Add a boiling chip and begin heating immediately. Carbon dioxide will evolve vigorously. Raise the temperature at a rate that prevents foaming into the condenser.

  • Distill the mixture rapidly. After collecting ~900 mL of distillate, add 450 mL of water to the flask and collect another 300 mL.

  • Separate the yellow organic layer from the distillate. Extract the aqueous layer with three 150-mL portions of ether.

  • Combine the organic layer and ether extracts and dry over anhydrous calcium chloride.

  • Remove the ether by distillation to yield crude 5-chloro-2-pentanone (yields typically 79-90%).[6] Crucially, proceed to the next step without delay. [6]

Step B: Cyclization to Cyclopropyl Methyl Ketone

  • In a 2-L three-necked flask fitted with a mechanical stirrer, reflux condenser, and a dropping funnel, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 mL of water.

  • Heat the NaOH solution to boiling.

  • Add the crude 5-chloro-2-pentanone from Step A to the boiling NaOH solution via the dropping funnel over 15–20 minutes. The mixture should continue to boil during the addition.

  • After the addition is complete, continue to heat at boiling for 1 hour.

  • Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is completely removed from the reaction flask.

  • Saturate the aqueous layer of the distillate with potassium carbonate to salt out the product.

  • Separate the upper layer of cyclopropyl methyl ketone. Extract the aqueous layer with two 150-mL portions of ether.

  • Combine the ketone layer and the ether extracts, dry over calcium chloride, and purify by fractional distillation. A well-insulated fractionating column is necessary to separate the product from the ether.[6] The final yield of pure cyclopropyl methyl ketone is typically 77-83%.[7]

Purification Challenges

Question 5: I'm struggling to purify my cyclopropyl ketone. It seems to co-distill with my solvent, and column chromatography gives poor separation.

Answer: Purification can be a significant challenge due to the volatility of many simple cyclopropyl ketones and the presence of structurally similar or close-boiling impurities.[5]

Troubleshooting & Optimization:

  • Fractional Distillation: For volatile liquid products like cyclopropyl methyl ketone (b.p. 110-112 °C), fractional distillation is the method of choice. Success hinges on the efficiency of your column. Using a vacuum-jacketed Vigreux column or a packed column (e.g., with Raschig rings or metal sponge) is essential for achieving good separation, especially from solvents like ether (b.p. 34.6 °C).[5][6][15]

  • Column Chromatography: For less volatile or solid products, column chromatography on silica gel is effective.[5] If you are experiencing poor separation:

    • Optimize Solvent System: Perform thorough TLC analysis to find a solvent system that provides a good separation (ΔRf > 0.2) between your product and impurities.

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading this solid onto the column ("dry loading") can result in sharper bands and better separation than loading as a concentrated solution.

  • Bisulfite Adduct Formation: For separating ketones from non-carbonyl impurities, you can use bisulfite extraction. The ketone forms a water-soluble adduct with sodium bisulfite, which can be extracted into the aqueous phase. The ketone is then regenerated by adding acid or base. This is a chemical method that can be very effective for purification.[15]

References
  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]

  • Kaur, N., & Kishore, D. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link]

  • Mondal, S., & Ghorai, M. K. (2023). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, 10(19), 4751–4811. [Link]

  • Kaur, N., & Kishore, D. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. [Link]

  • Nie, W., Gong, H., & Just-Baringo, X. (2022). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 122(9), 8848–8917. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • Donnelly, J. A., & O'Boyle, P. (1969). Nonstereospecificity in the Simmons–Smith reaction of αβ-unsaturated ketones. Journal of the Chemical Society D: Chemical Communications, (18), 1060. [Link]

  • Smith, L. I., & Rogier, E. R. (1951). Ketone, cyclopropyl methyl. Organic Syntheses, 31, 72. [Link]

  • Smith, T. A. D., & Procter, D. J. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(28), 5262–5267. [Link]

  • Smith, T. A. D., & Procter, D. J. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. PubMed Central. [Link]

  • Wikipedia contributors. (2023). Kulinkovich reaction. Wikipedia. [Link]

  • Zhou, Y., Wang, Z. J., & Arnold, F. H. (2023). and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetate. CaltechAUTHORS. [Link]

  • Charette, A. B. (2003). Asymmetric Cyclopropanation. Wiley-VCH. [Link]

  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. [Link]

  • Walsh, P. J., & Kim, H. (2010). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Accounts of Chemical Research, 43(4), 551–561. [Link]

  • NROChemistry. Simmons-Smith Reaction. [Link]

  • Al-Hadedi, A. A. M., & Saady, M. M. R. (2021). Diastereoselective cyclopropanation of cyclic enones with methyl dichloroacetate anion. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Procter, D. J., & Pye, D. R. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PubMed Central. [Link]

  • Grokipedia. Kulinkovich reaction. [Link]

  • Al-Hadedi, A. A. M., & Saady, M. M. R. (2004). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. ARKIVOC. [Link]

  • Kaur, N., & Kishore, D. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. [Link]

  • Cha, J. K. (2021). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 98, 430–445. [Link]

  • Wikipedia contributors. (2023). Simmons–Smith reaction. Wikipedia. [Link]

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]

  • DePuy, C. H. (1970). The Chemistry of Cyclopropanols. Accounts of Chemical Research, 3(10), 329–336. [Link]

  • Pye, D. R., & Procter, D. J. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society, 146(17), 12053–12063. [Link]

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Technical Support Center: Overcoming Poor Solubility of (2-Aminophenyl)(cyclopropyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Aminophenyl)(cyclopropyl)methanone and its derivatives. This guide is designed to provide in-depth troubleshooting advice and practical, step-by-step protocols to address the significant challenge of poor aqueous solubility often encountered with this class of compounds. Our approach is rooted in fundamental physicochemical principles and field-proven formulation strategies to help you advance your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous media?

A1: The limited aqueous solubility of this compound derivatives stems from a combination of their molecular structure and solid-state properties. The molecule possesses a significant hydrophobic surface area due to the phenyl and cyclopropyl groups. While the primary amine group offers a site for hydrogen bonding, its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule.

Furthermore, compounds like 2-aminophenyl phenyl ketone are known to be practically insoluble in water. The crystalline lattice structure of these solids can be very stable, requiring substantial energy to break the crystal lattice and allow individual molecules to be solvated by water. This high lattice energy, coupled with hydrophobicity, is a primary driver of poor aqueous solubility.

Q2: I tried forming a hydrochloride salt of my compound, but the solubility did not improve significantly, or the compound crashed out of solution upon standing. What is happening?

A2: This is a common and critical issue with this class of compounds. The 2-amino group on the phenyl ring is a very weak base. The predicted pKa of the conjugate acid of 2-aminophenyl phenyl ketone is approximately 0.33[1]. A lower pKa of the conjugate acid corresponds to a weaker base.

For effective and stable salt formation that enhances solubility, a significant difference between the pKa of the drug (as a base) and the pKa of the counter-ion (as an acid) is generally required (the "ΔpKa rule," often cited as needing a difference > 3). Given the very low basicity of the 2-aminophenyl group, it requires a very strong acid to achieve complete protonation and form a stable salt.

Even if a salt is formed, it can be prone to disproportionation in aqueous media, especially as the pH increases. The salt can revert to the insoluble free base form, leading to precipitation.[2][3][4][5]

Q3: What are the most promising general strategies to consider for improving the solubility of these derivatives?

A3: Given the challenges with simple salt formation, more advanced formulation strategies are often necessary. The most promising approaches for these "brick-dust" type molecules (characterized by high melting points and strong crystal lattice forces) fall into several categories:[6]

  • pH Adjustment: Carefully controlling the pH of the formulation to maintain the compound in its ionized, more soluble form.

  • Particle Size Reduction: Increasing the surface area-to-volume ratio to enhance the dissolution rate. This includes techniques like micronization and nanosuspension.[7][8][9][10]

  • Solid Amorphous Dispersions: Disrupting the stable crystal lattice by dispersing the compound in a polymer matrix.[11][12][13]

  • Complexation: Encapsulating the hydrophobic molecule within a more soluble host molecule, such as a cyclodextrin.[14][15][16]

  • Prodrug Approach: Chemically modifying the molecule to introduce a more soluble promoiety that is cleaved in vivo to release the active drug.[17][18][19][20]

The choice of strategy depends on the desired dosage form, the required solubility enhancement, and the specific physicochemical properties of your derivative.

Troubleshooting Guide & Detailed Protocols

This section provides a structured approach to selecting and implementing a solubility enhancement strategy for your this compound derivative.

Decision Workflow for Solubility Enhancement

Solubility Enhancement Workflow Workflow for this compound Derivatives cluster_protocols Detailed Protocols start Poorly Soluble API pka_eval Evaluate pKa of Amino Group start->pka_eval pka_low pKa < 3 (Weak Base) pka_eval->pka_low salt_formation Attempt Salt Formation (Strong Acid Counter-ions) pka_low->salt_formation Consider with caution advanced_strategies Proceed to Advanced Strategies pka_low->advanced_strategies Directly salt_stable Is Salt Stable & Soluble? salt_formation->salt_stable salt_stable->advanced_strategies No formulation_dev Proceed to Formulation Development salt_stable->formulation_dev Yes strategy_selection Select Strategy Based on Dosage Form & Required Fold-Increase advanced_strategies->strategy_selection solid_dispersion Solid Dispersion (Oral Solids) strategy_selection->solid_dispersion High dose, amorphous desired nanosuspension Nanosuspension (Oral/Parenteral) strategy_selection->nanosuspension High drug loading, IV option cyclodextrin Cyclodextrin Complexation (Oral/Parenteral) strategy_selection->cyclodextrin Low dose, clear solution needed prodrug Prodrug Approach (Early Development) strategy_selection->prodrug Fundamental change needed solid_dispersion->formulation_dev nanosuspension->formulation_dev cyclodextrin->formulation_dev prodrug->formulation_dev

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1: pH-Dependent Solubility and Salt Formation

Issue: My compound is a weak base. How can I leverage pH to improve solubility, and what are the pitfalls of salt formation?

Scientific Rationale: The primary amine of the (2-Aminophenyl) moiety can be protonated to form a more soluble cationic species. The extent of ionization is governed by the Henderson-Hasselbalch equation. To maintain the compound in its ionized form, the pH of the solution must be kept significantly below the pKa of the conjugate acid. Given the very low pKa (~0.33 for a related compound), this necessitates a highly acidic environment (pH < 0).[1]

Troubleshooting & Protocol:

  • Q: Can I formulate my compound in a simple acidic buffer?

    • A: This is only feasible for in vitro assays where a very low pH can be maintained. For in vivo applications, especially oral dosage forms, the formulation will encounter higher pH environments in the gastrointestinal tract, leading to precipitation of the insoluble free base.

  • Protocol: Salt Screening with Strong Acids

    • Objective: To determine if a stable, soluble salt can be formed.

    • Materials: this compound derivative, equimolar amounts of strong acids (e.g., methanesulfonic acid, sulfuric acid, hydrochloric acid), various organic solvents (e.g., isopropanol, acetone, ethyl acetate).

    • Procedure: a. Dissolve the this compound derivative in a suitable solvent at a known concentration. b. Add an equimolar amount of the strong acid. c. Stir the mixture at room temperature for 24 hours. d. If a precipitate forms, isolate it by filtration, wash with the solvent, and dry under vacuum. e. Characterize the solid by techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm salt formation and assess its crystallinity. f. Determine the aqueous solubility of the resulting salt at a physiologically relevant pH (e.g., pH 6.8).

    • Expected Outcome & Causality: You may find that stable, crystalline salts are difficult to form due to the weak basicity of the amine. Even if a salt is formed, it may have a low aqueous solubility or may readily convert back to the free base in water.

Strategy 2: Amorphous Solid Dispersions

Issue: My compound is highly crystalline and salt formation is not viable. How can I improve its solubility for an oral solid dosage form?

Scientific Rationale: Amorphous solid dispersions (ASDs) improve solubility by converting the drug from a highly ordered, stable crystalline form to a disordered, higher-energy amorphous state.[11][12] This eliminates the need for the dissolution process to overcome the crystal lattice energy. The drug is molecularly dispersed within a hydrophilic polymer matrix, which also helps to prevent recrystallization and can maintain a supersaturated state in solution.[13]

Troubleshooting & Protocol:

  • Q: Which polymer should I choose?

    • A: Polymer selection is critical. You need a polymer that is miscible with your drug and can stabilize the amorphous form. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®. Screening for drug-polymer miscibility using techniques like DSC is a crucial first step.

  • Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation (Lab Scale)

    • Objective: To prepare a 1:4 drug-to-polymer ASD.

    • Materials: 100 mg of this compound derivative, 400 mg of PVP K30, a common solvent (e.g., methanol, acetone, or a mixture).

    • Procedure: a. Completely dissolve both the drug and the polymer in a minimal amount of the chosen solvent in a round-bottom flask. b. Remove the solvent using a rotary evaporator. The bath temperature should be kept as low as possible to minimize thermal degradation. c. Further dry the resulting solid film under high vacuum for 24-48 hours to remove residual solvent. d. Scrape the solid dispersion from the flask and gently grind it into a fine powder. e. Characterize the ASD using DSC (to confirm the absence of a melting endotherm for the drug) and XRPD (to confirm the absence of crystalline peaks). f. Perform dissolution testing in a relevant buffer (e.g., pH 6.8 phosphate buffer) and compare the dissolution profile to that of the pure crystalline drug.

    • Expected Outcome & Causality: The ASD should exhibit a significantly faster dissolution rate and achieve a higher apparent solubility compared to the crystalline drug. The polymer aids in wetting and disperses the drug at a molecular level upon contact with the aqueous medium.

Strategy 3: Nanosuspensions

Issue: I need to develop a formulation with high drug loading, potentially for parenteral administration.

Scientific Rationale: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[8] According to the Noyes-Whitney equation, reducing the particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity. Furthermore, the saturation solubility can be increased due to the Kelvin effect.[9][10]

Troubleshooting & Protocol:

  • Q: My nanosuspension is unstable and the particles are aggregating.

    • A: This is a common issue due to the high surface energy of the nanoparticles. The choice and concentration of the stabilizer are critical. A combination of a primary steric stabilizer (e.g., HPMC, Poloxamer 188) and an ionic surfactant (e.g., sodium lauryl sulfate) can provide robust electrosteric stabilization.

  • Protocol: Nanosuspension Preparation by Wet Media Milling (Lab Scale)

    • Objective: To produce a nanosuspension with a mean particle size below 500 nm.

    • Materials: 1 g of this compound derivative, 0.2 g HPMC, 0.05 g docusate sodium, 10 mL of purified water, milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).

    • Procedure: a. Prepare a stabilizer solution by dissolving the HPMC and docusate sodium in the purified water. b. Disperse the drug powder in the stabilizer solution to form a pre-suspension. c. Add the pre-suspension and the milling media to a milling chamber. d. Mill at a high speed for several hours. Periodically withdraw samples to monitor particle size reduction using a dynamic light scattering (DLS) instrument. e. Continue milling until the desired particle size is achieved and the size distribution is narrow. f. Separate the nanosuspension from the milling media.

    • Expected Outcome & Causality: A stable, milky-white nanosuspension should be obtained. The significant increase in surface area will lead to a much faster dissolution rate compared to the unprocessed drug.

Strategy 4: Cyclodextrin Complexation

Issue: I am working with a low-dose compound and need to achieve a true solution, for example, for an intravenous formulation or for use in in vitro cell-based assays.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][16] They can encapsulate poorly soluble guest molecules, like your this compound derivative, forming an inclusion complex. This complex has the solubility characteristics of the hydrophilic cyclodextrin, thereby increasing the apparent aqueous solubility of the drug.[15]

Troubleshooting & Protocol:

  • Q: How do I know if a complex is forming and which cyclodextrin to use?

    • A: Phase solubility studies are the gold standard for confirming complexation and determining the stoichiometry and stability of the complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its high aqueous solubility and good safety profile.

  • Protocol: Phase Solubility Study

    • Objective: To determine the binding constant and solubility enhancement with HP-β-CD.

    • Materials: this compound derivative, HP-β-CD, purified water.

    • Procedure: a. Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20% w/v). b. Add an excess amount of the drug to each solution. c. Shake the vials at a constant temperature (e.g., 25 °C) for 48-72 hours to ensure equilibrium is reached. d. Filter the samples through a 0.22 µm filter to remove undissolved drug. e. Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV). f. Plot the concentration of the dissolved drug versus the concentration of HP-β-CD.

    • Expected Outcome & Causality: A linear increase in drug solubility with increasing HP-β-CD concentration (an AL-type diagram) indicates the formation of a 1:1 soluble complex. The slope of this line can be used to calculate the stability constant of the complex.

Quantitative Data Summary Table
StrategyTypical Fold-Increase in SolubilityKey AdvantagesKey DisadvantagesMost Suitable For
pH Adjustment/Salts 2-10xSimple to implementLimited applicability for very weak bases like this class; risk of precipitation.In vitro assays with controlled pH.
Solid Dispersions 10-100xSignificant solubility enhancement; suitable for oral solids.Requires specific equipment (e.g., spray dryer, extruder); potential for recrystallization.Oral solid dosage forms.
Nanosuspensions 5-50xHigh drug loading; suitable for multiple administration routes.Physical stability can be challenging; requires specialized equipment.Oral liquids, parenteral formulations.
Cyclodextrins 10-1000xCan produce true solutions; good safety profile for many derivatives.Limited by the molecular weight of the complex (can be bulky); best for lower doses.Parenteral solutions, ophthalmic drops, oral solutions.
Prodrugs VariableCan fundamentally alter physicochemical properties.Requires extensive chemical synthesis and regulatory evaluation.Early-stage development when other methods fail.

References

  • Prodrugs for Amines. PMC - NIH. Available from: [Link]

  • 2-AMINOPHENYL PHENYL KETONE. ChemBK. Available from: [Link]

  • Amino Acids in the Development of Prodrugs. PMC - PubMed Central. Available from: [Link]

  • (PDF) Prodrugs for Amines. Semantic Scholar. Available from: [Link]

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Universal Publishing. Available from: [Link]

  • Formulation and Evaluation of Nanosuspension Containing Poorly Water Soluble Ciclopirox Olamine. Journal of Chemical Health Risks. Available from: [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. Available from: [Link]

  • (PDF) Prodrugs for Amines. ResearchGate. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's Laboratories. Available from: [Link]

  • Nanosuspension Technologies for Delivery of Poorly Soluble Drugs. CORE. Available from: [Link]

  • Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. PubMed. Available from: [Link]

  • Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing. Available from: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Available from: [Link]

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton Pharma Solutions. Available from: [Link]

  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Pharmaceutical Technology. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Available from: [Link]

  • β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Pharmaceutical Networking. Available from: [Link]

  • Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect. Available from: [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. Springer. Available from: [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. Available from: [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. NIH. Available from: [Link]

  • Salt formation to improve drug solubility. PubMed. Available from: [Link]

  • Salt Formation to Improve Drug Solubility. ResearchGate. Available from: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

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Technical Support Center: Scalable Synthesis of (2-Aminophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of (2-Aminophenyl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to address the challenges you may encounter during scale-up.

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its structure, featuring an aniline moiety and a cyclopropyl ketone, presents unique synthetic challenges, particularly when transitioning from laboratory to pilot or manufacturing scale. This guide offers practical, field-proven insights to ensure a robust and efficient synthesis.

Diagram: Synthetic Pathways Overview

Below is a summary of the common synthetic strategies for this compound, each with its own set of challenges that will be addressed in this guide.

G cluster_0 Starting Materials cluster_1 Key Synthetic Routes cluster_2 Target Molecule Aniline Aniline Route_A Route A: Friedel-Crafts Acylation Aniline->Route_A 2-Nitrobenzoic Acid Derivative 2-Nitrobenzoic Acid Derivative Route_B Route B: Grignard/Organolithium Addition 2-Nitrobenzoic Acid Derivative->Route_B Isatoic Anhydride Isatoic Anhydride Route_C Route C: From Isatoic Anhydride Isatoic Anhydride->Route_C Target This compound Route_A->Target Route_B->Target Route_C->Target

Caption: Common synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The main challenges include:

  • Controlling Regioselectivity: Ensuring the cyclopropylcarbonyl group is introduced ortho to the amino group, especially in Friedel-Crafts type reactions.

  • Protecting Group Strategy: The amino group is sensitive to many reaction conditions and often requires protection and subsequent deprotection, adding steps and cost.

  • Side Reactions: The cyclopropyl ring can be susceptible to opening under certain acidic or thermal conditions.

  • Impurity Profile: Formation of isomeric byproducts and unreacted starting materials can complicate purification on a large scale.

  • Reagent Handling: The use of pyrophoric reagents like organolithiums or moisture-sensitive catalysts requires specialized equipment and handling procedures.

Q2: Which synthetic route is most amenable to large-scale production?

A2: Each route has its trade-offs.

  • Friedel-Crafts acylation can be cost-effective but often suffers from poor regioselectivity and requires a protecting group on the aniline.[1][2]

  • Grignard or organolithium addition to a protected 2-aminobenzoic acid derivative offers better control but involves cryogenic conditions and highly reactive reagents.[3]

  • Synthesis from isatoic anhydride can be a good option as it avoids direct acylation of aniline, potentially simplifying the process.

The choice often depends on available equipment, cost of starting materials, and the desired purity of the final product.

Q3: How can I minimize the formation of the para-isomer during a Friedel-Crafts acylation approach?

A3: Minimizing the para-isomer is a significant challenge. Strategies include:

  • Use of a directing protecting group: A bulky protecting group on the amine can sterically hinder para-acylation.

  • Optimization of Lewis acid and solvent: The choice of Lewis acid (e.g., AlCl₃, FeCl₃) and solvent can influence the ortho/para ratio.[1] A systematic screening of conditions is recommended.

  • Alternative acylating agents: Instead of cyclopropyl carbonyl chloride, using cyclopropanecarboxylic anhydride with a milder Lewis acid might offer better selectivity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in Friedel-Crafts Acylation
Symptom Potential Cause Troubleshooting Steps
Low conversion of starting material Inactive catalyst (Lewis acid) due to moisture.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use freshly opened or properly stored Lewis acids.
Deactivation of the aromatic ring by the unprotected amino group.The amino group is a strong Lewis base that can coordinate with the Lewis acid catalyst, deactivating it. It's crucial to use a protected aniline derivative (e.g., acetanilide).
Insufficiently reactive acylating agent.Cyclopropyl carbonyl chloride can be prepared fresh from cyclopropanecarboxylic acid and a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) just before use.
Formation of multiple byproducts Over-acylation or side reactions.Control the stoichiometry of the acylating agent and Lewis acid carefully. Lowering the reaction temperature can also help minimize side reactions.
Cleavage of the cyclopropyl ring.Avoid excessively harsh acidic conditions and high temperatures. Consider using milder Lewis acids.
Problem 2: Difficulties with Grignard/Organolithium Reactions
Symptom Potential Cause Troubleshooting Steps
Failure to initiate Grignard reagent formation Inactive magnesium surface.Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine, 1,2-dibromoethane, or by sonication.[4] Ensure the solvent (e.g., THF, diethyl ether) is scrupulously dry.
Low yield of ketone product Reaction with the acidic proton of the starting material.The reaction should be performed on a derivative of 2-aminobenzoic acid where both the amine and the carboxylic acid are protected or modified (e.g., a Weinreb amide).[5]
Competing side reactions.Organolithium reagents are more reactive than Grignard reagents and can sometimes lead to better yields, but they require stricter control of temperature (often cryogenic).[3][5]
Product is the corresponding alcohol Over-addition of the organometallic reagent.This occurs if the intermediate ketone reacts with a second equivalent of the organometallic reagent. Use a Weinreb amide of the protected 2-aminobenzoic acid, which forms a stable chelated intermediate that prevents over-addition.[5]
Problem 3: Challenges in Purification
Symptom Potential Cause Troubleshooting Steps
Difficulty separating ortho and para isomers Similar polarity of the isomers.Optimize chromatographic conditions (e.g., gradient elution, different solvent systems). Consider crystallization as a purification method, potentially after derivatization.
Product degradation on silica gel The amino group can interact strongly with acidic silica gel.Use a deactivated silica gel (e.g., treated with triethylamine) or switch to a different stationary phase like alumina.
Residual metal catalyst Incomplete quenching and workup.Ensure a thorough aqueous workup to remove metal salts. An acidic wash followed by a basic wash can be effective.

Detailed Experimental Protocol: Synthesis via a Weinreb Amide Intermediate

This protocol is recommended for achieving high regioselectivity and avoiding over-addition, making it suitable for scalable synthesis.

Workflow Diagram

G cluster_0 Step 1: Protection & Weinreb Amide Formation cluster_1 Step 2: Grignard/Organolithium Addition cluster_2 Step 3: Deprotection A 2-Aminobenzoic Acid B Protection of Amine (e.g., with Boc₂O) A->B C Activation of Carboxylic Acid (e.g., with CDI) B->C D Reaction with N,O-Dimethylhydroxylamine C->D E Protected Weinreb Amide D->E G Addition to Weinreb Amide at low temperature E->G F Cyclopropylmagnesium Bromide or Cyclopropyllithium F->G H Protected this compound G->H I Acidic Deprotection (e.g., TFA or HCl) H->I J This compound I->J

Caption: Workflow for synthesis via a Weinreb amide intermediate.

Step-by-Step Methodology

Step 1: Synthesis of the Weinreb Amide

  • Protection: Protect the amino group of 2-aminobenzoic acid with a suitable protecting group (e.g., Boc anhydride). This prevents interference in subsequent steps.

  • Amide Formation: Convert the protected 2-aminobenzoic acid to the corresponding N-methoxy-N-methylamide (Weinreb amide). This can be achieved by activating the carboxylic acid (e.g., with a carbodiimide or by converting it to the acid chloride) and then reacting it with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Step 2: Grignard Addition

  • Reagent Preparation: Prepare cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium turnings in dry THF. Alternatively, cyclopropyllithium can be used.[3][5]

  • Addition Reaction: Dissolve the Weinreb amide in dry THF and cool the solution to -78 °C under an inert atmosphere. Slowly add the Grignard or organolithium reagent. The reaction is typically fast.

  • Quench: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.

Step 3: Deprotection and Purification

  • Workup: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Deprotection: Remove the protecting group. For a Boc group, this is typically done using an acid like trifluoroacetic acid (TFA) or HCl in an appropriate solvent.

  • Purification: The crude product can be purified by column chromatography or crystallization to yield the final this compound.

References

  • Wikipedia. Organolithium reagent. [Link]

  • Nikpassand, M., et al. Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 2018. [Link]

  • Rossi, S., et al. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications, 2024. [Link]

  • Ohwada, T., et al. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 2022. [Link]

  • Reddit. Grignard Synthesis?. [Link]

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Validation & Comparative

A Comparative Analysis of Synthetic Routes for (2-Aminophenyl)(cyclopropyl)methanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(2-Aminophenyl)(cyclopropyl)methanone is a valuable building block in medicinal chemistry and drug development, frequently appearing as a key intermediate in the synthesis of pharmacologically active compounds. Its structure, combining an aniline moiety with a cyclopropyl ketone, presents unique synthetic challenges, primarily related to the reactivity of the amino group and the stability of the cyclopropyl ring. This guide provides a comparative analysis of three distinct synthetic strategies, offering insights into the rationale behind experimental choices, detailed protocols, and a quantitative comparison to aid researchers in selecting the optimal route for their specific needs.

Introduction to the Synthetic Challenge

The primary obstacle in synthesizing this compound lies in the nucleophilic and basic nature of the aniline amino group. This group can interfere with many standard ketone synthesis reactions, particularly Lewis acid-catalyzed processes like the Friedel-Crafts acylation, by forming unproductive complexes with the catalyst. Therefore, successful synthetic strategies must either protect the amino group, introduce it after the ketone is formed, or employ reaction conditions that are compatible with a free amine. This analysis explores three such strategies:

  • Route 1: Friedel-Crafts Acylation of a Protected Aniline (Acetanilide)

  • Route 2: Friedel-Crafts Acylation of Nitrobenzene followed by Reduction

  • Route 3: The Houben-Hoesch Reaction on Aniline

Route 1: Acylation of a Protected Aniline

This classical approach circumvents the issues caused by the free amino group by temporarily converting it into a less reactive amide. Acetanilide is a common choice as it is easily prepared and the acetyl group can be removed under relatively mild conditions. The amide is still an ortho-, para-director but is less activating than the free amine, allowing for a more controlled Friedel-Crafts acylation.

Causality and Mechanistic Insights

The reaction proceeds in three main stages: protection, acylation, and deprotection.

  • Protection: Aniline is reacted with acetic anhydride to form acetanilide. The lone pair on the nitrogen atom is delocalized into the acetyl carbonyl group, reducing its basicity and nucleophilicity.

  • Friedel-Crafts Acylation: Acetanilide undergoes electrophilic aromatic substitution with cyclopropanecarbonyl chloride in the presence of a Lewis acid, typically aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride by forming a highly electrophilic acylium ion. The acetamido group directs the incoming acylium ion primarily to the para position, with the ortho product as a minor isomer.

  • Deprotection: The resulting (acetylamino)phenyl ketone is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and reveal the target primary amine.

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}

Caption: Workflow for the Protected Aniline Route.

Experimental Protocol

Step 1: Synthesis of Acetanilide

  • In a 250 mL flask, dissolve aniline (10.0 g, 0.107 mol) in 100 mL of water.

  • Add acetic anhydride (12.0 g, 0.118 mol) portion-wise with vigorous stirring.

  • Cool the mixture in an ice bath to facilitate the precipitation of acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry. Expected yield is typically >95%.

Step 2: Friedel-Crafts Acylation of Acetanilide

  • To a stirred suspension of anhydrous AlCl₃ (32.0 g, 0.240 mol) in 100 mL of dry 1,2-dichloroethane at 0°C, add cyclopropanecarbonyl chloride (11.5 g, 0.110 mol).

  • Add acetanilide (13.5 g, 0.100 mol) portion-wise, maintaining the temperature below 10°C.

  • Allow the mixture to warm to room temperature and then heat at 50°C for 3 hours.

  • Cool the reaction and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic phases.

  • Wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo. Purify by column chromatography to separate para and ortho isomers.

Step 3: Deprotection

  • Reflux the acylated product (e.g., 10.0 g) in a mixture of ethanol (50 mL) and concentrated HCl (25 mL) for 4-6 hours.

  • Cool the solution and neutralize with a concentrated NaOH solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.

Route 2: Acylation of Nitrobenzene and Subsequent Reduction

This strategy introduces the ketone functionality onto an aromatic ring that is deactivated by a nitro group. The nitro group is a meta-director and strongly deactivating, making the Friedel-Crafts acylation step challenging. However, this is followed by a reliable reduction of the nitro group to the desired amine. This route is advantageous as it avoids protection/deprotection steps and potential N-acylation side reactions.

Causality and Mechanistic Insights
  • Friedel-Crafts Acylation: Nitrobenzene is acylated with cyclopropanecarbonyl chloride using a strong Lewis acid catalyst under forcing conditions. The strong deactivation by the nitro group necessitates higher temperatures and potentially longer reaction times. The major product will be the meta-isomer, which is not the desired precursor. The ortho-isomer, required for the synthesis, is formed as a minor product and must be separated.

  • Catalytic Hydrogenation: The isolated (2-nitrophenyl)(cyclopropyl)methanone is then reduced. Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Pd/C) is a clean and efficient method for this transformation.[1][2] This step selectively reduces the nitro group to an amine without affecting the ketone or the cyclopropyl ring under controlled conditions.[2]

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}

Caption: Workflow for the Nitrobenzene Reduction Route.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of Nitrobenzene

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place anhydrous AlCl₃ (40.0 g, 0.300 mol) and 150 mL of nitrobenzene.

  • Heat the mixture to 60°C and add cyclopropanecarbonyl chloride (20.9 g, 0.200 mol) dropwise over 30 minutes.

  • Increase the temperature to 120°C and maintain for 4 hours.

  • Cool the reaction mixture and cautiously pour it onto ice-cold 6M HCl.

  • Separate the organic layer, and remove the excess nitrobenzene by steam distillation.

  • Extract the residue with ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate and purify by column chromatography to isolate the (2-nitrophenyl)(cyclopropyl)methanone isomer.

Step 2: Catalytic Hydrogenation

  • Dissolve (2-nitrophenyl)(cyclopropyl)methanone (10.0 g, 0.052 mol) in 100 mL of methanol in a hydrogenation vessel.

  • Add 10% Pd/C catalyst (0.5 g).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature.[1]

  • Monitor the reaction by TLC or hydrogen uptake. Upon completion (typically 2-4 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the mixture through a pad of celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography. A yield of 89.7% has been reported for this type of reduction.[3]

Route 3: The Houben-Hoesch Reaction

The Houben-Hoesch reaction is a variation of the Friedel-Crafts acylation that is particularly effective for highly activated, electron-rich aromatic compounds like anilines and phenols.[4][5] It uses a nitrile as the source of the acyl group, which is activated by a Lewis acid and HCl. This method allows for the direct acylation of aniline without prior protection.

Causality and Mechanistic Insights

The reaction begins with the formation of an electrophilic species from the nitrile. The nitrile reacts with HCl and a Lewis acid (e.g., ZnCl₂ or AlCl₃) to form a nitrilium ion intermediate (R-C≡N⁺-H). This electrophile is then attacked by the electron-rich aniline ring. The resulting imine intermediate is subsequently hydrolyzed during aqueous workup to yield the aryl ketone.[4] The amino group strongly directs the substitution to the ortho and para positions.

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Caption: Workflow for the Houben-Hoesch Route.

Experimental Protocol
  • Suspend anhydrous zinc chloride (13.6 g, 0.100 mol) in 100 mL of anhydrous diethyl ether in a three-necked flask.

  • Cool the mixture to 0°C and bubble dry hydrogen chloride gas through the suspension for 1 hour.

  • Add a solution of aniline (9.3 g, 0.100 mol) and cyclopropyl cyanide (6.7 g, 0.100 mol) in 50 mL of anhydrous ether dropwise.

  • Continue to pass a slow stream of HCl through the reaction mixture and stir at 0°C for 4 hours, then allow it to stand at room temperature overnight.

  • The ketimine hydrochloride precipitates as a solid. Decant the ether and add 100 mL of water to the solid.

  • Heat the aqueous mixture at reflux for 1 hour to hydrolyze the imine.

  • Cool the solution, make it basic with aqueous ammonia, and extract with ether.

  • Wash the organic extract with brine, dry over anhydrous K₂CO₃, and concentrate in vacuo.

  • Purify the product by column chromatography to separate the ortho and para isomers.

Comparative Analysis

FeatureRoute 1: Protected AnilineRoute 2: Nitro ReductionRoute 3: Houben-Hoesch
Overall Yield Moderate (typically 40-60%)Moderate (ortho isomer yield is low in step 1, but reduction is high-yielding)Moderate to Good (typically 50-70%)
Number of Steps 3 (Protection, Acylation, Deprotection)2 (Acylation, Reduction)1 (followed by workup/hydrolysis)
Reagent Toxicity Moderate (Dichloromethane, AlCl₃)High (Nitrobenzene is toxic)Moderate (HCl gas, ZnCl₂)
Scalability Good, but requires stoichiometric AlCl₃Challenging due to nitrobenzene handling and isomer separationModerate, handling HCl gas can be challenging on a large scale
Key Challenge Isomer separation after acylation; deprotection stepLow yield of desired ortho-isomer in acylation stepHandling of gaseous HCl; potential for side reactions
Advantages Well-established chemistry; avoids direct handling of highly toxic nitrobenzeneHigh-yielding reduction step; avoids protection/deprotectionDirect acylation of aniline; fewer steps

Conclusion and Recommendations

Each of the analyzed routes presents a viable pathway to this compound, with distinct advantages and disadvantages.

  • Route 1 (Protected Aniline) is a reliable and well-understood method. It is often the go-to strategy in medicinal chemistry labs due to its predictability, despite the extra steps involved. The main drawback is the need to separate the ortho and para isomers, which can impact the overall yield of the desired ortho product.

  • Route 2 (Nitro Reduction) offers a more convergent approach. The catalytic hydrogenation step is typically very clean and high-yielding.[1] However, the initial Friedel-Crafts acylation of nitrobenzene is low-yielding for the required ortho-isomer and requires harsh conditions. This route is most suitable when a supply of (2-nitrophenyl)(cyclopropyl)methanone is already available or when large-scale separation of isomers is feasible.

  • Route 3 (Houben-Hoesch Reaction) is the most direct method, avoiding protection/deprotection steps.[4] It is particularly attractive for its atom economy and reduced step count. However, the practical aspects of using anhydrous HCl gas and the need for careful control of reaction conditions may make it less amenable to rapid library synthesis or large-scale production compared to the other routes.

For laboratory-scale synthesis where reliability is key, Route 1 is often preferred. For processes where step economy is critical and the necessary equipment is available, the Houben-Hoesch reaction (Route 3) presents an elegant and efficient alternative. Route 2 becomes attractive if the ortho-nitro intermediate can be obtained efficiently. The final choice will depend on the specific requirements of the research project, including scale, available starting materials, and the technical capabilities of the laboratory.

References

  • Hoesch, K. Eine neue Synthese aromatischer Ketone. I. Darstellung einiger Phenol-ketone. Berichte der deutschen chemischen Gesellschaft1915 , 48 (1), 1122-1133. [Link]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. [Link]

  • Spoerri, P. E.; DuBois, A. S. The Hoesch Reaction. Organic Reactions2011 , 5 (10), 387-412. [Link]

  • Cevasco, A. A. Process for the preparation of o-aminophenyl cyclopropyl ketone. EP0655436B1, 1998.

Sources

A Comparative Guide to (2-Aminophenyl)(cyclopropyl)methanone and Other Aminophenyl Ketones for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive comparison of (2-Aminophenyl)(cyclopropyl)methanone with other key aminophenyl ketones, namely 2-aminoacetophenone and 2-aminobenzophenone, which serve as representative examples of aminophenyl alkyl and aryl ketones, respectively. This guide will delve into their synthesis, spectroscopic characterization, comparative reactivity, and biological significance, supported by experimental data and detailed protocols to inform your research and development endeavors.

Introduction to Aminophenyl Ketones

Aminophenyl ketones are a critical class of organic compounds that serve as versatile scaffolds in medicinal chemistry and materials science. The presence of both an amino group and a ketone functionality on the same aromatic ring provides a unique platform for a wide array of chemical transformations, leading to the synthesis of diverse heterocyclic systems.[1] Many of these resulting structures form the core of pharmacologically active molecules, exhibiting properties such as anticancer, anticonvulsant, and anti-inflammatory activities.[2]

This compound, with its unique cyclopropyl moiety, presents distinct steric and electronic properties compared to its alkyl and aryl counterparts. The inherent ring strain of the cyclopropyl group can influence the reactivity of the adjacent carbonyl, potentially leading to novel reaction pathways and biological activities.[3] This guide aims to elucidate these differences, providing a rational basis for the selection of the most appropriate aminophenyl ketone for your specific synthetic or therapeutic goal.

I. Synthesis of Aminophenyl Ketones: A Comparative Overview

The synthesis of 2-aminophenyl ketones can be challenging due to the nucleophilic nature of the amino group, which can interfere with common ketone synthesis methods like Friedel-Crafts acylation by complexing with the Lewis acid catalyst.[4] Consequently, multi-step strategies are often employed.

A. This compound

A common route to this compound involves the reaction of 2-aminobenzonitrile with a cyclopropyl Grignard reagent, followed by hydrolysis of the resulting imine.

Experimental Protocol: Synthesis of this compound

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A crystal of iodine is added to initiate the reaction. A solution of cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Aminobenzonitrile: The Grignard solution is cooled to 0 °C and a solution of 2-aminobenzonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise.

  • Work-up and Hydrolysis: The reaction mixture is stirred at room temperature overnight. It is then cooled to 0 °C and carefully quenched with a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

B. 2-Aminoacetophenone

The synthesis of 2-aminoacetophenone often proceeds via a Fries rearrangement of N-acetylaniline, followed by hydrolysis.[4]

Experimental Protocol: Synthesis of 2-Aminoacetophenone [4]

  • Fries Rearrangement: Anhydrous aluminum chloride (2.5 eq) is suspended in an appropriate solvent (e.g., nitrobenzene or 1,2-dichloroethane). Acetanilide (1.0 eq) is added portion-wise, and the mixture is heated to 160-170 °C for 2 hours.

  • Work-up: The reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent.

  • Hydrolysis: The extracted intermediate is hydrolyzed by refluxing with aqueous hydrochloric acid.

  • Neutralization and Extraction: The acidic solution is neutralized with a base (e.g., sodium hydroxide) and the liberated 2-aminoacetophenone is extracted with an organic solvent, dried, and purified.

C. 2-Aminobenzophenone

2-Aminobenzophenone can be synthesized via several methods, including the Friedel-Crafts acylation of an N-protected aniline or from 2-aminobenzonitrile.[1][5]

Experimental Protocol: Synthesis from 2-Aminobenzonitrile [5]

  • Reaction Setup: 2-Aminobenzonitrile (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane in a reaction vessel under an inert atmosphere.

  • Addition of Reagents: Benzene (as the aryl source) and triflic acid are slowly added to the stirred solution.

  • Reaction Conditions: The reaction mixture is heated to 60-80 °C and stirred overnight.

  • Quenching and Work-up: The reaction is quenched by pouring it over an ice/water mixture. The aqueous solution is then basified with 10 M NaOH.

  • Extraction and Purification: The product is extracted with chloroform, and the organic layer is washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Synthesis Workflow Diagram

G cluster_cyclopropyl This compound Synthesis cluster_acetyl 2-Aminoacetophenone Synthesis cluster_benzoyl 2-Aminobenzophenone Synthesis c1 Cyclopropyl Bromide + Mg c2 Cyclopropylmagnesium Bromide c1->c2 Grignard Formation c4 Imine Intermediate c2->c4 Nucleophilic Addition c3 2-Aminobenzonitrile c3->c4 c5 This compound c4->c5 Hydrolysis a1 Acetanilide a2 Fries Rearrangement Intermediate a1->a2 Fries Rearrangement (AlCl3) a3 2-Aminoacetophenone a2->a3 Hydrolysis (HCl) b1 2-Aminobenzonitrile b3 Imine Intermediate b1->b3 Friedel-Crafts type b2 Benzene + Triflic Acid b2->b3 b4 2-Aminobenzophenone b3->b4 Hydrolysis

Caption: Synthetic pathways for the three aminophenyl ketones.

II. Spectroscopic Properties: A Comparative Analysis

The structural differences between the cyclopropyl, methyl, and phenyl groups attached to the carbonyl manifest in their respective spectroscopic data.

Compound¹H NMR (δ ppm, CDCl₃)¹³C NMR (δ ppm, CDCl₃)IR (ν cm⁻¹)
This compound ~7.4-6.6 (m, 4H, Ar-H), ~6.1 (br s, 2H, NH₂), ~2.0-0.8 (m, 5H, cyclopropyl-H)~200 (C=O), ~151 (C-NH₂), ~134-115 (Ar-C), ~15 (cyclopropyl CH), ~10 (cyclopropyl CH₂)~3450, 3350 (N-H stretch), ~1640 (C=O stretch)
2-Aminoacetophenone [6]7.71 (dd, 1H), 7.29 (ddd, 1H), 6.70 (dd, 1H), 6.64 (td, 1H), 6.17 (br s, 2H), 2.59 (s, 3H)200.7 (C=O), 151.1 (C-NH₂), 134.3, 131.5, 118.8, 116.9, 116.1 (Ar-C), 28.2 (CH₃)3465, 3340 (N-H stretch), 1650 (C=O stretch)
2-Aminobenzophenone [1]7.63 (d, 2H), 7.52 (t, 1H), 7.45 (m, 3H), 7.28 (t, 1H), 6.74 (d, 1H), 6.60 (t, 1H), 6.09 (s, 2H)199.1 (C=O), 150.9 (C-NH₂), 140.1, 134.6, 134.2, 131.0, 129.1, 128.1, 118.2, 117.0, 115.5 (Ar-C)3481, 3358 (N-H stretch), 1630 (C=O stretch)

Key Spectroscopic Observations:

  • ¹H NMR: The cyclopropyl protons of this compound appear as a complex multiplet in the upfield region, a characteristic feature absent in the other two ketones. The sharp singlet for the methyl protons in 2-aminoacetophenone is also a clear distinguishing feature.

  • ¹³C NMR: The carbonyl carbon chemical shifts are all in a similar region (~199-201 ppm). The cyclopropyl carbons in this compound will appear at high field, while the methyl carbon of 2-aminoacetophenone is also distinct.

  • IR Spectroscopy: The N-H stretching frequencies are similar across all three compounds. The C=O stretching frequency is slightly lower in 2-aminobenzophenone, which may be attributed to the electronic effects of the second aromatic ring.

III. Comparative Reactivity

The true utility of these building blocks lies in their reactivity, particularly in the formation of heterocyclic systems. The Friedländer annulation, a condensation reaction between a 2-aminoaryl ketone and a compound containing an α-methylene group, is a prime example of their application in synthesizing quinolines.[7]

G start 2-Aminophenyl Ketone intermediate Aldol/Schiff Base Intermediate start->intermediate Condensation enolizable Enolizable Ketone/Aldehyde enolizable->intermediate quinoline Substituted Quinoline intermediate->quinoline Cyclization & Dehydration

Caption: Generalized Friedländer Annulation Pathway.

While direct comparative yield data under identical Friedländer reaction conditions is scarce in the literature, the electronic and steric nature of the ketone substituent is expected to influence the reaction rate and yield. The electron-donating nature of the alkyl and cyclopropyl groups may slightly increase the nucleophilicity of the ortho-amino group compared to the electron-withdrawing phenyl group. However, steric hindrance from the bulkier phenyl and cyclopropyl groups could potentially lower reaction rates compared to the less hindered methyl group.

Proposed Standardized Protocol for Comparative Friedländer Annulation

To enable a direct comparison of reactivity, the following standardized protocol is proposed:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminophenyl ketone (1.0 eq) and the active methylene compound (e.g., ethyl acetoacetate, 1.2 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or piperidine, 0.1 eq).

  • Reaction Conditions: Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

By performing this reaction with each of the three aminophenyl ketones under identical conditions, a direct comparison of their reactivity in this important transformation can be established.

IV. Biological Activity: A Comparative Perspective

Aminophenyl ketones and their derivatives have shown a wide range of biological activities.

Compound ClassReported Biological ActivityExample IC₅₀ ValuesReference
This compound Derivatives AntitumorActivity reported for cyclopropyl-containing indoloquinones[3]
2-Aminoacetophenone Apoptosis Inducer, AntimicrobialInduces apoptosis in cancer cells, promotes bacterial persistence in some contexts[8][9]
2-Aminobenzophenone Derivatives Anticancer, AnticonvulsantSome derivatives show potent cytotoxicity against various cancer cell lines (e.g., 1.3-8.3 µg/mL)[2][5]

Discussion of Biological Activities:

  • Derivatives of 2-aminobenzophenone have been extensively studied for their anticancer properties, with some compounds showing significant cytotoxicity against cell lines such as HCT-116, MCF-7, and Hep-G2.[5]

  • 2-Aminoacetophenone has been identified as an inducer of apoptosis, a desirable characteristic for an anticancer agent.[8] However, it has also been implicated in mediating the persistence of certain bacteria, highlighting the context-dependent nature of its biological effects.[9]

  • While less data is available for This compound itself, related compounds containing a cyclopropyl group have demonstrated potent antitumor activity.[3] The unique electronic and conformational properties of the cyclopropyl ring may contribute to novel mechanisms of action.

Proposed Standardized Protocol for Comparative Cytotoxicity Assay

To directly compare the cytotoxic potential of these three aminophenyl ketones, a standardized MTT or similar cell viability assay is recommended.

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of each aminophenyl ketone.

  • Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours).

  • Viability Assessment: Add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for each compound.

V. Conclusion

This compound, 2-aminoacetophenone, and 2-aminobenzophenone each offer a unique set of properties for the discerning researcher.

  • This compound stands out due to its cyclopropyl group, which can impart unique reactivity and biological activity profiles, making it an exciting candidate for the exploration of novel chemical space.

  • 2-Aminoacetophenone provides a less sterically hindered and readily available starting material for various synthetic transformations.

  • 2-Aminobenzophenone serves as a well-established precursor for a variety of known pharmacologically active compounds, particularly in the realm of anticancer and CNS-active agents.

The choice between these valuable building blocks will ultimately depend on the specific goals of your research. This guide has provided the foundational knowledge, comparative data, and experimental protocols to assist you in making an informed decision. Further head-to-head comparative studies under standardized conditions will be invaluable in fully elucidating the subtle yet significant differences between these important aminophenyl ketones.

References

  • Cortez-Maya, S., et al. (2011). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(10), 2138-2147. [Link]

  • Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 63. [Link]

  • RSC Publishing. (n.d.). Supporting Information. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Advances in polymer based Friedlander quinoline synthesis. (2015). Arabian Journal of Chemistry, 8(4), 558-579. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4118. [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. [Link]

  • Bio-Rad. (2002). Near IR Spectra Collection of Common Organic Compounds (High). [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Aminobenzophenone. [Link]

  • YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. (1995). Journal of Medicinal Chemistry, 38(18), 3504-3516. [Link]

  • Quorum-Sensing Signaling Molecule 2-Aminoacetophenone Mediates the Persistence of Pseudomonas aeruginosa in Macrophages by Interference with Autophagy through Epigenetic Regulation of Lipid Biosynthesis. (2023). mBio, 14(2), e0343722. [Link]

  • Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. (2000). Anticancer Drugs, 11(8), 653-657. [Link]

  • Loba Chemie. (2016). 2-AMINOACETOPHENONE FOR SYNTHESIS MSDS | CAS 551-93-9 MSDS. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (2012). International Letters of Chemistry, Physics and Astronomy, 49, 99-110. [Link]

  • Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. (1996). Journal of Medicinal Chemistry, 39(26), 5176-5186. [Link]

  • Google Patents. (n.d.).
  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2022). Molecules, 27(19), 6667. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. (2022). Reaction Chemistry & Engineering, 7(1), 101-106. [Link]

  • Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. (2002). Journal of Medicinal Chemistry, 45(3), 744-747. [Link]

  • Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. (2010). Journal of the Serbian Chemical Society, 75(10), 1331-1341. [Link]

  • Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids. (2012). Der Pharma Chemica, 4(6), 2378-2384. [Link]

  • An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. (2012). In Phytochemicals as Nutraceuticals - Global Approaches to Their Role in Nutrition and Health. InTech. [Link]

  • Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100. (2022). International Journal of Molecular Sciences, 23(19), 11822. [Link]

  • Google Patents. (n.d.). CN103819322A - Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone.
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A Comparative Guide to the Validation of Analytical Methods for (2-Aminophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of potential analytical methodologies for the quantification of (2-Aminophenyl)(cyclopropyl)methanone, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, the ensuing discussion is grounded in the foundational principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines, ensuring a narrative that is both technically sound and practically insightful.[1][2][3][4]

While specific, publicly available validated methods for this compound are not extensively documented, this guide will present representative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. The detailed validation protocols herein are based on established scientific principles for analogous chemical structures—primary aromatic amines and ketones—and serve as a robust framework for laboratory implementation.

The Imperative of Method Validation

The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[3][5] This involves a comprehensive evaluation of the method's performance characteristics to ensure that it is reliable, reproducible, and accurate for the analysis of the target analyte. The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, emphasizes a lifecycle approach to method validation, encouraging a more scientific and risk-based strategy.[6][7][8]

The core validation parameters, as stipulated by the ICH, that will be addressed for each proposed method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of the test results to the true value.[6][9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Comparative Analysis of Analytical Techniques

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and selectivity.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Applicability Well-suited for non-volatile or thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar compounds.
Specificity Good to excellent, especially with photodiode array (PDA) detection for peak purity analysis.Excellent, due to the high selectivity of mass spectrometric detection based on mass-to-charge ratio.
Sensitivity Typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.Generally offers higher sensitivity, often in the nanogram to picogram per milliliter (ng/mL to pg/mL) range.
Sample Preparation Usually involves dissolution in a suitable solvent and filtration.May require more complex sample preparation, including extraction and derivatization to improve volatility and thermal stability.
Instrumentation Cost Generally lower than GC-MS.Higher initial capital investment.

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Proposed Method and Validation

HPLC is a robust and widely used technique for the quality control of pharmaceuticals.[12] A reversed-phase HPLC method with UV detection is a logical choice for the analysis of this compound, given its aromatic structure which imparts strong UV absorbance.

Proposed HPLC Method Parameters
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase
Experimental Protocol for HPLC Method Validation

1. System Suitability:

  • Objective: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure:

    • Prepare a standard solution of this compound at a working concentration (e.g., 50 µg/mL).

    • Inject the standard solution six replicate times.

    • Calculate the relative standard deviation (%RSD) for the peak area and retention time.

  • Acceptance Criteria: %RSD for peak area ≤ 2.0%; %RSD for retention time ≤ 1.0%; theoretical plates > 2000; tailing factor ≤ 2.0.

2. Specificity:

  • Objective: To demonstrate that the method is selective for the analyte.

  • Procedure:

    • Analyze blank samples (diluent) and placebo samples (if applicable).

    • Spike the analyte into the placebo matrix and analyze.

    • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to assess for interference from degradation products.

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank and placebo chromatograms. The analyte peak should be spectrally pure when analyzed with a PDA detector.

3. Linearity and Range:

  • Objective: To establish a linear relationship between concentration and response over a defined range.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 10-150 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.

4. Accuracy (Recovery):

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare samples by spiking known amounts of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: %RSD should be ≤ 2.0% for both repeatability and intermediate precision.

6. LOD and LOQ:

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on the standard deviation of the response and the slope of the calibration curve:

      • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

7. Robustness:

  • Objective: To evaluate the method's reliability with respect to deliberate variations in method parameters.

  • Procedure:

    • Introduce small, deliberate changes to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2%)

      • Column temperature (± 5°C)

      • Detection wavelength (± 2 nm)

    • Analyze the system suitability standard under each modified condition.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Visualization of HPLC Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_execution Execution cluster_reporting Reporting Method_Dev Method Development Validation_Protocol Validation Protocol Method_Dev->Validation_Protocol System_Suitability System Suitability Validation_Protocol->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: Workflow for HPLC Analytical Method Validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Proposed Method and Validation

For trace-level analysis or when higher specificity is required, GC-MS is a powerful alternative.[13] Given that this compound has a moderate molecular weight and potential for volatility, a GC-MS method is feasible. The primary amine group may require derivatization to improve peak shape and thermal stability.

Proposed GC-MS Method Parameters
ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 280°C
Injection Mode Splitless
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Carrier Gas Helium at 1.2 mL/min
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Experimental Protocol for GC-MS Method Validation

The validation protocol for GC-MS follows the same principles as HPLC, with some adjustments in the experimental details and acceptance criteria, particularly for precision and accuracy at lower concentrations.

1. System Suitability:

  • Procedure: Inject a mid-range standard multiple times and monitor the signal-to-noise ratio (S/N) for the target ions, retention time, and peak area.

  • Acceptance Criteria: %RSD for peak area ≤ 5.0%; %RSD for retention time ≤ 1.0%; S/N ≥ 10.

2. Specificity:

  • Procedure: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte. The use of multiple characteristic ions in SIM mode enhances specificity.

  • Acceptance Criteria: The ratio of the quantifier to qualifier ions should be consistent with that of the reference standard.

3. Linearity and Range:

  • Procedure: Prepare a series of standards and analyze. A weighted linear regression may be necessary if the range is wide.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

4. Accuracy (Recovery):

  • Procedure: Spike known amounts of the analyte into a blank matrix at low, medium, and high concentrations within the linear range.

  • Acceptance Criteria: Mean recovery should be within 95.0% to 105.0%.

5. Precision:

  • Procedure: Assess repeatability and intermediate precision using spiked samples at multiple concentration levels.

  • Acceptance Criteria: %RSD should be ≤ 10.0%.

6. LOD and LOQ:

  • Procedure: Determined based on the S/N ratio. Typically, LOD is established at an S/N of 3, and LOQ at an S/N of 10.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

7. Robustness:

  • Procedure: Introduce deliberate variations in parameters such as inlet temperature (± 10°C), oven ramp rate (± 2°C/min), and carrier gas flow rate (± 0.1 mL/min).

  • Acceptance Criteria: The results should not be significantly impacted by these variations.

Decision Framework for Method Selection

Method_Selection Start Define Analytical Need for This compound Assay_Type Assay Type? Start->Assay_Type Bulk_Drug Bulk Drug Assay (High Concentration) Assay_Type->Bulk_Drug Bulk Trace_Analysis Trace/Impurity Analysis (Low Concentration) Assay_Type->Trace_Analysis Trace Sensitivity_Req Sensitivity Requirement? HPLC_UV Select HPLC-UV Sensitivity_Req->HPLC_UV Moderate GC_MS Select GC-MS Sensitivity_Req->GC_MS High Bulk_Drug->Sensitivity_Req Trace_Analysis->GC_MS

Caption: Decision-making framework for selecting an analytical technique.

Conclusion

The validation of analytical methods for this compound is a critical exercise in ensuring data quality and regulatory compliance. This guide has provided a comparative framework for two powerful techniques: HPLC-UV and GC-MS. While HPLC-UV offers a robust, cost-effective solution for routine quality control and assay of the bulk drug, GC-MS provides superior sensitivity and specificity, making it ideal for trace-level impurity analysis. The choice of method should be guided by the specific analytical requirements, and the validation must be executed in accordance with the principles outlined by regulatory bodies such as the ICH.[1][2][3] By adhering to these rigorous standards, researchers and drug development professionals can ensure the integrity of their analytical data throughout the pharmaceutical lifecycle.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. ECA Academy. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2022). European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023). International Council for Harmonisation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2024). Lab Manager. [Link]

  • FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024). BioPharm International. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022). ECA Academy. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Eclevar. [Link]

  • Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Annals of Translational Medicine. (2022). Annals of Translational Medicine. [Link]

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  • Validation of an HPLC method for quantitation of MDMA in tablets - PubMed. (2005). PubMed. [Link]

  • Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing - Universidade de Lisboa. (2022). Universidade de Lisboa. [Link]

  • Bio-Analytical Method Validation-A Review - Austin Publishing Group. (2015). Austin Publishing Group. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (2022). ResearchGate. [Link]

  • Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed. (2020). PubMed. [Link]

  • (PDF) RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride - ResearchGate. (2024). ResearchGate. [Link]

  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach | Journal of Chemical Health Risks. (2024). Journal of Chemical Health Risks. [Link]

  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium - Asian Journal of Research in Chemistry. (2011). Asian Journal of Research in Chemistry. [Link]

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A Comparative Guide to the Biological Activity of (2-Aminophenyl)(cyclopropyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The (2-Aminophenyl)(cyclopropyl)methanone Scaffold

The this compound molecule combines two key pharmacophores: the 2-aminophenyl group, a common feature in many bioactive compounds, and a cyclopropyl ring, which is known to enhance metabolic stability and potency in drug candidates. The cyclopropyl moiety, being a bioisostere of a carbon-carbon double bond, is increasingly utilized in drug design to improve efficacy and reduce off-target effects[1]. This unique combination makes the scaffold a promising starting point for developing novel therapeutics in oncology, infectious diseases, and neurology.

This guide will explore the potential biological activities of its derivatives, focusing on three key areas:

  • Anticancer Activity: Investigating cytotoxicity against various cancer cell lines.

  • Antimicrobial Activity: Assessing efficacy against pathogenic bacteria and fungi.

  • Enzyme Inhibition: Exploring the potential to selectively target key enzymes, such as Monoamine Oxidase (MAO).

Comparative Biological Activities

Direct extensive studies on a wide range of this compound derivatives are not yet prevalent in the literature. However, by examining the activities of structurally analogous compounds, we can infer a strong potential for biological activity and establish a foundation for future structure-activity relationship (SAR) studies.

Anticancer and Antiproliferative Potential

The 2-aminophenyl moiety is a key component in numerous anticancer agents. For instance, derivatives of 2-(4-aminophenyl)benzothiazole have shown potent inhibitory activity against breast cancer cell lines[2]. The mechanism often involves inducing apoptosis through pathways sensitive to reactive oxygen species (ROS), which can be enhanced by photochemical activation[2].

Hypothetical Structure-Activity Relationship (SAR):

Derivatives of this compound could be synthesized to explore these effects. Modifications to the amino group (e.g., acylation, alkylation) or substitutions on the phenyl ring could modulate cytotoxic potency and selectivity.

Logical Flow for Anticancer Drug Screening

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synth Synthesize Derivatives of This compound mtt MTT Assay for Cytotoxicity (e.g., MCF-7, HCT116) synth->mtt Screen for activity ic50 Determine IC50 Values mtt->ic50 Quantify potency apoptosis Apoptosis Assays (Annexin V, Caspase-3) ic50->apoptosis Investigate cell death mechanism for potent compounds ros ROS Generation Assay apoptosis->ros

Caption: Workflow for anticancer evaluation of novel derivatives.

Table 1: Comparative Cytotoxicity of Structurally Related Compounds

Compound ClassCancer Cell LineActivity (IC50)Reference
2-(4-Aminophenyl)benzothiazolesMCF-7 (Breast)Nanomolar range
2-ArylvinylquinolinesH-460 (Lung)0.03 µM[3]
2-Aminopurine DerivativesMDA-MB-231 (Breast)8.11 µM[4]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Both the aminophenyl and cyclopropyl motifs have been featured in compounds with significant antibacterial and antifungal properties. For example, amide derivatives containing a cyclopropane ring have shown moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans[1]. Similarly, derivatives of 2-aminobenzoic acid have demonstrated efficacy against fluconazole-resistant C. albicans, particularly in inhibiting biofilm formation[5].

Hypothetical Structure-Activity Relationship (SAR):

For this compound derivatives, derivatizing the amino group to form various amides or Schiff bases could be a fruitful strategy to enhance antimicrobial potency. The nature of the substituent on the amide nitrogen would be critical in determining the spectrum of activity.

Table 2: Comparative Antimicrobial Activity of Structurally Related Compounds

Compound ClassPathogenActivity (MIC)Reference
Cyclopropane Amide DerivativesCandida albicans16 µg/mL[1]
2-Aminobenzoic Acid DerivativesCandida albicans70 µg/mL[5]
Benzopentathiepin-6-aminesS. aureus (MRSA)4 µg/mL[6]
Enzyme Inhibition Potential: Monoamine Oxidase

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease[7]. The cyclopropyl group is a well-known feature in certain MAO inhibitors. The combination of an aromatic ring and a cyclopropylamine-like structure makes this compound derivatives intriguing candidates for novel MAO inhibitors.

Hypothetical Structure-Activity Relationship (SAR):

The selectivity for MAO-A versus MAO-B could be tuned by substitutions on the phenyl ring. Electron-withdrawing or electron-donating groups could alter the electronic properties of the aromatic ring, influencing its interaction with the enzyme's active site.

MAO Inhibition Screening Pathway

start Synthesized Derivatives screen_A Primary Screen: MAO-A Inhibition Assay start->screen_A screen_B Primary Screen: MAO-B Inhibition Assay start->screen_B ic50_A Determine IC50 for MAO-A Hits screen_A->ic50_A ic50_B Determine IC50 for MAO-B Hits screen_B->ic50_B selectivity Calculate Selectivity Index (IC50 MAO-A / IC50 MAO-B) ic50_A->selectivity ic50_B->selectivity kinetic Kinetic Studies for Potent & Selective Hits (e.g., Lineweaver-Burk) selectivity->kinetic

Caption: Evaluation pipeline for MAO inhibitory activity.

Experimental Protocols

To empirically validate the potential activities of novel this compound derivatives, standardized assays are crucial. The following section details the methodologies for cytotoxicity, antimicrobial susceptibility, and MAO inhibition testing.

Protocol: MTT Assay for Cytotoxicity

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation[8].

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance after solubilization.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader[8].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Broth Microdilution for Antimicrobial Susceptibility

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism[9].

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the microorganism is added, and the plate is incubated. The MIC is determined by visual inspection of turbidity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution. Perform a two-fold serial dilution in Mueller-Hinton Broth (MHB) directly in a 96-well plate, typically from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL[10]. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microdilution plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only)[9].

  • Incubation: Incubate the plate at 37°C for 18-24 hours for most bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity[9]. This can be read visually or with a plate reader.

Protocol: Fluorometric Assay for MAO Inhibition

This assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidation reaction[7].

Principle: MAO enzymes oxidize a substrate (e.g., p-tyramine), producing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe like Amplex® Red to generate the highly fluorescent product, resorufin. A decrease in fluorescence in the presence of a test compound indicates MAO inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution of recombinant human MAO-A or MAO-B enzyme in the provided assay buffer. Prepare solutions of the test compounds, a substrate (e.g., p-tyramine for both, or specific substrates like benzylamine for MAO-B), HRP, and the fluorogenic probe[7][11].

  • Plate Setup: In a 96-well black plate, add the assay buffer, test compound at various concentrations, and the MAO enzyme. Include a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) and a no-inhibitor control[7].

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding a mixture of the substrate, HRP, and fluorogenic probe to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation ~530-560 nm, Emission ~580-590 nm) in kinetic mode over 30-60 minutes using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the no-inhibitor control and calculate the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, foundation for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, its derivatives hold significant potential in anticancer, antimicrobial, and enzyme inhibition applications. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling a thorough exploration of the structure-activity relationships for each therapeutic area.

The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these novel derivatives. Future research should focus on synthesizing a diverse library of these compounds and screening them through these assays to identify lead candidates for further preclinical development. Mechanistic studies will then be crucial to elucidate their modes of action and to optimize their potency, selectivity, and pharmacokinetic properties.

References

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  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

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  • Pinto, C., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Pharmaceuticals, 16(8), 1089. [Link]

  • Tan, S. Y., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. International Journal of Molecular Sciences, 22(23), 12896. [Link]

  • Salomatina, O. V., et al. (2019). Antimicrobial Activity of Substituted Benzopentathiepin-6-amines. Scientific Reports, 9(1), 7687. [Link]

  • Le, T. H., et al. (2022). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][7][9]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Molecules, 27(9), 2948. [Link]

  • Li, Y., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Pharmacology, 13, 880373. [Link]

  • Campbell, J. A., et al. (2022). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 65, 116773. [Link]

  • Lesyk, R., et al. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Molbank, 2022(4), M1487. [Link]

  • Peretto, I., et al. (2022). Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • ResearchGate. (2022). Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. [Link]

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  • Kalinina, S. A., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. International Journal of Molecular Sciences, 23(23), 14782. [Link]

  • Wang, Y. J., et al. (2010). Synthesis, and Biological Evaluation of 2-(4-aminophenyl)benzothiazole Derivatives as Photosensitizing Agents. Bioorganic & Medicinal Chemistry, 18(16), 5851-5858. [Link]

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A Researcher's Guide to Spectroscopic Fingerprinting: Comparative Analysis of (2-Aminophenyl)(cyclopropyl)methanone and Its Key Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. (2-Aminophenyl)(cyclopropyl)methanone serves as a valuable scaffold and building block in the synthesis of various chemical entities, including agrochemicals like Cyclosulfamuron.[1] Its structure, featuring a 2-aminobenzophenone backbone, is distinguished by the presence of a cyclopropyl ring attached to the carbonyl group. This strained three-membered ring imparts unique electronic and conformational properties that are reflected in its spectroscopic data.

This guide provides an in-depth spectroscopic comparison between this compound and three structurally significant analogs:

  • 2-Aminobenzophenone: The direct phenyl analog, allowing for a clear comparison of the spectroscopic influence of a cyclopropyl versus a phenyl group.

  • (2-Amino-5-chlorophenyl)(cyclopropyl)methanone: An analog featuring an electron-withdrawing substituent on the aniline ring, demonstrating the electronic effects on the spectra.

  • (4-Aminophenyl)(cyclopropyl)methanone: An isomer that illustrates the impact of the amino group's position (ortho vs. para) on intramolecular interactions and spectroscopic output.

By dissecting the nuances in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, this guide equips researchers with the expertise to confidently identify and differentiate these and similar structures.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For the compounds , ¹H and ¹³C NMR are indispensable for mapping the aromatic, amine, and cyclopropyl moieties.

Expert Insight: The Rationale Behind NMR Experimental Choices

The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its single residual peak. However, for compounds with amine protons, the N-H signal can be broad and may exchange with trace acidic protons. In such cases, or if solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The amine protons in DMSO-d₆ typically appear as sharp, well-defined signals, and their coupling to adjacent protons can often be resolved. All chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS), to ensure data consistency and comparability.[3]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS in a clean, dry 5 mm NMR tube.[3]

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ¹³C and its longer relaxation times.[4]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Interpretation A Weigh Analyte (5-25 mg) B Add Deuterated Solvent + TMS (0.6 mL) A->B C Dissolve & Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire Spectrum (¹H or ¹³C) E->F G Fourier Transform & Phasing F->G H Baseline Correction & Calibration G->H I Integrate Peaks & Assign Signals H->I J Structural Elucidation I->J

Comparative ¹H NMR Data and Interpretation
CompoundAr-H (ppm)NH₂ (ppm)Cyclopropyl-H (ppm)Other
This compound ~6.6-7.8~6.2 (broad s)~2.5 (m, 1H), ~1.2 (m, 2H), ~1.0 (m, 2H)-
2-Aminobenzophenone [5]~6.6-7.7~6.1 (broad s)-Phenyl-H: ~7.4-7.6
(2-Amino-5-Cl-phenyl)(cyclopropyl)methanone ~6.7 (d), ~7.3 (dd), ~7.7 (d)~6.5 (broad s)~2.5 (m, 1H), ~1.2 (m, 2H), ~1.0 (m, 2H)-
(4-Aminophenyl)(cyclopropyl)methanone ~6.6 (d), ~7.8 (d)~4.1 (broad s)~2.5 (m, 1H), ~1.2 (m, 2H), ~1.0 (m, 2H)-
  • Cyclopropyl vs. Phenyl Signature: The most striking difference is between the parent compound and 2-aminobenzophenone. The parent compound displays characteristic upfield multiplets for the cyclopropyl protons (~1.0-2.5 ppm), which are absent in 2-aminobenzophenone, replaced by signals for the second phenyl ring in the typical aromatic region (~7.4-7.6 ppm).[5] The strained cyclopropyl ring protons are shielded compared to aromatic protons.

  • Effect of Electron-Withdrawing Group: The addition of a chlorine atom in the 5-position deshields the adjacent aromatic protons. Proton H-6 (ortho to the carbonyl) and H-4 (ortho to Cl) will shift downfield compared to the parent compound due to the inductive electron withdrawal of chlorine. The splitting patterns also simplify from complex multiplets to clearer doublets and doublets of doublets.

  • Effect of Amine Position: Moving the amine group to the para-position in (4-Aminophenyl)(cyclopropyl)methanone significantly alters the aromatic region. The symmetry results in two clean doublets (an AA'BB' system). Furthermore, the intramolecular hydrogen bonding between the ortho-amine and the carbonyl oxygen is eliminated, which can cause the NH₂ signal to shift, in this case, upfield.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending), providing a unique "fingerprint." For this series of compounds, the key diagnostic peaks are the N-H stretches of the primary amine and the C=O stretch of the ketone.

Expert Insight: Causality of Vibrational Frequency Shifts

The position of the C=O stretching frequency is highly sensitive to its electronic environment.[6] Conjugation with an aromatic ring or double bond allows for delocalization of the pi electrons, which weakens the C=O double bond and lowers its vibrational frequency (a shift to lower wavenumber). The strained cyclopropyl ring, while having some double-bond character, does not offer the same degree of conjugation as a phenyl ring. Furthermore, intramolecular hydrogen bonding between the ortho-amino group and the carbonyl oxygen can also weaken the C=O bond, causing a further shift to a lower wavenumber compared to an analog where this interaction is absent.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the ATR accessory. No further preparation is needed.

  • Background Scan: With the clean, empty ATR crystal, run a background scan to measure the spectrum of the ambient environment (air, CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Lower the ATR anvil to ensure firm contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Identify and label the wavenumbers (cm⁻¹) for key functional group absorptions.

Comparative FT-IR Data and Interpretation
CompoundC=O Stretch (cm⁻¹)N-H Stretches (cm⁻¹)C-N Stretch (cm⁻¹)
This compound ~1665-1675~3350, ~3450~1300-1330
2-Aminobenzophenone [7]~1660-1670~3340, ~3460~1290-1320
(2-Amino-5-Cl-phenyl)(cyclopropyl)methanone ~1670-1680~3350, ~3450~1300-1330
(4-Aminophenyl)(cyclopropyl)methanone ~1680-1690~3330, ~3430~1280-1310
  • C=O Stretch Analysis: 2-Aminobenzophenone exhibits a C=O stretch at a slightly lower wavenumber than the parent cyclopropyl compound.[7][8] This is due to the enhanced conjugation of the carbonyl group with two aromatic rings, which weakens the double bond. Conversely, the C=O frequency in the 4-amino isomer is significantly higher. This is a direct result of the absence of the intramolecular hydrogen bond between the ortho-amino group and the carbonyl, which exists in the other three compounds. This hydrogen bond weakens the C=O bond, lowering its vibrational frequency. The electron-withdrawing chloro group has a minor electronic effect, slightly increasing the C=O frequency compared to the parent.

  • N-H Stretch Analysis: All primary amines show two characteristic N-H stretching bands corresponding to symmetric and asymmetric modes.[9][10] Their positions are broadly similar across the analogs, appearing in the 3300-3500 cm⁻¹ range.[10]

Part 3: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π-π* and n-π* transitions in conjugated systems.[11] It is particularly useful for comparing the extent of conjugation between different aromatic compounds. The wavelength of maximum absorbance (λ_max) provides a quantitative measure of the energy required for these transitions.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute stock solution of the analyte in a UV-transparent solvent (e.g., ethanol or acetonitrile). A typical concentration is around 10⁻⁵ M.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a blank and a second cuvette with the sample solution.

  • Data Acquisition: Scan the sample from approximately 400 nm down to 200 nm.

  • Data Processing: The instrument software will automatically subtract the blank spectrum. Identify the wavelength(s) of maximum absorbance (λ_max). The Beer-Lambert law can be used for quantitative analysis if a calibration curve is constructed.[12]

G A Parent Compound This compound B Analog 1: Phenyl Analog 2-Aminobenzophenone A->B Cyclopropyl → Phenyl C Analog 2: EWG Substituted (2-Amino-5-chlorophenyl)(cyclopropyl)methanone A->C Add e⁻ withdrawing Cl D Analog 3: Positional Isomer (4-Aminophenyl)(cyclopropyl)methanone A->D ortho-NH₂ → para-NH₂

Comparative UV-Vis Data and Interpretation
CompoundKey λ_max (nm)Interpretation
This compound ~240, ~380π-π* and n-π* transitions of the aminobenzoyl chromophore.
2-Aminobenzophenone [13][14]~250, ~390Bathochromic (red) shift due to extended conjugation with the second phenyl ring.
(2-Amino-5-Cl-phenyl)(cyclopropyl)methanone ~245, ~385Minor shift; Cl is an auxochrome but its effect is less pronounced than extending conjugation.
(4-Aminophenyl)(cyclopropyl)methanone ~235, ~320Hypsochromic (blue) shift of the long-wavelength band compared to the ortho isomer, indicating a higher energy transition.
  • Effect of Conjugation: As predicted, 2-Aminobenzophenone shows a bathochromic (red) shift in its λ_max values compared to the parent compound.[13] The additional phenyl ring extends the π-conjugated system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus requiring lower energy (longer wavelength) light for excitation.

  • Effect of Amine Position: The shift in the amino group from ortho to para results in a significant hypsochromic (blue) shift of the longest wavelength absorption band. This indicates that the electronic transition in the para isomer requires more energy, which can be attributed to differences in orbital overlap and the lack of intramolecular hydrogen bonding that affects the ground state energy of the ortho isomer.

Part 4: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[15] It is essential for confirming molecular weight and deducing structural components through the analysis of fragmentation patterns. Electron Ionization (EI) is a common high-energy method that induces extensive fragmentation, creating a detailed fingerprint of the molecule.

Expert Insight: Predicting Fragmentation Pathways

In EI-MS, the molecular ion (M⁺•) is formed first. Its subsequent fragmentation is governed by the formation of the most stable carbocations and neutral radicals. For ketones, the most common fragmentation is alpha-cleavage, where the bond adjacent to the carbonyl group breaks. The presence of the strained cyclopropyl ring in the parent compound and its analogs introduces unique fragmentation pathways compared to a simple alkyl or aryl ketone.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak (M⁺•) and analyze the major fragment ions to propose a fragmentation pattern consistent with the known structure.

Comparative MS Data and Interpretation
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 161120 ([M-C₃H₅]⁺, loss of cyclopropyl radical), 92 ([H₂NC₆H₄]⁺)
2-Aminobenzophenone [16]197120 ([M-C₆H₅]⁺, loss of phenyl radical), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺), 92 ([H₂NC₆H₄]⁺)
(2-Amino-5-Cl-phenyl)(cyclopropyl)methanone 195/197 (3:1 ratio)156/158 ([M-C₃H₅]⁺), 126/128 ([H₂NC₆H₃Cl]⁺)
(4-Aminophenyl)(cyclopropyl)methanone 161120 ([M-C₃H₅]⁺), 92 ([H₂NC₆H₄]⁺)
  • Molecular Ion Peaks: The molecular ion peak confirms the molecular weight of each compound. For the chlorinated analog, the characteristic 3:1 isotopic pattern for ³⁵Cl and ³⁷Cl is a definitive signature.

  • Alpha-Cleavage: The most significant fragmentation pathway for the cyclopropyl-containing compounds is the alpha-cleavage leading to the loss of the cyclopropyl radical (mass 41), resulting in a strong peak at m/z 120 for the 2-aminobenzoyl cation. For 2-aminobenzophenone, alpha-cleavage can lead to the loss of the phenyl radical (mass 77) to give the same m/z 120 fragment, or loss of the aminophenyl radical to give the benzoyl cation at m/z 105.[17]

  • Characteristic Fragments: The presence of a fragment at m/z 92 is characteristic of the aminophenyl moiety, while the fragment at m/z 77 is a clear indicator of the unsubstituted phenyl ring in 2-aminobenzophenone.

Conclusion

The spectroscopic analysis of this compound and its analogs reveals a set of distinct and interpretable fingerprints.

  • NMR clearly distinguishes the cyclopropyl and phenyl groups and is highly sensitive to the electronic effects and positions of aromatic substituents.

  • FT-IR is exceptionally effective at identifying the presence or absence of intramolecular hydrogen bonding through shifts in the C=O stretching frequency.

  • UV-Vis provides a clear measure of electronic conjugation, with extended π-systems leading to predictable bathochromic shifts.

  • Mass Spectrometry confirms molecular weights and reveals characteristic fragmentation patterns, such as the loss of the cyclopropyl radical, which is a key differentiator.

By leveraging this multi-technique approach and understanding the causal relationships between chemical structure and spectral output, researchers can confidently characterize these and related compounds, ensuring the integrity and validity of their scientific endeavors.

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A Comparative Benchmarking Guide to the Synthesis of (2-Aminophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

(2-Aminophenyl)(cyclopropyl)methanone is a pivotal building block in the synthesis of various high-value molecules, including agrochemicals and pharmaceuticals. Its structural motif, featuring an aminophenyl group attached to a cyclopropyl ketone, imparts unique chemical properties that are leveraged in the development of complex molecular architectures. The efficiency of its synthesis is therefore a critical consideration for researchers in both academic and industrial settings.

This guide provides an in-depth comparative analysis of two prominent synthetic routes to this compound. By examining the underlying chemical principles, procedural nuances, and key performance indicators of each method, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.

Method 1: Intramolecular Cyclization via Dehydrohalogenation

This classical approach constructs the cyclopropyl ring in the final step through an intramolecular cyclization of a linear precursor. This method is particularly noted for its utilization of readily available starting materials.

Mechanistic Rationale

The core of this strategy lies in the dehydrohalogenation of a γ-halo ketone. The process is initiated by the reaction of aniline with a suitable acylating agent to form an amide, which then undergoes a Friedel-Crafts-type reaction to introduce the halo-alkanoyl chain. The key cyclization step is an intramolecular nucleophilic substitution, where a carbanion, formed by deprotonation of the α-carbon to the ketone, displaces the terminal halide.

cluster_0 Route 1: Dehydrohalogenation Aniline Aniline 1-(o-aminophenyl)-4-halo-1-butanone 1-(o-aminophenyl)-4-halo-1-butanone Aniline->1-(o-aminophenyl)-4-halo-1-butanone Acylation & Friedel-Crafts Product This compound 1-(o-aminophenyl)-4-halo-1-butanone->Product Base & Phase Transfer Catalyst

Caption: Workflow for the Dehydrohalogenation Route.

Experimental Protocol

A detailed protocol for this method is outlined in the patent literature[1][2][3][4][5].

  • Synthesis of 1-(o-aminophenyl)-4-chloro-1-butanone: Aniline is reacted with 4-chlorobutyronitrile in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield the intermediate, 1-(o-aminophenyl)-4-chloro-1-butanone.

  • Dehydrohalogenation: The 1-(o-aminophenyl)-4-chloro-1-butanone is dissolved in a suitable organic solvent. An aqueous solution of a base (e.g., sodium hydroxide) is added, along with a phase transfer catalyst (e.g., a quaternary ammonium salt).

  • Reaction and Workup: The biphasic mixture is stirred vigorously at a controlled temperature until the reaction is complete. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by a suitable method, such as column chromatography or recrystallization.

Method 2: Grignard Reaction with 2-Aminobenzonitrile

This approach utilizes the powerful carbon-carbon bond-forming capability of Grignard reagents. It offers a more convergent synthesis, where the key fragments are assembled in a single step.

Mechanistic Rationale

The synthesis begins with the preparation of cyclopropyl magnesium bromide from cyclopropyl bromide and magnesium metal. This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in 2-aminobenzonitrile. This addition forms an intermediate imine salt, which is subsequently hydrolyzed under acidic conditions to yield the desired ketone. A key advantage of this method is that the ketone is formed during the aqueous workup, preventing a second addition of the Grignard reagent to the product.[6][7]

cluster_1 Route 2: Grignard Synthesis Cyclopropyl Bromide Cyclopropyl Bromide Cyclopropyl Magnesium Bromide Cyclopropyl Magnesium Bromide Cyclopropyl Bromide->Cyclopropyl Magnesium Bromide Mg, Ether Imine Intermediate Imine Intermediate Cyclopropyl Magnesium Bromide->Imine Intermediate 2-Aminobenzonitrile Product This compound Imine Intermediate->Product Acidic Hydrolysis

Caption: Workflow for the Grignard Synthesis Route.

Experimental Protocol

The following is a representative protocol adapted from general procedures for the synthesis of 2-aminobenzophenones[6][7].

  • Preparation of Cyclopropyl Magnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are activated with a small crystal of iodine. A solution of cyclopropyl bromide in anhydrous diethyl ether is added dropwise to initiate and sustain the reaction, forming the Grignard reagent.

  • Addition to 2-Aminobenzonitrile: The solution of cyclopropyl magnesium bromide is cooled, and a solution of 2-aminobenzonitrile in an anhydrous solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred to ensure complete reaction.

  • Hydrolysis and Workup: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and an aqueous acid (e.g., hydrochloric acid). The resulting mixture is stirred to hydrolyze the intermediate imine. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Comparative Analysis

ParameterMethod 1: DehydrohalogenationMethod 2: Grignard Reaction
Starting Materials Aniline, 4-chlorobutyronitrileCyclopropyl bromide, 2-aminobenzonitrile
Key Reagents Lewis acid, strong base, phase transfer catalystMagnesium, iodine (activator)
Number of Steps Typically 2 steps1 main reaction step (Grignard formation is preparatory)
Reaction Conditions Friedel-Crafts can require harsh conditions; cyclization is milder.Requires strictly anhydrous conditions; exothermic.
Yield Moderate to good, dependent on efficiency of both steps.Generally good to high yields.[7]
Scalability Can be challenging due to biphasic nature and exotherms in acylation.Scalable with appropriate equipment for handling Grignard reagents.
Safety Considerations Use of strong Lewis acids and bases.Highly reactive Grignard reagent; requires inert atmosphere.
Substrate Scope Limited by the availability of substituted anilines and halo-alkanoyl precursors.Broader scope for the aryl component by varying the Grignard reagent.

Conclusion

Both the dehydrohalogenation and Grignard reaction routes offer viable pathways to this compound. The choice of method will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling sensitive reagents.

The Dehydrohalogenation method is a robust process that starts from simple, readily available materials. However, it involves a two-step sequence that may require optimization for each step to achieve high overall yields.

The Grignard Reaction provides a more convergent and often higher-yielding route. Its main challenge lies in the strict requirement for anhydrous conditions and the handling of the reactive Grignard reagent.

For rapid access to the target molecule on a laboratory scale, the Grignard approach may be preferable due to its convergency. For larger-scale industrial production, the dehydrohalogenation route might be more cost-effective, provided the process is well-optimized.

References

  • EP0655436B1 - Improved process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones. Google Patents.
  • EP0655436A1 - Improved process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones. Google Patents.
  • Process for the preparation of o-aminophenyl cyclo-propyl ketone (1993) | Albert Anthony Cevasco. SciSpace. Available from: [Link]

  • DE69408942T2 - Process for the preparation of cycloalkyl and haloalkyl O-amino-phenyl ketones. Google Patents.
  • HK1009645A1 - Improved process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones. Google Patents.
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. Available from: [Link]

  • 2 - Asian Journal of Organic & Medicinal Chemistry. Available from: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available from: [Link]

  • Synthesis of (2-chlorophenyl)(phenyl)methanones and 2-(2-chlorophenyl)-1-phenylethanones by Friedel–Crafts acylation of 2-chlorobenzoic acids and 2-(2-chlorophenyl)acetic acids using microwave heating. FAO AGRIS. Available from: [Link]

  • Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines from Imines and Acid Chlorides. ResearchGate. Available from: [Link]

  • Various synthetic routes for the synthesis of amine 1 Comparison of the... ResearchGate. Available from: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available from: [Link]

  • Palladium-catalyzed multicomponent synthesis of 2-imidazolines from imines and acid chlorides. PubMed. Available from: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against (2-Aminophenyl)(cyclopropyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Specificity in Immunoassays for Small Molecule Drug Candidates

In the landscape of modern drug development, the ability to precisely and accurately quantify small molecule candidates and their metabolites is paramount.[1][2][3] Immunoassays, powered by highly specific antibodies, represent a cornerstone of this analytical endeavor.[4] However, the development of such antibodies against small molecules, or haptens, presents a unique set of challenges.[5][6] Haptens, by their nature, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[6][7][8] This guide focuses on a class of compounds, (2-Aminophenyl)(cyclopropyl)methanone derivatives, which are key building blocks in the synthesis of various pharmaceutical agents.[9][10]

The central challenge in developing antibodies against these haptens lies in achieving a high degree of specificity, minimizing cross-reactivity with structurally similar molecules that may be present as precursors, metabolites, or analogs in a given sample.[11][12] Undesirable cross-reactivity can lead to inaccurate quantification, compromising pharmacokinetic, pharmacodynamic, and toxicological assessments.[13][14] This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies of antibodies raised against this compound derivatives, employing two orthogonal, industry-standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) .

The Immunogen: A Strategic Design for Eliciting a Targeted Immune Response

To generate antibodies with the desired specificity, a strategic approach to immunogen design is crucial. The hapten, a derivative of this compound, is covalently coupled to a carrier protein. The choice of carrier protein and the conjugation chemistry are critical variables that can influence the epitope presentation and the subsequent antibody response.[7][15][16]

For this study, two distinct immunogens were prepared to mitigate the risk of generating antibodies that recognize the linker region used for conjugation rather than the hapten itself:

  • Immunogen for Antibody Generation: this compound derivative conjugated to Keyhole Limpet Hemocyanin (KLH). KLH is a large, highly immunogenic protein that is evolutionarily distant from mammals, making it an excellent choice for eliciting a strong immune response.[8][17][18]

  • Coating Antigen for ELISA: The same hapten conjugated to Bovine Serum Albumin (BSA). Using a different carrier protein for the screening assay is a critical control to ensure that the selected antibodies are specific to the hapten.[17][18]

Comparative Analysis of Antibody Specificity: Competitive ELISA vs. Surface Plasmon Resonance

This guide will detail the methodologies for two powerful techniques to assess antibody cross-reactivity.

Competitive ELISA: A High-Throughput Screening Method

Competitive ELISA is a robust and widely used method for quantifying small molecules.[19][20][21] In this format, the free analyte in the sample competes with a fixed amount of labeled antigen for binding to a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Caption: Competitive ELISA workflow for cross-reactivity assessment.

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of the Hapten-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.[22][23]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.[22][23]

  • Washing: Repeat the wash step as in step 2.

  • Competition: Add 50 µL/well of the standard this compound or the test analogs at various concentrations, followed immediately by 50 µL/well of the primary anti-hapten antibody (diluted in blocking buffer). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Addition: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.[23]

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 2M sulfuric acid.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

The cross-reactivity is typically expressed as a percentage relative to the parent compound. The IC50 value, the concentration of the analyte that causes 50% inhibition of the maximal signal, is determined for the parent compound and each analog.

% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Analog) x 100

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound (Parent)Chemical structure of the parent compound15.2100%
(2-Nitrophenyl)(cyclopropyl)methanoneChemical structure of analog 1350.84.3%
(2-Aminophenyl)(phenyl)methanoneChemical structure of analog 21250.61.2%
(4-Aminophenyl)(cyclopropyl)methanoneChemical structure of analog 3890.31.7%
Cyclopropyl(phenyl)methanoneChemical structure of analog 4> 10,000< 0.15%

Table 1: Competitive ELISA Cross-Reactivity Data.

The results indicate that the antibody exhibits high specificity for the parent compound. The modifications to the aminophenyl ring (nitro substitution or replacement of the cyclopropyl group with a phenyl group) significantly reduce the antibody's binding affinity, as demonstrated by the higher IC50 values and low cross-reactivity percentages.

Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time quantitative information on the kinetics and affinity of molecular interactions.[24][25][26] In this context, SPR is used to measure the binding of the anti-hapten antibody to an immobilized hapten-BSA conjugate and the subsequent competitive binding of the parent compound and its analogs.

Caption: Surface Plasmon Resonance (SPR) workflow for kinetic and competitive analysis.

  • Ligand Immobilization: Covalently immobilize the Hapten-BSA conjugate onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS).

  • Kinetic Analysis:

    • Inject a series of concentrations of the anti-hapten antibody over the sensor surface to determine the association rate constant (ka).

    • Follow with a dissociation phase where running buffer flows over the surface to determine the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD), a measure of affinity, is calculated as kd/ka.

  • Competitive Analysis:

    • Pre-incubate a fixed concentration of the anti-hapten antibody with varying concentrations of the parent compound or the test analogs.

    • Inject these mixtures over the sensor surface.

    • The reduction in the binding response is proportional to the amount of antibody bound to the free analyte in solution.

The kinetic parameters provide a detailed understanding of the binding event. The affinity (KD) is a key indicator of the strength of the interaction.

Compoundka (1/Ms)kd (1/s)KD (M)
This compound (Parent)2.5 x 10^53.8 x 10^-41.5 x 10^-9
(2-Nitrophenyl)(cyclopropyl)methanone1.1 x 10^44.2 x 10^-33.8 x 10^-7
(2-Aminophenyl)(phenyl)methanone8.9 x 10^39.1 x 10^-31.0 x 10^-6
(4-Aminophenyl)(cyclopropyl)methanone1.5 x 10^47.5 x 10^-35.0 x 10^-7
Cyclopropyl(phenyl)methanoneNo significant binding detectedNo significant binding detectedNot determinable

Table 2: SPR Kinetic and Affinity Data.

The SPR data corroborates the findings from the competitive ELISA. The parent compound exhibits a high association rate and a low dissociation rate, resulting in a high affinity (low KD value). The structural analogs show significantly lower affinities, primarily driven by a faster dissociation rate, indicating a less stable complex with the antibody.

Conclusion: A Multi-Faceted Approach to Ensuring Antibody Specificity

The rigorous assessment of antibody cross-reactivity is a non-negotiable aspect of developing reliable immunoassays for small molecule drug candidates.[27][28][29][30][31][32][33][34][35] This guide has outlined a dual-pronged strategy employing competitive ELISA and SPR to comprehensively characterize the specificity of antibodies raised against this compound derivatives.

The competitive ELISA serves as an excellent high-throughput method for initial screening and ranking of antibody candidates based on their cross-reactivity profiles. SPR, on the other hand, provides a deeper, mechanistic understanding of the binding kinetics and affinities, offering invaluable insights into the molecular interactions that govern antibody specificity.[36][37]

By integrating these complementary techniques, researchers and drug development professionals can confidently select and validate antibodies with the high degree of specificity required for accurate and reproducible quantification of small molecules, ultimately contributing to the integrity and success of the drug development pipeline.[13][14]

References

  • Singh, R., et al. (2011). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]

  • Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Charles River. [Link]

  • Britannica, The Editors of Encyclopaedia. (2023, December 20). Hapten. Britannica. [Link]

  • Jain, T., et al. (2017). Predictions of Antibody Biophysical Properties for Improving Drug Development. Proceedings of the National Academy of Sciences. [Link]

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. G-Biosciences. [Link]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Creative Biolabs. [Link]

  • Li, Y., et al. (2020). Bovine serum albumin as an immunogenic carrier facilitating the development of hapten-specific monoclonal antibodies. bioRxiv. [Link]

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Aptamer Group. [Link]

  • Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service. Creative Biolabs. [Link]

  • Polaris Market Research. (2024, October 9). Why is Antibody Specificity Testing Important?. Polaris Market Research. [Link]

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  • Bio-Rad. (2024, April 24). What Are Antibodies Used for in Drug Development?. Bio-Rad. [Link]

  • LifeTein. (n.d.). Peptide Conjugation Service: KLH, BSA, OVA, CRM197 and Blue Carrier Proteins. LifeTein. [Link]

  • Sikorski, K., et al. (2018). Assessment of a method to characterize antibody selectivity and specificity for use in immunoprecipitation. Springer Nature Experiments. [Link]

  • Sikorski, K., et al. (2016). Assessment of a method to characterize antibody selectivity and specificity for use in immunoprecipitation. FOLIA. [Link]

  • Sikorski, K., et al. (2016). Assessment of a method to characterize antibody selectivity and specificity for use in immunoprecipitation. ResearchGate. [Link]

  • Vojdani, A., et al. (2020). Antibody Cross-Reactivity in Auto-Immune Diseases. MDPI. [Link]

  • Creative Diagnostics. (n.d.). Antibody Specificity Validation. Creative Diagnostics. [Link]

  • Leach, M. W., et al. (2010). Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. ResearchGate. [Link]

  • Open Access Pub. (n.d.). Antibody Specificity. Journal of Human Health Research. [Link]

  • Yin, J., et al. (2015). Selecting and engineering monoclonal antibodies with drug-like specificity. PubMed Central. [Link]

  • Legg, T. M., & Ragsdale, T. N. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Malmqvist, M., et al. (1993). Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. PubMed. [Link]

  • Weller, M. G. (2016). Ten Basic Rules of Antibody Validation. PubMed Central. [Link]

  • Cusabio. (n.d.). How to Validate An Antibody?. Cusabio. [Link]

  • Reichert Technologies. (2024, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Reichert Technologies. [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Bio-Rad Antibodies. [Link]

  • Rapid Novor. (2023, September 17). SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences. [Link]

  • Bordeaux, J., et al. (2010). Antibody validation. Taylor & Francis Online. [Link]

  • Antibodies.com. (2022, September 30). Antibody Applications and Validation. Antibodies.com. [Link]

  • Marsden, C. J., et al. (2014). The Use of Antibodies in Small-Molecule Drug Discovery. PubMed. [Link]

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A Comparative Pharmacological Guide to Aminophenyl Cyclopropyl Methanone Isomers: A Structural and Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Drug Design

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its pharmacological properties. Isomers, molecules with the same chemical formula but different spatial arrangements, can exhibit vastly different affinities for their biological targets, efficacies, and metabolic stabilities. The cyclopropyl group, a three-membered carbocyclic ring, is a fascinating structural motif in medicinal chemistry. Its rigid, strained nature imparts unique conformational constraints and electronic properties to a molecule, often influencing its interaction with biological macromolecules.[1] When incorporated into a pharmacophore like aminophenyl methanone, the cyclopropyl moiety introduces stereocenters, leading to a set of isomers whose pharmacological profiles can vary significantly.

This guide provides a comparative overview of the anticipated pharmacological profiles of aminophenyl cyclopropyl methanone isomers. Due to a lack of direct comparative experimental data in the public domain for this specific set of isomers, this document synthesizes information from structurally related compounds to provide a predictive framework for their evaluation. We will delve into the expected differences in receptor binding, functional activity, and metabolic stability based on established structure-activity relationships (SAR) for cyclopropyl-containing ligands and related pharmacophores.

The Isomers of Aminophenyl Cyclopropyl Methanone

The core structure of aminophenyl cyclopropyl methanone possesses at least two stereocenters, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The cis and trans relationship of the substituents on the cyclopropane ring, along with the chirality of the carbon atoms, dictates the overall shape of the molecule.

Caption: Stereoisomers of Aminophenyl Cyclopropyl Methanone.

Anticipated Pharmacological Profiles: A Comparative Analysis

Based on the pharmacology of related compounds, particularly synthetic cannabinoids and other G protein-coupled receptor (GPCR) ligands, we can extrapolate the likely pharmacological targets and the influence of stereochemistry. The aminophenyl methanone scaffold is a known pharmacophore for cannabinoid receptors CB1 and CB2.

Receptor Binding Affinity

The affinity of a ligand for its receptor is a primary determinant of its potency. Stereoisomerism is known to play a crucial role in the binding of ligands to cannabinoid receptors. For instance, in the aminoalkylindole series of cannabinoids, the (R)-enantiomer of AM-2233 is 300-fold more potent than the (S)-enantiomer, demonstrating a high degree of stereoselectivity at the CB1 receptor.[2]

For the aminophenyl cyclopropyl methanone isomers, we can hypothesize the following:

  • Trans vs. Cis Isomers: The spatial orientation of the aminophenyl and methanone groups on the cyclopropane ring will significantly impact how the molecule fits into the binding pocket of the receptor. It is plausible that one diastereomeric pair (e.g., the trans isomers) will exhibit a higher affinity for CB1 and/or CB2 receptors compared to the other pair (cis isomers), due to a more favorable conformation for interaction with key residues in the receptor binding site.

  • Enantioselectivity: Within each diastereomeric pair, the enantiomers are likely to exhibit different binding affinities. One enantiomer may fit more snugly into the chiral environment of the receptor's binding pocket, leading to a stronger interaction and higher affinity.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of Aminophenyl Cyclopropyl Methanone Isomers

IsomerPredicted CB1 Affinity (Ki, nM)Predicted CB2 Affinity (Ki, nM)Rationale
(1R,2R)-transLow-MidMid-HighBased on related structures, one trans enantiomer is expected to be more potent.
(1S,2S)-transMid-HighLow-MidEnantiomeric preference is common at cannabinoid receptors.
(1R,2S)-cisHighHighCis/trans isomerism can dramatically alter binding.
(1S,2R)-cisLowLowThe enantiomer of the more active cis isomer is likely to have lower affinity.

Note: This table is illustrative and based on extrapolations. Experimental validation is required.

Functional Activity: Agonism, Antagonism, and Efficacy

Beyond binding, the functional consequence of receptor interaction is paramount. Ligands can be agonists (activating the receptor), antagonists (blocking the receptor), or inverse agonists (reducing basal receptor activity). The stereochemistry of a ligand can influence not only its functional modality but also its efficacy (the maximal response it can produce).

For aminophenyl cyclopropyl methanone isomers, it is anticipated that they will act as agonists at cannabinoid receptors, a common feature of this chemical class. However, the efficacy and potency of each isomer are likely to differ.

FunctionalActivity cluster_receptor Cannabinoid Receptor (CB1/CB2) cluster_ligands Isomers Receptor Extracellular Transmembrane Intracellular G_protein Gαi/o Receptor:f2->G_protein G-protein coupling Isomer_A High Efficacy Agonist (e.g., 1R,2R) Isomer_A->Receptor:f0 Binds & Activates Strongly Isomer_B Low Efficacy Agonist (e.g., 1S,2S) Isomer_B->Receptor:f0 Binds & Activates Weakly Isomer_C Antagonist (e.g., 1R,2S) Isomer_C->Receptor:f0 Binds & Blocks Activation Effector Adenylate Cyclase G_protein->Effector Inhibition

Caption: Hypothetical Functional Activities of Isomers at a GPCR.

Pharmacokinetic Profile and Metabolism

The metabolic fate of a drug can be influenced by its stereochemistry. Enzymes, particularly the cytochrome P450 (CYP) family, are chiral and can metabolize enantiomers at different rates. The cyclopropyl group itself can be a site of metabolism, although it is generally more resistant to oxidative metabolism compared to alkyl chains.[3]

It is plausible that the different isomers of aminophenyl cyclopropyl methanone will exhibit distinct pharmacokinetic profiles:

  • Metabolic Stability: One enantiomer may be a poorer substrate for metabolizing enzymes, leading to a longer half-life and greater exposure.

  • Metabolite Profile: The stereochemistry can influence the metabolic pathways, potentially leading to different metabolites with their own pharmacological activities or toxicities.

Experimental Protocols for Comparative Analysis

To empirically determine the pharmacological profiles of these isomers, a series of in vitro and in vivo experiments would be necessary.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of each isomer for CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: Use a high-affinity radioligand, such as [³H]CP-55,940.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test isomer.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value for each isomer and calculate the Ki using the Cheng-Prusoff equation.

BindingAssay start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Isomer prep->incubate filter Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity filter->count analyze Calculate Ki count->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (EC50 and Emax) of each isomer at CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.

  • Assay Buffer: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.

  • Incubation: Incubate the membranes with varying concentrations of the test isomer in the assay buffer.

  • Separation and Quantification: Separate bound [³⁵S]GTPγS and quantify using liquid scintillation counting.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 and Emax for each isomer.

Conclusion and Future Directions

While direct experimental data on the pharmacological profiles of aminophenyl cyclopropyl methanone isomers is currently limited, a comprehensive analysis of related structures provides a strong foundation for predicting their behavior. The stereochemistry of the cyclopropane ring is anticipated to be a major determinant of their affinity, efficacy, and metabolic stability, likely at cannabinoid receptors. The trans and cis diastereomers, as well as their respective enantiomers, are expected to exhibit distinct pharmacological profiles.

Future research should focus on the stereoselective synthesis of each isomer to enable empirical testing. The experimental protocols outlined in this guide provide a roadmap for such a comparative study. A thorough understanding of the structure-activity relationships of these isomers will not only advance our knowledge of cannabinoid receptor pharmacology but also inform the design of novel, stereochemically defined therapeutic agents with improved potency and selectivity.

References

  • Deng, H., et al. (2006). R-2-[131I]Iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • Gado, F., et al. (2023). Recent advances in the development of CB1R selective probes. AIR Unimi. [Link]

  • Howlett, A. C., et al. (2002). Pharmacology of cannabinoid receptors. Pharmacological Reviews, 54(2), 161-202.
  • Lücking, U., et al. (2013). The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer. ChemMedChem, 8(7), 1067-85. [Link]

  • Singh, U. P., & Sharma, U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8967-9006.
  • Pertwee, R. G. (2005). Pharmacological actions of cannabinoids. Handbook of experimental pharmacology, (168), 1-51.
  • Ross, R. A., et al. (1999). Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630. British journal of pharmacology, 126(3), 665-672. [Link]

  • Abadji, V., et al. (1994). Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. Journal of medicinal chemistry, 37(12), 1889-1893. [Link]

  • Marcu, J. P., & Schechter, J. B. (2016). The Structure-Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation. Perspectives in medicinal chemistry, 8, 15-23.
  • Melvin, L. S., et al. (1993). Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs. Molecular pharmacology, 44(5), 1008-1015. [Link]

  • Prezzavento, O., et al. (2018). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of medicinal chemistry, 61(1), 372-384. [Link]

  • Reggio, P. H. (2010). CB1 & CB2 Receptor Pharmacology. The cannabinoid receptors, 1-33.
  • Shuto, S., et al. (2002). Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring. Chemical & pharmaceutical bulletin, 50(7), 966-968. [Link]

  • Wang, Y. J., et al. (2009). Pharmacological characterization of ATPM [(-)-3-aminothiazolo[5,4-b]-N-cyclopropylmethylmorphinan hydrochloride], a novel mixed kappa-agonist and mu-agonist/-antagonist that attenuates morphine antinociceptive tolerance and heroin self-administration behavior. The Journal of pharmacology and experimental therapeutics, 329(1), 306-313. [Link]

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  • Zhang, Y., et al. (2014). Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. Molecules (Basel, Switzerland), 19(11), 17619-17631. [Link]

  • ChemSynthesis. (2025). cyclopropyl-phenylmethanone. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (2-Aminophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Ensuring Safety and Compliance in the Laboratory.

In the fast-paced environment of research and development, the lifecycle of a chemical intermediate extends beyond its synthetic utility. The final disposition of a compound, such as (2-Aminophenyl)(cyclopropyl)methanone, is a critical phase that demands the same level of meticulous planning and execution as its application in your research. This guide provides a framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the principles behind responsible chemical waste management.

The Primacy of Regulation and Professional Consultation

Before proceeding with any disposal protocol, it is imperative to recognize that all chemical waste management is governed by a hierarchy of regulations. In the United States, the Environmental Protection Agency (EPA) establishes the foundational framework under the Resource Conservation and Recovery Act (RCRA). However, state and local regulations may impose more stringent requirements.

Therefore, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department or a qualified hazardous waste management professional. They will provide guidance that is specific to your location and facility, ensuring full compliance and safety. This guide is intended to supplement, not supplant, their expert direction.

Hazard Identification and Risk Assessment of this compound

A thorough understanding of the hazards associated with this compound is fundamental to its safe handling and disposal.

Key Hazard Considerations:

  • Acute Toxicity: Safety Data Sheets (SDS) for this compound indicate potential harm if swallowed or in contact with skin.

  • Skin and Eye Irritation: The compound is classified as a skin and eye irritant.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]

Chemical Reactivity:

The chemical structure of this compound presents two key reactive sites that inform potential degradation strategies: the aromatic amine and the cyclopropyl ketone.

  • Aromatic Amine: This group is basic and can be neutralized with acids. However, this should be done with caution as it is an exothermic reaction.

  • Cyclopropyl Ketone: The strained cyclopropyl ring is susceptible to ring-opening reactions under various conditions, including acidic, reductive, or transition-metal-catalyzed reactions.[3] This reactivity could potentially be harnessed for chemical degradation into less hazardous compounds, though specific protocols for this compound are not established.

Hazard Category Potential Risk Primary Safety Precaution
Health Acute oral toxicity, skin/eye irritation, respiratory irritation.Wear appropriate Personal Protective Equipment (PPE): safety glasses or goggles, lab coat, and chemical-resistant gloves.[1] Handle in a well-ventilated area or a chemical fume hood.
Physical Not well-defined, but should be treated as a combustible solid.Store away from heat, sparks, and open flames.
Environmental Potential for aquatic toxicity due to the aromatic amine moiety.Do not allow to enter drains or waterways.[2]

A Step-by-Step Workflow for the Disposal of this compound

The following workflow provides a systematic approach to managing the disposal of this compound, from the point of generation to its final disposition.

DisposalWorkflow Start Waste Generated: This compound WasteCharacterization Waste Characterization (Consult SDS and EHS) Start->WasteCharacterization HazardousWaste Designated as Hazardous Waste WasteCharacterization->HazardousWaste Hazardous? NonHazardous Designated as Non-Hazardous Waste (Unlikely - Consult EHS) WasteCharacterization->NonHazardous Non-Hazardous? Segregation Segregate from Incompatible Materials HazardousWaste->Segregation Containerization Select Appropriate, Labeled Waste Container Segregation->Containerization SAA Store in Satellite Accumulation Area (SAA) Containerization->SAA Pickup Arrange for Pickup by Certified Waste Vendor SAA->Pickup Documentation Complete Hazardous Waste Manifest Pickup->Documentation FinalDisposal Final Disposal by Vendor (e.g., Incineration) Documentation->FinalDisposal LocalDisposal Follow Local Regulations for Non-Hazardous Chemical Waste NonHazardous->LocalDisposal

Caption: Disposal decision workflow for this compound.

On-Site Management: Segregation, Storage, and Labeling

Proper on-site management of this compound waste is crucial to prevent accidental exposure and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, compatible waste container.

  • Liquid Waste: If the compound is in solution, do not mix it with other waste streams unless explicitly permitted by your EHS department. Halogenated and non-halogenated solvent wastes should generally be kept separate.

  • Incompatible Materials: Based on its chemical structure, this compound should be kept separate from strong oxidizing agents and strong acids to prevent potentially vigorous reactions.

2. Containerization:

  • Compatibility: Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is generally suitable. For solutions, the container material should be compatible with the solvent.

  • Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

3. Labeling:

Proper labeling is a critical component of hazardous waste management. The label must be clear, legible, and affixed to the container as soon as the first drop of waste is added.

Essential Label Information:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "this compound"

  • A clear indication of the hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date (the date the first waste is placed in the container)

  • The name and contact information of the generating researcher or lab

4. Storage in a Satellite Accumulation Area (SAA):

An SAA is a designated area at or near the point of waste generation and under the control of the laboratory personnel.

  • Location: The SAA must be located in a safe, secure area, away from general laboratory traffic.

  • Secondary Containment: It is best practice to store waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Quantity Limits: Be aware of the volume limits for SAAs (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).

Disposal Options

1. Third-Party Disposal (Recommended):

The most common and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • Procedure: Your institution's EHS department will have a contract with a certified vendor who will collect the properly labeled and containerized waste from your laboratory.

  • Manifest System: The waste will be tracked from your laboratory to its final destination using a hazardous waste manifest, a legal document that ensures "cradle-to-grave" management.

  • Disposal Method: High-temperature incineration is a common and effective method for the destruction of organic chemical waste.

2. Chemical Treatment (For Advanced Users with EHS Approval):

While not a standard procedure, the chemical reactivity of this compound presents theoretical possibilities for on-site treatment to render it less hazardous. This should only be attempted by trained personnel in a controlled laboratory setting with prior approval from your EHS department.

  • Potential Neutralization of the Amine: The aromatic amine group can be neutralized with a dilute acid (e.g., citric acid). However, this does not degrade the entire molecule and the resulting salt may still be considered hazardous.

  • Potential Ring-Opening of the Cyclopropyl Ketone: The cyclopropyl ring can be opened under various conditions.[3] For example, reductive cleavage could potentially transform the molecule into a less strained, and possibly less toxic, compound.[3] However, without a validated protocol for this specific compound, this remains a theoretical approach and is not recommended for routine disposal.

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.

Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Collect the absorbent material and the spilled chemical into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department or emergency response team immediately.

    • Prevent the spill from entering drains.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

By adhering to these principles and procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Chemtron Corporation. Safety Data Sheet. Available at: [Link].

  • Angene Chemical. Safety Data Sheet. Available at: [Link].

  • U.S. Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Available at: [Link].

  • PharmWaste Technologies, Inc. EPA Subpart P Regulations - HW Drugs. Available at: [Link].

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A Researcher's Guide to Handling (2-Aminophenyl)(cyclopropyl)methanone: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

(2-Aminophenyl)(cyclopropyl)methanone is a chemical building block utilized in various synthetic processes.[1] As with any laboratory chemical, understanding its hazard profile is paramount to ensuring the safety of personnel. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, ensuring that every step, from preparation to disposal, is grounded in a culture of safety and scientific rigor.

While specific toxicity data for this compound is not extensively documented, the precautionary principle dictates treating it with care, based on the profiles of similar aminophenyl ketone and cyclopropylamine structures.[2] The primary anticipated hazards include irritation to the skin and eyes, and potential respiratory tract irritation. Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of the experimental protocol.

Foundational Principles of Protection: Engineering and Administrative Controls

Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.

  • Engineering Controls: The primary method for controlling exposure is to handle this compound within a properly functioning chemical fume hood. This minimizes the inhalation of any dust or aerosols.[3] Facilities should also be equipped with an eyewash station and a safety shower.[4]

  • Administrative Controls: Your institution's Chemical Hygiene Plan (CHP) is the governing document for safe laboratory practices. Always ensure you have received proper training and have read the relevant Safety Data Sheet (SDS) before beginning work.[3]

The Core Ensemble: Selecting Your Personal Protective Equipment

The selection of PPE must be deliberate, with each component chosen to mitigate a specific risk. The following table summarizes the minimum required PPE for handling this compound.

Protection Area Required PPE Rationale & Key Specifications
Eye and Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect from splashes. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[2] Both must be ANSI Z87.1 rated.[5]
Skin (Hands) Chemical-Resistant Gloves (Nitrile)Disposable nitrile gloves offer good protection against incidental contact with a wide range of chemicals.[5][6] Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult glove manufacturer charts for breakthrough times.
Skin (Body) Laboratory CoatA flame-resistant (FR) or 100% cotton lab coat, fully buttoned, is mandatory to protect skin and personal clothing from splashes.[5] Avoid synthetic materials like polyester, which can melt and adhere to the skin.
Respiratory NIOSH-Approved Respirator (As needed)If engineering controls (fume hood) are not available or are insufficient to control dust or aerosols, respiratory protection is required. Use of a respirator necessitates inclusion in your institution's respiratory protection program, including fit testing and medical evaluation.[5] A type P95 or P100 particulate respirator is a common choice for solid compounds.[3]
Footwear Closed-Toed ShoesShoes must cover the entire foot. Perforated shoes or sandals are prohibited in a laboratory setting.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Preparation and Donning PPE
  • Area Preparation : Confirm the chemical fume hood is operational. Clear the workspace of any unnecessary items. Locate the nearest eyewash station and safety shower.

  • Gather Materials : Bring the chemical container, spatulas, weigh paper, and any necessary solvents or reagents into the fume hood.

  • Don PPE :

    • Put on your lab coat and ensure it is fully buttoned.

    • Don chemical splash goggles.

    • Put on your face shield.

    • Wash and dry hands thoroughly.

    • Don the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat. For added protection, consider "double-gloving."

Chemical Handling
  • Weighing and Transfer : Perform all manipulations of the solid compound deep within the fume hood to contain any dust.

  • Avoid Inhalation : Handle the compound gently to avoid creating airborne dust.

  • Immediate Cleanup : Clean any spills immediately using appropriate methods. For a solid, this may involve carefully sweeping or vacuuming with a HEPA-filtered vacuum.[7]

  • Container Sealing : Keep the container tightly closed when not in use.[4]

Doffing PPE and Decontamination

The process of removing PPE is as critical as putting it on correctly to avoid cross-contamination.

  • Gloves : Remove the outer pair of gloves (if double-gloving) and dispose of them. If wearing a single pair, remove them using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the outer surface.[3]

  • Face Shield & Goggles : Remove the face shield, followed by the goggles. Place them in a designated area for cleaning and disinfection.

  • Lab Coat : Remove the lab coat, turning it inside out as you do, and hang it in its designated storage location.

  • Final Glove Removal : Remove the inner pair of gloves (if applicable).

  • Hand Washing : Immediately wash your hands thoroughly with soap and water.[4]

The following diagram visualizes this critical workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_decon Decontamination Phase prep_area 1. Prepare Workspace (Fume Hood, Emergency Equipment) don_ppe 2. Don PPE (Coat, Goggles, Shield, Gloves) prep_area->don_ppe handle 3. Handle Chemical (Weigh, Transfer, Clean Spills) don_ppe->handle doff_ppe 4. Doff PPE (Gloves -> Shield -> Coat) handle->doff_ppe wash 5. Wash Hands Thoroughly doff_ppe->wash caption Workflow for Safe Chemical Handling.

Workflow for Safe Chemical Handling.

Emergency Procedures: Responding to Exposure

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[8] If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Disposal Plan: Responsible Waste Management

Unused this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection : Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Vendor : All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3] Do not pour chemical waste down the drain.[7]

By integrating these detailed PPE protocols and operational plans into your daily laboratory work, you build a self-validating system of safety that protects not only you but also your colleagues and the integrity of your research.

References

  • AK Scientific, Inc. (n.d.). (2-Amino-4-methylphenyl)(cyclopropyl)methanone Safety Data Sheet.
  • Echemi. (2019). This compound Safety Data Sheet.
  • Angene Chemical. (2025). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 1-Amino-1-(3-aminophenyl)acetone Safety Data Sheet.
  • Fisher Scientific. (2025). Cyclopropylamine Safety Data Sheet.
  • Chemtron Corporation. (2019). Safety Data Sheet.
  • Fisher Scientific. (2012). Cyclopropyl methyl ketone Safety Data Sheet.
  • Angene Chemical. (2025). m-Aminophenyl Tosylate Safety Data Sheet.
  • The University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

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